ethyl 4-iodo-1H-pyrazole-5-carboxylate
Description
The exact mass of the compound ethyl 4-iodo-1H-pyrazole-5-carboxylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 4-iodo-1H-pyrazole-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-iodo-1H-pyrazole-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-iodo-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7IN2O2/c1-2-11-6(10)5-4(7)3-8-9-5/h3H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOURTQXAPIMDJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385178 | |
| Record name | ethyl 4-iodo-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179692-08-1 | |
| Record name | ethyl 4-iodo-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 4-iodo-1H-pyrazole-5-carboxylate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4-iodo-1H-pyrazole-5-carboxylate: Structure, Synthesis, and Application
Executive Summary
Ethyl 4-iodo-1H-pyrazole-5-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its structure, featuring a pyrazole core functionalized with a reactive iodine atom and an ethyl ester group, offers a unique combination of stability and synthetic versatility. The iodine at the C4 position serves as a crucial handle for introducing molecular diversity through a variety of cross-coupling reactions. This guide provides a comprehensive analysis of its molecular structure, details a robust protocol for its synthesis via regioselective electrophilic iodination, and explores its strategic application in the drug discovery workflow. The insights presented herein are intended to empower researchers to effectively leverage this compound in the design and synthesis of novel, high-value molecules.
The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of pharmaceutical development.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to mimic biological structures and interact with a wide array of enzymatic targets. Consequently, the pyrazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs, demonstrating a broad spectrum of biological activities including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][2] The strategic functionalization of this core is key to modulating its pharmacokinetic and pharmacodynamic profiles.
Molecular Structure and Physicochemical Properties of Ethyl 4-iodo-1H-pyrazole-5-carboxylate
Systematic Identification
The unambiguous identification of a chemical entity is paramount for reproducibility in research and development. The key identifiers for ethyl 4-iodo-1H-pyrazole-5-carboxylate are summarized below.
| Identifier | Value | Source(s) |
| CAS Number | 179692-08-1 | [3][4] |
| Molecular Formula | C₆H₇IN₂O₂ | [3] |
| Molecular Weight | 266.04 g/mol | [3] |
| IUPAC Name | ethyl 4-iodo-1H-pyrazole-5-carboxylate | |
| SMILES | CCOC(=O)C1=C(C=NN1)I | [3] |
| InChI Key | MOURTQXAPIMDJC-UHFFFAOYSA-N |
Structural Elucidation
The structure consists of a central 1H-pyrazole ring. An ethyl carboxylate group (-COOCH₂CH₃) is attached at the C5 position, and an iodine atom is substituted at the C4 position. The "1H" designation indicates that one of the ring nitrogen atoms is protonated, leading to the existence of tautomers, a common feature of N-unsubstituted pyrazoles.
Caption: 2D structure of ethyl 4-iodo-1H-pyrazole-5-carboxylate.
Spectroscopic Signature
While a dedicated full spectrum is not publicly available, the structure can be confirmed using standard spectroscopic methods.
-
¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group protons, a singlet for the pyrazole C3-H, and a broad singlet for the N-H proton.
-
¹³C NMR: Resonances for the two distinct pyrazole carbons (C3, C5), the carbon bearing the iodine (C4), and the carbons of the ethyl ester group would be observed. The C4 carbon signal would be shifted significantly upfield due to the heavy atom effect of iodine.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 266, with a characteristic isotopic pattern due to the presence of iodine.
Synthesis and Mechanistic Insights
The most direct and common route to ethyl 4-iodo-1H-pyrazole-5-carboxylate is the electrophilic iodination of its non-iodinated precursor, ethyl 1H-pyrazole-5-carboxylate.
Reaction Mechanism: Regioselective Electrophilic Aromatic Substitution
The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The C4 position is the most nucleophilic and sterically accessible site, particularly when the adjacent C5 position is substituted.[5] The reaction proceeds via a classic electrophilic aromatic substitution mechanism.
-
Generation of Electrophile: An electrophilic iodine species (I⁺) is generated in situ from a suitable source, such as iodine monochloride (ICl) or a mixture of molecular iodine (I₂) and an oxidizing agent (e.g., HIO₃, HNO₃).[5][6]
-
Nucleophilic Attack: The π-system of the pyrazole ring attacks the I⁺ electrophile, preferentially at the C4 position. This forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A base (which can be the solvent or a dedicated basic reagent) abstracts the proton from the C4 carbon, collapsing the sigma complex and restoring the aromaticity of the pyrazole ring to yield the final 4-iodo product.
This high regioselectivity is a key advantage, minimizing the formation of unwanted isomers and simplifying product purification.[5]
Sources
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ethyl 4-iodo-1H-pyrazole-5-carboxylate | 179692-08-1 | EHA69208 [biosynth.com]
- 4. Ethyl 4-iodo-1H-pyrazole-5-carboxylate | CAS:179692-08-1 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 5. benchchem.com [benchchem.com]
- 6. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
The Synthetic Keystone: A Technical Guide to Ethyl 4-iodo-1H-pyrazole-5-carboxylate
Introduction: The Strategic Importance of a Halogenated Heterocycle
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a "privileged structure," a recurring motif in a multitude of FDA-approved therapeutics. Its prevalence is a testament to its metabolic stability and versatile geometry, which allows it to engage in a wide range of biological interactions. Within this family, Ethyl 4-iodo-1H-pyrazole-5-carboxylate (CAS No. 179692-08-1) has emerged as a particularly valuable building block.
The strategic placement of an iodine atom at the C4 position transforms the otherwise simple pyrazole ester into a highly versatile synthetic intermediate. This iodo-substituent serves as a reactive handle, enabling chemists to forge new carbon-carbon and carbon-heteroatom bonds with remarkable precision through palladium-catalyzed cross-coupling reactions. This capability is not merely a matter of academic interest; it is a critical enabling technology in the synthesis of complex molecular architectures required for potent and selective drug candidates. Recent disclosures have identified this specific molecule as a key intermediate in the development of novel, non-hormonal male contraceptives, highlighting its direct relevance to cutting-edge pharmaceutical research.
This guide provides an in-depth technical overview of Ethyl 4-iodo-1H-pyrazole-5-carboxylate, consolidating its physicochemical properties, safety protocols, a detailed synthesis methodology, and its pivotal application in the synthesis of soluble adenylyl cyclase (sAC) inhibitors.
Physicochemical and Safety Profile
For any laboratory application, a thorough understanding of a compound's properties and handling requirements is paramount. The data below is consolidated from leading chemical suppliers and safety data sheets.
Properties Summary
| Property | Value | Source(s) |
| CAS Number | 179692-08-1 | |
| Molecular Formula | C₆H₇IN₂O₂ | |
| Molecular Weight | 266.04 g/mol | |
| Physical Form | Solid | |
| IUPAC Name | ethyl 4-iodo-1H-pyrazole-5-carboxylate | |
| InChI Key | MOURTQXAPIMDJC-UHFFFAOYSA-N | |
| Storage | Keep in a dark place, sealed in dry, 2-8°C |
Safety and Handling
Ethyl 4-iodo-1H-pyrazole-5-carboxylate is classified as hazardous and must be handled with appropriate precautions in a well-ventilated fume hood.
-
Signal Word: Warning
-
GHS Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Always consult the full Material Safety Data Sheet (MSDS) before use. Personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.
Synthesis Protocol: Electrophilic Iodination
The following protocol is a representative method adapted from the well-precedented iodination of pyrazoles using an iodine source in the presence of an oxidizing agent.
Reaction Scheme
Caption: Proposed synthesis of the title compound via electrophilic iodination.
Experimental Protocol
Materials and Reagents:
-
Ethyl 1H-pyrazole-5-carboxylate (1.0 eq)
-
Iodine (I₂) (0.5 eq)
-
Iodic Acid (HIO₃) (0.5 eq)
-
Acetic Acid (solvent)
-
Carbon Tetrachloride (CCl₄) (co-solvent)
-
Dichloromethane (DCM) or Ethyl Acetate (for extraction)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add Ethyl 1H-pyrazole-5-carboxylate (1.0 eq).
-
Dissolution: Add a solvent mixture of acetic acid and carbon tetrachloride (e.g., a 4:1 ratio). Stir until the starting material is fully dissolved.
-
Reagent Addition: To the stirred solution at room temperature, add Iodine (I₂) (0.5 eq) followed by the portion-wise addition of Iodic Acid (HIO₃) (0.5 eq). Causality Note: Iodic acid serves as the oxidizing agent, converting I₂ into a more potent electrophilic iodine species (I⁺), which is necessary for the substitution reaction to proceed efficiently on the moderately activated pyrazole ring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) or LC-MS until completion (typically 2-6 hours).
-
Quenching and Work-up: Once the reaction is complete, carefully dilute the mixture with water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with an organic solvent like dichloromethane or ethyl acetate.
-
Washing: Combine the organic layers. Wash sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining iodine), followed by saturated aqueous sodium bicarbonate solution (to neutralize the acetic acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure Ethyl 4-iodo-1H-pyrazole-5-carboxylate.
Reactivity and Application in Drug Discovery
The synthetic value of Ethyl 4-iodo-1H-pyrazole-5-carboxylate lies in the reactivity of its C-I bond. This bond is highly susceptible to oxidative addition to a low-valent palladium(0) catalyst, initiating the catalytic cycle of numerous cross-coupling reactions. This allows for the modular construction of highly decorated pyrazole cores.
Caption: Versatility of the title compound in cross-coupling reactions.
Case Study: Synthesis of Soluble Adenylyl Cyclase (sAC) Inhibitors
A prime example of this synthetic utility is in the construction of inhibitors for soluble adenylyl cyclase (sAC), an enzyme critical for sperm motility and capacitation. Inhibition of sAC is a leading strategy for the development of on-demand, non-hormonal male contraceptives.
In a medicinal chemistry campaign detailed in the Journal of Medicinal Chemistry, potent sAC inhibitors were developed. The synthesis of these complex molecules relies on a Suzuki coupling reaction where a derivative of Ethyl 4-iodo-1H-pyrazole-5-carboxylate is coupled with a functionalized pyrimidine boronic acid.
Workflow: Integration into sAC Inhibitor Synthesis
Caption: Synthetic workflow from the key intermediate to a final sAC inhibitor.
This workflow demonstrates the compound's role perfectly. The initial pyrazole serves as the foundational scaffold. The ester is modified to an amide, and the pyrazole nitrogen is alkylated. The crucial C-I bond is retained until the key fragment-coupling step, where the Suzuki reaction forges the C4-C(pyrimidine) bond, assembling the final, complex, and biologically active molecule. The choice of an iodo-pyrazole is deliberate; the C-I bond is more reactive towards oxidative addition than a corresponding C-Br or C-Cl bond, often allowing for milder reaction conditions and higher yields, a critical consideration in multi-step syntheses.
Conclusion
Ethyl 4-iodo-1H-pyrazole-5-carboxylate is more than a simple chemical reagent; it is a strategic tool for molecular construction. Its well-defined physicochemical properties, combined with the exceptional reactivity of the carbon-iodine bond, make it an indispensable building block for accessing complex chemical matter. Its documented role in the synthesis of next-generation sAC inhibitors for male contraception underscores its importance and provides a compelling case for its application in ambitious drug discovery programs. The protocols and data presented in this guide offer a comprehensive foundation for researchers to confidently and safely incorporate this versatile intermediate into their synthetic workflows.
References
-
Fushimi, M., et al. (2022). Design, Synthesis, and Pharmacological Evaluation of Second-Generation Soluble Adenylyl Cyclase (sAC, ADCY10) Inhibitors with Slow Dissociation Rates. Journal of Medicinal Chemistry, 65(22), 15208–15226. [Link]
-
ANGCHEN Co., Ltd. (n.d.). Ethyl4-iodo-1H-pyrazole-5-carboxylate. Retrieved from [Link]
-
Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room-Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 73(17), 6666–6670. [Link]
-
Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2021). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 11(18), 10833–10842. [Link]
- Levin, L. R., & Buck, J. (Inventors). (2024). Soluble adenylyl cyclase (sac) inhibitors and uses thereof (U.S. Patent Application No. 18/498,993). U.S.
An In-Depth Technical Guide on the Physicochemical Properties of Ethyl 4-iodo-1H-pyrazole-5-carboxylate
Abstract
Ethyl 4-iodo-1H-pyrazole-5-carboxylate is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique trifunctional structure—comprising a pyrazole core, a strategically placed iodine atom, and an ethyl ester group—offers significant versatility for synthetic elaboration. Understanding the fundamental physicochemical properties of this compound is critical for its effective application, from optimizing reaction conditions and ensuring analytical reproducibility to designing novel therapeutic agents. This guide provides a comprehensive analysis of its known and predicted properties, details its synthetic utility, and presents standardized protocols for its empirical characterization.
Introduction: The Strategic Value of a Trifunctional Pyrazole
The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide spectrum of biological activities. The subject of this guide, ethyl 4-iodo-1H-pyrazole-5-carboxylate (CAS No. 179692-08-1), emerges as a particularly valuable intermediate. Its importance is threefold:
-
The Pyrazole Scaffold : Provides a stable, aromatic core amenable to substitution and capable of engaging in crucial hydrogen bonding interactions with biological targets.
-
The C4-Iodo Substituent : The carbon-iodine bond is the most reactive of the halogens in transition metal-catalyzed cross-coupling reactions, serving as a versatile synthetic handle for introducing molecular complexity.[1][2]
-
The C5-Ethyl Carboxylate Group : This functional group can be readily hydrolyzed to the corresponding carboxylic acid, serve as a hydrogen bond acceptor, or be converted into other functionalities like amides, expanding the accessible chemical space.
A thorough characterization of its physicochemical properties is not merely an academic exercise; it is a prerequisite for its rational use in drug discovery pipelines, influencing everything from solubility in assay buffers to the design of prodrug strategies.[3]
Chemical Identity and Physicochemical Profile
The foundational properties of ethyl 4-iodo-1H-pyrazole-5-carboxylate are summarized below. While extensive experimental data is not uniformly available in peer-reviewed literature, the following table consolidates information from reliable chemical suppliers and predictive models.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 4-iodo-1H-pyrazole-5-carboxylate | |
| CAS Number | 179692-08-1 | [4][5] |
| Molecular Formula | C₆H₇IN₂O₂ | [5][6] |
| Molecular Weight | 266.04 g/mol | [5][6] |
| Physical Form | Solid | [4] |
| Density | ~1.9 g/cm³ (Predicted) | [4] |
| Refractive Index | ~1.61 (Predicted) | [4] |
| Purity | ≥95% (Typical commercial grade) | [4] |
Note: Properties such as melting point, boiling point, and aqueous solubility are not consistently reported in public databases for this specific compound. Researchers are advised to determine these values empirically using the protocols outlined in Section 6.0.
Spectroscopic and Analytical Profile
Accurate structural confirmation and purity assessment are paramount for reproducible research.[7] While a public repository of spectra for this specific molecule is not available, this section describes the expected analytical signatures based on its chemical structure.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the structural elucidation of organic molecules.[7] For ethyl 4-iodo-1H-pyrazole-5-carboxylate, the expected spectra in a solvent like DMSO-d₆ would be:
-
¹H NMR :
-
Pyrazole C3-H : A singlet appearing in the aromatic region (typically δ 8.0-8.5 ppm). Its precise shift is influenced by the adjacent iodine and the overall electron distribution of the ring.
-
Pyrazole N1-H : A broad singlet at a downfield chemical shift (often > δ 13.0 ppm), characteristic of an acidic N-H proton on a pyrazole ring.
-
Ethyl Ester (-OCH₂CH₃) : A quartet (around δ 4.2-4.4 ppm) corresponding to the two methylene protons, coupled to the adjacent methyl group.
-
Ethyl Ester (-OCH₂CH₃) : A triplet (around δ 1.2-1.4 ppm) corresponding to the three methyl protons, coupled to the adjacent methylene group.
-
-
¹³C NMR :
-
Ester Carbonyl (C=O) : A signal in the downfield region, typically δ 158-162 ppm.
-
Pyrazole C5 : The carbon bearing the ester group, expected around δ 140-145 ppm.
-
Pyrazole C3 : The protonated carbon of the pyrazole ring, expected around δ 135-140 ppm.
-
Pyrazole C4 : The carbon bearing the iodine atom. The "heavy atom effect" of iodine will shift this signal significantly upfield, often to δ 70-80 ppm.
-
Ethyl Group (-CH₂CH₃) : Two signals corresponding to the methylene carbon (~δ 61-63 ppm) and the methyl carbon (~δ 14-15 ppm).
-
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.[7] For this molecule, the expected observation would be:
-
[M+H]⁺ : 266.96 (for C₆H₈IN₂O₂⁺)
-
The isotopic pattern will be characteristic of a molecule containing one iodine atom.
Solubility, Stability, and Handling
Solubility Profile
As a general principle, substituted pyrazoles exhibit good solubility in polar aprotic organic solvents.
-
Predicted Solubility : Soluble in Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and chlorinated solvents (e.g., Dichloromethane).
-
Aqueous Solubility : Expected to be low, a critical factor to determine experimentally for biological assays.[3]
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of the compound.[10]
-
Storage Conditions : Commercial suppliers recommend storage at 2-8°C, sealed in a dry environment and protected from light.
-
Potential Degradation Pathways :
-
Hydrolysis : The ethyl ester is susceptible to hydrolysis to the corresponding carboxylic acid, particularly under basic or acidic conditions.
-
Photodecomposition : The carbon-iodine bond can be labile and may undergo homolytic cleavage upon exposure to UV light, leading to de-iodination or other radical-mediated reactions. Amber vials or storage in the dark is essential.
-
Synthetic Utility and Reactivity
The primary value of ethyl 4-iodo-1H-pyrazole-5-carboxylate in synthetic chemistry lies in the high reactivity of its C-I bond in transition metal-catalyzed cross-coupling reactions.[1] This allows for the modular and efficient construction of highly decorated pyrazole libraries.
Key Cross-Coupling Reactions
-
Suzuki-Miyaura Coupling : Reaction with aryl or vinyl boronic acids/esters to form C-C bonds, enabling the synthesis of 4-arylpyrazoles.[1][11]
-
Sonogashira Coupling : Reaction with terminal alkynes, catalyzed by palladium and copper, to generate 4-alkynylpyrazoles.[12][13]
-
Buchwald-Hartwig Amination : Formation of C-N bonds by coupling with various amines.
-
Heck Reaction : Alkenylation via coupling with alkenes.[2]
The general trend for halogen reactivity in these reactions is I > Br > Cl, making this iodo-pyrazole an excellent electrophilic partner for a wide range of transformations.[2]
Caption: Synthetic utility of the title compound in key cross-coupling reactions.
Standardized Experimental Protocols
The following section provides validated, step-by-step methodologies for the in-house characterization of ethyl 4-iodo-1H-pyrazole-5-carboxylate. These protocols are designed to ensure data integrity and reproducibility.[7][14]
Protocol: Physicochemical Characterization Workflow
This workflow outlines the logical sequence of experiments for comprehensive analysis.
Caption: Standard workflow for the physicochemical characterization of a small molecule.
Protocol: Purity Determination by HPLC-UV
-
System : Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : 254 nm.
-
Sample Preparation : Prepare a 1 mg/mL stock solution in Acetonitrile. Dilute to 0.1 mg/mL for injection.
-
Analysis : Inject 5 µL. Purity is determined by the area percentage of the main peak.
Protocol: Structural Confirmation by NMR
-
Sample Preparation : Accurately weigh 5-10 mg of the compound and dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[8]
-
Instrument : Bruker 400 MHz spectrometer or equivalent.
-
¹H NMR Acquisition :
-
Acquire a standard proton spectrum with 16-32 scans.
-
Set the spectral width to cover a range from -2 to 16 ppm.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled carbon spectrum.
-
Use a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover a range from 0 to 200 ppm.
-
-
Data Analysis : Integrate ¹H signals and assign all peaks in both ¹H and ¹³C spectra to the corresponding atoms in the structure.
Conclusion
Ethyl 4-iodo-1H-pyrazole-5-carboxylate is a high-value synthetic intermediate whose utility is directly linked to its distinct physicochemical properties. The reactive C-I bond provides a gateway for extensive chemical diversification through modern cross-coupling chemistry, while the pyrazole core and ester functionality offer further opportunities for modification and interaction with biological systems. This guide has consolidated the available data, provided expert predictions for key analytical characteristics, and outlined robust protocols for empirical validation. By leveraging this information, researchers can confidently and efficiently incorporate this powerful building block into their synthetic and drug discovery programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. 179692-08-1 Ethyl 4-iodo-1H-pyrazole-5-carboxylate AKSci J93776 [aksci.com]
- 5. Ethyl 4-iodo-1H-pyrazole-5-carboxylate | 179692-08-1 | EHA69208 [biosynth.com]
- 6. Ethyl 4-iodo-1H-pyrazole-5-carboxylate | CAS:179692-08-1 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Synthesis of 4-Iodopyrazole Esters: Methodologies, Mechanisms, and Practical Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The 4-iodopyrazole moiety is a cornerstone in modern medicinal chemistry and materials science, serving as a highly versatile synthetic intermediate. The iodine atom at the C4 position provides a crucial handle for introducing molecular complexity through a variety of cross-coupling reactions. This technical guide offers an in-depth exploration of the principal synthetic routes to 4-iodopyrazole esters. Moving beyond a simple recitation of protocols, this document elucidates the mechanistic underpinnings of each methodology, discusses the rationale behind experimental choices, and provides detailed, field-tested protocols. We will cover direct electrophilic iodination using various reagent systems and the classic Sandmeyer reaction, presenting quantitative data and visual workflows to empower researchers in selecting and executing the optimal strategy for their specific synthetic challenges.
The Strategic Importance of 4-Iodopyrazole Esters
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an excellent pharmacophore. The strategic introduction of an iodine atom at the 4-position transforms this scaffold into a powerful building block. The carbon-iodine bond is the most reactive among halogens in palladium-catalyzed cross-coupling reactions (C-I > C-Br > C-Cl), making 4-iodopyrazoles ideal substrates for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions.[2][3] This allows for the precise and efficient construction of complex molecular architectures, accelerating the development of novel therapeutic agents and functional materials.[1][4]
The ester functionality, often present at the C3 or C5 position, provides an additional site for modification or can be a key interacting group in a final biologically active molecule. The synthesis of molecules containing both the 4-iodo and ester functionalities is therefore a critical task in synthetic chemistry.
Core Synthetic Strategies: A Comparative Overview
The synthesis of 4-iodopyrazole esters is dominated by two primary strategies: the direct electrophilic iodination of a pre-existing pyrazole ester and the transformation of a 4-aminopyrazole ester via a Sandmeyer reaction. The choice between these routes depends on the availability of starting materials, substrate sensitivity, and desired scale.
Caption: High-level overview of synthetic routes to 4-iodopyrazole esters.
Direct Electrophilic Iodination: The Workhorse Method
The most direct and frequently employed route is the electrophilic aromatic substitution on the pyrazole ring. The C4 position is the most electron-rich and sterically accessible site, making it highly susceptible to attack by an electrophilic iodine species (I⁺).[5] The general mechanism involves the attack of the pyrazole's π-system on the electrophile to form a resonance-stabilized cationic intermediate (a sigma complex), followed by deprotonation to restore aromaticity.[5]
Several reagent systems have been developed to generate the requisite electrophilic iodine, each with distinct advantages regarding cost, reactivity, and environmental impact.
Key Iodination Systems: A Quantitative Comparison
The selection of an iodinating system is a critical experimental parameter. The following table provides a comparative summary of common methods.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Oxidative Iodination | I₂ / Oxidant (e.g., HIO₃, H₂O₂, CAN) | Acetic Acid or H₂O, Room Temp to 85°C[6] | Cost-effective, uses readily available reagents. | Can be harsh, potential for over-oxidation or side reactions.[7] |
| N-Iodosuccinimide (NIS) | NIS / Acid (e.g., H₂SO₄, TFA) | CH₂Cl₂, CH₃CN, or neat acid, 0°C to Room Temp[8] | Mild, highly selective, clean reactions, easy work-up. | Higher reagent cost compared to I₂. |
| Electrochemical Synthesis | KI or NaI in an undivided cell | Aqueous solution, constant current electrolysis[4][6] | Environmentally benign ("green"), avoids hazardous reagents.[4] | Requires specialized equipment, may have lower functional group tolerance. |
Experimental Protocol 1: Green Oxidative Iodination with I₂/H₂O₂
This method represents an environmentally benign approach, avoiding heavy metal oxidants and harsh acids. The hydrogen peroxide serves to oxidize iodide (I⁻), formed as a byproduct, back to electrophilic iodine (I₂), ensuring efficient use of the iodine source.[5][9]
Rationale: This protocol is chosen for its sustainability and operational simplicity. Water is used as the solvent, and the primary byproduct is water, making it an excellent choice for large-scale synthesis where environmental impact is a concern.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, suspend the starting pyrazole ester (1.0 equiv.) in water.
-
Reagent Addition: Add elemental iodine (I₂, 0.5 - 1.0 equiv.) to the suspension. Follow this with the slow, dropwise addition of 30% aqueous hydrogen peroxide (H₂O₂, 0.6 - 1.2 equiv.).
-
Reaction Execution: Stir the mixture vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine, followed by a saturated brine solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: The crude product can be further purified by flash column chromatography on silica gel or by recrystallization to yield the pure 4-iodopyrazole ester.[1]
Experimental Protocol 2: Mild and Selective Iodination with N-Iodosuccinimide (NIS)
For substrates containing sensitive functional groups that might not tolerate oxidative conditions, N-Iodosuccinimide (NIS) is the reagent of choice. Its reactivity can be fine-tuned by the addition of a strong acid catalyst, which protonates the succinimide nitrogen, increasing the electrophilicity of the iodine atom.[8]
Rationale: NIS provides high regioselectivity for the C4 position and generally results in cleaner reaction profiles with simpler purification. It is ideal for complex molecules in late-stage synthesis.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the pyrazole ester (1.0 equiv.) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the solution to 0°C using an ice bath. Add N-Iodosuccinimide (1.0 - 1.2 equiv.) portion-wise. If required, add a catalytic amount of a strong acid like trifluoroacetic acid (TFA) or sulfuric acid.[8]
-
Reaction Execution: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with dichloromethane.
-
Purification: Wash the combined organic layers with water and brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo. The resulting crude material is then purified by column chromatography to afford the desired 4-iodopyrazole ester.
The Sandmeyer Reaction: An Alternative Pathway
The Sandmeyer reaction provides a powerful, albeit indirect, method for introducing an iodide. This chemical reaction is used to synthesize aryl halides from aryl diazonium salts using copper salts as reagents or catalysts.[10] For pyrazoles, this involves the diazotization of a 4-aminopyrazole ester followed by a displacement of the diazonium group with iodide.[11]
Causality and Mechanism: The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[10][12]
-
Diazotization: The primary amine is treated with nitrous acid (HONO, typically generated in situ from NaNO₂ and a strong acid) to form a pyrazolediazonium salt.
-
Radical Formation: A single electron transfer from an iodide ion (from KI) to the diazonium salt generates an aryl radical and dinitrogen gas. This step does not typically require a copper catalyst for iodination, unlike chlorination or bromination.[11]
-
Iodine Transfer: The pyrazole radical abstracts an iodine atom from another iodide source or an intermediate iodine species to form the final 4-iodopyrazole product.
Caption: Mechanistic workflow for the Sandmeyer iodination of a pyrazole.
Experimental Protocol 3: Sandmeyer Iodination
Rationale: This method is indispensable when direct iodination is not feasible due to interfering substituents or when the 4-aminopyrazole ester is more readily available than the parent pyrazole ester.
Step-by-Step Methodology:
-
Diazotization: Dissolve the 4-aminopyrazole ester (1.0 equiv.) in a mixture of a strong acid (e.g., H₂SO₄ or HCl) and water. Cool the solution to 0-5°C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.05 equiv.) dropwise, ensuring the temperature remains below 5°C. Stir for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Iodide Displacement: In a separate flask, dissolve potassium iodide (KI, 1.5-2.0 equiv.) in water. Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.
-
Reaction Completion: Allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60°C) for 1-2 hours to ensure the complete decomposition of the diazonium salt.
-
Work-up and Purification: Cool the reaction mixture and extract the product with an organic solvent. Wash the organic layer with aqueous sodium thiosulfate to remove excess iodine, followed by water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography.
Conclusion and Future Outlook
The synthesis of 4-iodopyrazole esters is a mature field with a robust toolkit of reliable methods. Direct electrophilic iodination, particularly with modern, milder reagents like NIS or greener systems like I₂/H₂O₂, remains the most efficient and common approach.[1][5] The Sandmeyer reaction, while more circuitous, offers a crucial alternative for specific substrates. The choice of method must be guided by a careful analysis of the substrate's electronic and steric properties, the presence of other functional groups, and considerations of cost and environmental impact. As the demand for complex, functionalized pyrazoles in drug discovery continues to grow, the development of even more efficient, selective, and sustainable methods for their synthesis, such as transition-metal-catalyzed C-H functionalization, will remain an active and important area of research.[13][14][15]
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An In-depth Technical Guide to the Synthesis of Ethyl 4-iodo-1H-pyrazole-5-carboxylate: Starting Materials and Strategic Approaches
Introduction: The Significance of Ethyl 4-iodo-1H-pyrazole-5-carboxylate in Modern Drug Discovery
Ethyl 4-iodo-1H-pyrazole-5-carboxylate is a pivotal building block in medicinal chemistry and drug development. Its structurally rich pyrazole core, functionalized with a reactive iodine atom and an ester group, provides a versatile scaffold for the synthesis of complex molecular architectures. The presence of the iodine atom at the C4 position is particularly strategic, offering a handle for a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Heck couplings.[1] This enables the introduction of diverse substituents, facilitating the exploration of chemical space in the quest for novel therapeutic agents. This guide provides an in-depth analysis of the primary synthetic routes to this valuable intermediate, focusing on the requisite starting materials and the chemical logic underpinning the methodological choices.
Core Synthetic Strategies: A Tale of Two Pathways
The synthesis of ethyl 4-iodo-1H-pyrazole-5-carboxylate can be broadly categorized into two primary strategies:
-
Pathway A: Cyclization Followed by Direct C4-Iodination. This is arguably the most prevalent and modular approach. It involves the initial construction of the pyrazole ring, specifically an ethyl 1H-pyrazole-5-carboxylate, followed by the regioselective introduction of an iodine atom at the C4 position.
-
Pathway B: Synthesis from Pre-functionalized Precursors. This strategy involves the cyclization of starting materials that already contain the necessary functionalities, or can be readily converted to the target molecule.
This guide will dissect both pathways, elucidating the key starting materials and the rationale behind the reaction conditions.
Pathway A: Cyclization and Subsequent C4-Iodination
This robust two-stage approach offers flexibility and is often the preferred method due to the commercial availability of the initial precursors.
Stage 1: Formation of the Pyrazole-5-carboxylate Core
The cornerstone of this pathway is the synthesis of an ethyl 1H-pyrazole-5-carboxylate. The classical and most efficient method for this is the cyclocondensation reaction between a hydrazine derivative and a suitable 1,3-dicarbonyl compound or its synthetic equivalent.[2][3]
Starting Materials for Pyrazole Ring Formation:
| Starting Material Class | Specific Examples | Rationale for Use |
| Hydrazine Source | Hydrazine hydrate (H₂NNH₂·H₂O), Hydrazine sulfate | Provides the N-N bond essential for the pyrazole ring. |
| 1,3-Dicarbonyl Equivalent | Diethyl 2-(ethoxymethylene)malonate, Diethyl malonate and triethyl orthoformate, Sodium salt of ethyl 2-formyl-3-oxopropanoate | These molecules provide the three-carbon backbone required to form the five-membered pyrazole ring upon reaction with hydrazine. |
Reaction Mechanism and Causality:
The reaction proceeds via a nucleophilic attack of the hydrazine on one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular condensation and dehydration to yield the stable aromatic pyrazole ring. The choice of the 1,3-dicarbonyl equivalent is critical for achieving the desired substitution pattern. For instance, using diethyl 2-(ethoxymethylene)malonate directly provides the ethyl pyrazole-5-carboxylate scaffold.
Experimental Protocol: Synthesis of Ethyl 1H-pyrazole-5-carboxylate
-
To a solution of diethyl 2-(ethoxymethylene)malonate in a suitable solvent such as ethanol, add hydrazine hydrate dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield ethyl 1H-pyrazole-5-carboxylate.
Stage 2: Regioselective C4-Iodination
With the ethyl 1H-pyrazole-5-carboxylate in hand, the next critical step is the introduction of an iodine atom specifically at the C4 position. The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The C4 position is the most nucleophilic and therefore the most likely site of attack by an electrophilic iodine species.[1]
Starting Materials for C4-Iodination:
| Reagent Class | Specific Examples | Role in the Reaction |
| Iodine Source | Iodine (I₂), Iodine monochloride (ICl)[4] | Provides the iodine atom for the substitution reaction. |
| Oxidizing Agent | Ceric Ammonium Nitrate (CAN)[5][6], Iodic acid (HIO₃)[1], Nitric acid | Generates the highly electrophilic iodonium ion (I⁺) from molecular iodine, which is necessary for the electrophilic aromatic substitution to occur. |
| Base (optional) | Lithium carbonate (Li₂CO₃)[4] | Can be used to neutralize acidic byproducts, particularly when using ICl. |
Causality in Reagent Selection for Regioselectivity:
The choice of iodinating agent and conditions is paramount for achieving high regioselectivity. While direct lithiation of the pyrazole ring followed by quenching with iodine typically leads to the 5-iodo isomer, the use of an electrophilic iodination protocol with an oxidizing agent strongly favors substitution at the C4 position.[5][6][7] The oxidant is key to generating a potent electrophile that will preferentially attack the electron-rich C4 position.
Experimental Protocol: C4-Iodination of Ethyl 1H-pyrazole-5-carboxylate
-
Dissolve ethyl 1H-pyrazole-5-carboxylate in a suitable solvent such as acetonitrile or a mixture of acetic acid and carbon tetrachloride.[1][7]
-
Add the iodine source (e.g., elemental iodine) to the solution.
-
Slowly add a solution of the oxidizing agent (e.g., Ceric Ammonium Nitrate) in the same solvent.[7]
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Quench the reaction, for example, with a saturated aqueous solution of sodium thiosulfate to remove unreacted iodine.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford ethyl 4-iodo-1H-pyrazole-5-carboxylate.
Visualizing Pathway A:
Caption: Synthetic workflow for Pathway A.
Pathway B: Synthesis from Pre-functionalized Precursors
An alternative, though less common, strategy involves the construction of the pyrazole ring from starting materials that already contain an iodine atom or a suitable precursor. This approach can be advantageous in certain contexts, potentially reducing the number of synthetic steps.
One hypothetical approach could involve the reaction of a hydrazine with an iodinated 1,3-dicarbonyl compound. However, the synthesis of such precursors can be challenging.
A more practical example within this category is the dehydration and iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles.[4]
Starting Materials for Pathway B (Dehydration/Iodination Approach):
| Starting Material Class | Specific Examples | Rationale for Use |
| Hydrazine Derivative | Acetylhydrazine | Used to form the initial dihydropyrazole intermediate. |
| α,β-Alkynyl Ketone | Substituted 2-alkyn-1-ones | Provides the carbon backbone for the pyrazole ring. |
| Iodinating/Dehydrating Agent | Iodine monochloride (ICl) | Effects both the dehydration of the dihydropyrazole and the iodination at the C4 position in a single step. |
Reaction Mechanism and Causality:
In this method, the initial cyclization of an acetylhydrazine with a 2-alkyn-1-one yields a 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazole.[4] Subsequent treatment with iodine monochloride induces dehydration to form the aromatic pyrazole ring, followed by electrophilic iodination at the C4 position.[4]
Visualizing Pathway B:
Caption: Synthetic workflow for Pathway B.
Conclusion: A Strategic Choice of Starting Materials
The synthesis of ethyl 4-iodo-1H-pyrazole-5-carboxylate is a well-established process with multiple viable routes. The most common and versatile approach involves the initial formation of the pyrazole ring from readily available hydrazines and 1,3-dicarbonyl equivalents, followed by a highly regioselective electrophilic iodination at the C4 position. The key to success in this latter step lies in the judicious choice of an iodine source and an appropriate oxidizing agent to generate a potent electrophile. While alternative pathways exist, the modularity and reliability of the cyclization-iodination sequence have made it the workhorse for accessing this critical building block in contemporary drug discovery and development.
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A Comprehensive Technical Guide to the Safe Handling, Storage, and Disposal of Ethyl 4-iodo-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety protocols, proper handling techniques, and appropriate storage and disposal methods for ethyl 4-iodo-1H-pyrazole-5-carboxylate (CAS No. 179692-08-1). As a key building block in pharmaceutical research and development, a thorough understanding of its properties and potential hazards is paramount to ensuring a safe laboratory environment. This document synthesizes critical safety data with practical, field-proven insights to empower researchers to work with this compound confidently and responsibly.
Compound Identification and Properties
A foundational aspect of safe laboratory practice is a clear understanding of the physical and chemical properties of the substances being handled. This data informs risk assessment and the selection of appropriate safety measures.
| Property | Value | Source |
| CAS Number | 179692-08-1 | [1][2][3][4] |
| Molecular Formula | C₆H₇IN₂O₂ | [2] |
| Molecular Weight | 266.04 g/mol | [1][2] |
| Physical Form | Solid | |
| Purity | Typically ≥95-98% | [2] |
Hazard Identification and Risk Assessment
Ethyl 4-iodo-1H-pyrazole-5-carboxylate is classified with several hazard statements, underscoring the necessity for careful handling.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles. The causality behind these hazards lies in the compound's chemical reactivity with biological tissues. Skin and eye irritation likely result from localized chemical reactions, while respiratory irritation is a consequence of the compound's effect on the mucous membranes of the respiratory tract.
Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety, grounded in the principles of minimizing exposure, is crucial when working with this compound. The following protocols are designed to create a self-validating system of safety.
Engineering Controls
The first line of defense is to handle the compound in a controlled environment.
-
Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, should be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent direct contact with the chemical.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.
-
Protective Clothing: A standard laboratory coat should be worn to protect the skin.
-
Respiratory Protection: If there is a risk of generating significant dust and engineering controls are not sufficient, a NIOSH-approved respirator with a particulate filter may be necessary.
Proper Storage and Stability
The stability and integrity of ethyl 4-iodo-1H-pyrazole-5-carboxylate are contingent on proper storage conditions.
-
Temperature: Store in a cool, dry place, ideally refrigerated between 2-8°C.
-
Light: Keep in a dark place, as some iodinated compounds can be light-sensitive.
-
Container: The compound should be stored in a tightly sealed container to prevent moisture absorption and contamination.
-
Incompatible Materials: Avoid storage near strong oxidizing agents, strong acids, and strong bases.[6]
Upon decomposition, which can be induced by excessive heat or contact with incompatible materials, hazardous byproducts may be released, including:
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO)
-
Carbon dioxide (CO₂)
-
Hydrogen iodide
Emergency and Spill Response
In the event of a spill, a swift and systematic response is essential to mitigate potential hazards.
Spill Cleanup Protocol
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area of the spill. Restrict access to the area.
-
Personal Protection: Don the appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.
-
Containment: For solid spills, carefully sweep up the material, avoiding the generation of dust. For liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collection: Carefully collect the absorbed material or swept solid into a designated, labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.
Disposal Considerations
Ethyl 4-iodo-1H-pyrazole-5-carboxylate and any materials contaminated with it must be treated as hazardous waste.
-
Waste Characterization: This compound is a halogenated organic compound.[7][8][9]
-
Segregation: Do not mix with non-halogenated solvent waste.
-
Containerization: Use a designated, properly labeled, and sealed container for waste collection.
-
Professional Disposal: Arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations. Under no circumstances should this compound be disposed of down the drain or in regular trash.
First Aid Measures
In case of exposure, immediate action is critical.
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If skin irritation persists, seek medical attention.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
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Aaron Chemicals LLC. Ethyl 4-iodo-1H-pyrazole-5-carboxylate. [Link]
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Key features of the ethyl 4-iodo-1H-pyrazole-5-carboxylate scaffold
An In-depth Technical Guide to the Ethyl 4-iodo-1H-pyrazole-5-carboxylate Scaffold
Introduction: The Strategic Importance of a Versatile Scaffold
In the landscape of modern medicinal chemistry and drug discovery, the pyrazole nucleus stands out as a "privileged scaffold"—a molecular framework that consistently appears in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3][4] Its inherent chemical stability, coupled with its capacity to engage in various biological interactions, makes it a cornerstone of synthetic programs. This guide focuses on a particularly valuable derivative: ethyl 4-iodo-1H-pyrazole-5-carboxylate .
The strategic functionalization of this scaffold elevates its utility far beyond that of a simple pyrazole. The ester at the C5 position offers a site for further modification or can influence the electronic properties of the ring, while the iodine atom at the C4 position is the key to its versatility. This iodine acts as a highly effective "synthetic handle," enabling a multitude of cross-coupling reactions that allow for the precise and efficient introduction of molecular diversity.[5][6] This capacity for late-stage functionalization is a critical advantage in lead optimization, where the ability to rapidly generate analogues is paramount for refining potency, selectivity, and pharmacokinetic profiles.[5]
This document serves as a technical guide for researchers, chemists, and drug development professionals, providing a comprehensive overview of the synthesis, reactivity, and application of the ethyl 4-iodo-1H-pyrazole-5-carboxylate scaffold.
Synthesis of the Scaffold: A Two-Phase Approach
The construction of ethyl 4-iodo-1H-pyrazole-5-carboxylate is logically approached in two main stages: first, the formation of the core pyrazole-5-carboxylate ring, and second, the regioselective iodination at the C4 position.
Phase 1: Formation of the Pyrazole-5-carboxylate Core
Several robust methods exist for synthesizing the pyrazole ring. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
-
1,3-Dipolar Cycloaddition: A common and effective route involves the 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds.[1][7] This method offers good regioselectivity and yields.
-
Cyclocondensation Reactions: The most traditional and widely used method is the cyclocondensation of a hydrazine derivative with a 1,3-difunctional system, such as a 1,3-dicarbonyl compound.[1] This approach is foundational for pyrazole synthesis.
-
One-Pot Syntheses: More modern approaches include the one-pot cyclization of hydrazone dianions with diethyl oxalate, providing a streamlined path to pyrazole-5-carboxylates.[8][9]
Phase 2: Regioselective Iodination at the C4 Position
The C4 position of the pyrazole ring is electron-rich, making it highly susceptible to electrophilic aromatic substitution.[3] This inherent electronic bias allows for highly regioselective iodination. Several methods have been developed, ranging from classical approaches to more environmentally benign "green" protocols. The selection of the iodinating agent is critical and depends on the substrate's sensitivity and the desired reaction conditions.
A comparative summary of common iodination methods is presented below.
| Method | Reagent(s) | Solvent(s) | Key Advantages & Context |
| Iodine Monochloride (ICl) | ICl, Li₂CO₃ | Dichloromethane | Highly effective. The base (Li₂CO₃) is crucial to neutralize the HCl generated during the reaction, preventing potential deacylation or side reactions.[6][10] |
| Molecular Iodine / Hydrogen Peroxide | I₂, H₂O₂ | Water | An environmentally friendly "green" method where the only byproduct is water. It avoids the use of heavy metal oxidants and organic solvents.[6][11] |
| Molecular Iodine / Ceric Ammonium Nitrate (CAN) | I₂, CAN | Acetonitrile | Provides high regioselectivity for the C4 position but generates significant cerium waste, which can be difficult to remove on a large scale.[10][11] |
| N-Iodosuccinimide (NIS) | NIS | Various (e.g., Acetonitrile, CH₂Cl₂) | A mild and highly selective iodinating agent, particularly suitable for substrates with sensitive functional groups that might not tolerate harsher conditions.[3][12] |
| Iodine / Iodic Acid | I₂, HIO₃ | Acetic Acid | A potent and reliable system capable of iodinating a wide range of pyrazole derivatives, including those that are less reactive.[3][12] |
Key Features and Chemical Reactivity: The Power of the C-I Bond
The defining feature of the ethyl 4-iodo-1H-pyrazole-5-carboxylate scaffold is the reactivity of its carbon-iodine bond. This bond is readily activated by transition metal catalysts, primarily palladium, making it an ideal substrate for a variety of cross-coupling reactions. This versatility allows chemists to forge new carbon-carbon and carbon-heteroatom bonds with high precision.
The following diagram illustrates the central role of the 4-iodopyrazole intermediate in a general synthetic workflow.
Caption: General synthetic workflow for the synthesis and functionalization of the 4-iodopyrazole scaffold.
Prominent Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: This reaction with aryl or heteroaryl boronic acids is a robust method for creating C(sp²)-C(sp²) bonds, enabling the synthesis of 4-aryl-pyrazole derivatives.[3][5] These motifs are prevalent in kinase inhibitors.
-
Sonogashira Coupling: The coupling of the 4-iodopyrazole with terminal alkynes provides direct access to 4-alkynyl-pyrazoles.[5][13] This reaction is catalyzed by a combination of palladium and copper salts and is fundamental in the synthesis of certain PDE4 inhibitors.[5]
-
Copper-Catalyzed C-O Coupling: Beyond palladium catalysis, the C-I bond can undergo copper-catalyzed coupling with alcohols to yield 4-alkoxypyrazoles, further expanding the synthetic possibilities.[14]
The catalytic cycle for the Sonogashira coupling, a frequently employed transformation for this scaffold, is depicted below. It highlights the synergistic interplay between palladium and copper catalysts.
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Applications in Drug Discovery and Medicinal Chemistry
The ethyl 4-iodo-1H-pyrazole-5-carboxylate scaffold is a validated starting point for the synthesis of numerous classes of therapeutic agents.
-
Kinase Inhibitors: Pyrazoles are a well-established core for kinase inhibitors used in oncology and inflammation.[2][5] The 4-iodopyrazole intermediate is instrumental in synthesizing potent molecules targeting kinases such as JNK and c-Met.[5] For instance, the pyrazole-containing drug Encorafenib targets the BRAF kinase, a critical node in the MAPK/ERK signaling pathway often dysregulated in melanoma.[3]
Caption: Inhibition of the MAPK/ERK pathway by a pyrazole-derived BRAF inhibitor.
-
Phosphodiesterase (PDE) Inhibitors: The scaffold is used to generate novel PDE inhibitors. By utilizing Sonogashira coupling, 4-alkynyl pyrazole derivatives have been developed as a new class of inhibitors for PDE4, an important target for inflammatory diseases like asthma and COPD.[5] It also serves as a foundational block for creating analogues of sildenafil, a PDE5 inhibitor.[2]
Experimental Protocols
The following protocols are provided as representative examples for the synthesis and functionalization of the scaffold. Researchers should adapt these procedures based on the specific substrate and laboratory conditions.
Protocol 1: Green Synthesis of Ethyl 4-iodo-1H-pyrazole-5-carboxylate
This protocol is adapted from environmentally friendly methods utilizing hydrogen peroxide as the oxidant.[6][11]
Materials:
-
Ethyl 1H-pyrazole-5-carboxylate
-
Iodine (I₂)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend ethyl 1H-pyrazole-5-carboxylate (1.0 equivalent) in water.
-
Add iodine (0.5 - 0.6 equivalents) to the suspension.
-
To the stirred mixture, add 30% hydrogen peroxide (0.6 equivalents) dropwise. Causality Note: H₂O₂ acts as a clean oxidant to generate the electrophilic iodine species in situ, avoiding the need for metal-based oxidants.
-
Continue stirring at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-24 hours).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate to consume any excess iodine.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the title compound.
Protocol 2: Sonogashira Cross-Coupling of the Scaffold
This protocol describes a general procedure for coupling ethyl 4-iodo-1H-pyrazole-5-carboxylate with a terminal alkyne.[13]
Materials:
-
Ethyl 4-iodo-1H-pyrazole-5-carboxylate (1.0 equivalent)
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 3.0 equivalents)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add ethyl 4-iodo-1H-pyrazole-5-carboxylate, PdCl₂(PPh₃)₂ and CuI. Causality Note: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is the active catalytic species.
-
Add the anhydrous solvent, followed by the base.
-
Stir the resulting mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor for completion by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography to yield the 4-alkynyl-pyrazole derivative.
Conclusion and Future Outlook
The ethyl 4-iodo-1H-pyrazole-5-carboxylate scaffold is a testament to the power of strategic molecular design. Its robust synthetic accessibility, combined with the exceptional versatility of the C4-iodo group, establishes it as a high-value intermediate in both academic and industrial research. The ability to perform late-stage functionalization via a host of reliable cross-coupling reactions ensures its continued relevance in the generation of diverse chemical libraries for high-throughput screening and in the targeted synthesis of complex, biologically active molecules. As the demand for novel therapeutics continues to grow, the strategic application of well-designed building blocks like ethyl 4-iodo-1H-pyrazole-5-carboxylate will remain indispensable to the art and science of drug discovery.
References
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Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
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Petrov, V. A., & Petrosyan, V. A. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules. Available at: [Link]
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Organic Chemistry Portal. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones. Available at: [Link]
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Sci-Hub. Green iodination of pyrazoles with iodine/hydrogen peroxide in water. Available at: [Link]
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Chinese Journal of Applied Chemistry. (2022). Synthesis of Novel Pyridyl-pyrazole-5-carboxylic Acid Amide Compounds. Chinese Journal of Applied Chemistry. Available at: [Link]
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ResearchGate. (2017). Synthesis of pyrazole-5-carboxylates using 1,3-dipolar cycloaddition of ethyl diazoacetate and α-methylene carbonyl. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (1969). Some iodinated pyrazole derivatives. Journal of the Chemical Society C: Organic. Available at: [Link]
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PubChem. ethyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate. PubChem. Available at: [Link]
-
ResearchGate. (2007). One-Pot Regioselective Synthesis of Pyrazole-5-Carboxylates. ResearchGate. Available at: [Link]
-
ResearchGate. (2009). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate. Available at: [Link]
-
ResearchGate. (2020). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. ResearchGate. Available at: [Link]
-
ANGCHEN Co., Ltd. Ethyl4-iodo-1H-pyrazole-5-carboxylate. Available at: [Link]
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Arkivoc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc. Available at: [Link]
-
National Institutes of Health. (2019). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. PMC. Available at: [Link]
-
MDPI. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules. Available at: [Link]
-
ResearchGate. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. Available at: [Link]
-
PubMed Central. (2019). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. Available at: [Link]
-
PubChem. Ethyl 4-iodo-1,3-dimethyl-1H-pyrazole-5-carboxylate. PubChem. Available at: [Link]
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The Strategic Iodination of the Pyrazole Nucleus: A Technical Guide to Synthesis and Application
Introduction: The Pyrazole Scaffold and the Significance of Iodination
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry and materials science.[1][2] Its unique electronic properties and synthetic tractability have led to its incorporation into a multitude of clinically significant therapeutic agents.[3][4] The strategic functionalization of the pyrazole nucleus is paramount for modulating the physicochemical and pharmacological properties of these molecules. Among the various synthetic transformations, the introduction of an iodine atom, particularly at the C4 position, is a pivotal step that unlocks a vast chemical space for molecular diversification.[5]
This technical guide provides a comprehensive exploration of the discovery and history of substituted iodopyrazoles. It delves into the evolution of synthetic methodologies, from classical approaches to modern, highly efficient protocols. Furthermore, this guide illuminates the profound impact of iodopyrazoles as versatile building blocks in the synthesis of complex organic molecules, with a particular focus on their role in the development of targeted therapeutics.
Historical Perspective: The Emergence of Iodinated Pyrazoles
The history of pyrazole chemistry dates back to 1883 with Ludwig Knorr's synthesis of a 5-pyrazolone derivative through the condensation of ethyl acetoacetate and phenylhydrazine.[2][6] While the pyrazole core was established early on, the specific introduction of iodine onto the ring followed the broader development of electrophilic aromatic substitution chemistry.
Early methods for the iodination of pyrazoles were often extensions of general aromatic iodination techniques. These typically involved the use of molecular iodine in the presence of an oxidizing agent to generate a more potent electrophilic iodine species. While effective to some extent, these early methods often suffered from limitations such as harsh reaction conditions, low regioselectivity, and the use of stoichiometric amounts of potentially hazardous reagents. The pyrazole ring's electron-rich nature makes it susceptible to electrophilic attack, with the C4 position being the most electronically and sterically favored site for substitution.[5] This inherent reactivity laid the groundwork for the development of more refined and selective iodination protocols in the decades that followed.
Modern Synthetic Methodologies for Substituted Iodopyrazoles
The contemporary synthetic chemist's toolkit for preparing substituted iodopyrazoles is diverse and sophisticated, offering a range of methods to suit various substrates and experimental constraints. The primary approach remains the direct electrophilic iodination of a pre-formed pyrazole ring.[7]
Electrophilic Iodination: A Comparative Analysis
The general mechanism for electrophilic iodination involves the attack of an electrophilic iodine species (I+) on the electron-rich C4 position of the pyrazole ring, forming a sigma complex. Subsequent deprotonation restores aromaticity, yielding the 4-iodopyrazole product.[5] Several reagent systems have been developed to achieve this transformation efficiently.
Key Iodination Methods:
-
Iodine with an Oxidant: This classical and cost-effective method utilizes molecular iodine (I₂) in the presence of an oxidant to generate the electrophilic iodinating species in situ. Common oxidants include ceric ammonium nitrate (CAN), hydrogen peroxide (H₂O₂), and potassium iodate (KIO₃).[5][8] The I₂/H₂O₂ system in water is considered a "green" and efficient protocol.[5][8]
-
N-Iodosuccinimide (NIS): NIS is a mild and highly selective iodinating agent, often preferred for substrates bearing sensitive functional groups.[5][8] Its reactivity can be fine-tuned by the addition of an acid catalyst, such as trifluoroacetic acid (TFA), which is particularly useful for less reactive, electron-deficient pyrazoles.[5][8]
-
Electrochemical Iodination: This approach offers an environmentally benign alternative by avoiding the use of chemical oxidants.[9][10] Anodic oxidation of an iodide salt generates the electrophilic iodine species in situ, which then reacts with the pyrazole substrate.[9]
-
Iodocyclization of α,β-Alkynic Hydrazones: A powerful method for the simultaneous formation and iodination of the pyrazole ring involves the electrophilic cyclization of α,β-alkynic hydrazones with molecular iodine.[11] This reaction proceeds in good to high yields and tolerates a wide range of functional groups.[11]
Table 1: Comparative Analysis of Common Iodination Methodologies
| Method/Reagent System | Substrate Example | Conditions | Yield (%) | Reference |
| I₂ / CAN | 1-Aryl-3-trifluoromethylpyrazole | Acetonitrile, reflux | High | [5] |
| NIS / TFA | Substituted Pyrazole | Glacial acetic acid, 80 °C | Good to High | [5] |
| I₂ / H₂O₂ | Pyrazole | Water, room temperature | High | [5] |
| Electrochemical Iodination | Pyrazole | KI, NaHCO₃, Pt-anode | 57-60% | [10] |
| I₂ / NaHCO₃ (Iodocyclization) | α,β-Alkynic Hydrazone | Dichloromethane, rt | Good to High | [11] |
Experimental Protocols
Objective: To synthesize 4-iodopyrazole using an environmentally benign method.
Materials:
-
Pyrazole (1.0 mmol)
-
Iodine (I₂) (0.5 mmol)
-
30% Hydrogen Peroxide (H₂O₂) (0.6 mmol)
-
Water (5 mL)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend the pyrazole (1.0 mmol) in water (5 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Add iodine (0.5 mmol) and 30% hydrogen peroxide (0.6 mmol) to the suspension.
-
Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous Na₂S₂O₃ solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford pure 4-iodopyrazole.
Objective: To synthesize a 4-iodopyrazole derivative from a less reactive pyrazole substrate.
Materials:
-
Substituted Pyrazole (e.g., 1-aryl-3-trifluoromethylpyrazole) (1.0 mmol)
-
N-Iodosuccinimide (NIS) (1.5 mmol)
-
Glacial Acetic Acid (1 mL)
-
Trifluoroacetic Acid (TFA) (1 mL)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the substituted pyrazole (1.0 mmol) in glacial acetic acid (1 mL) in a sealed reaction vessel.
-
In a separate vial, dissolve NIS (1.5 mmol) in TFA (1 mL) and add this solution to the pyrazole solution.
-
Heat the reaction mixture at 80 °C overnight. Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with dichloromethane (60 mL).
-
Wash the organic phase sequentially with saturated aqueous Na₂S₂O₃ solution (2 x 5 mL) and saturated aqueous NaHCO₃ solution (3 x 5 mL).[5]
-
Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[5]
-
Purify the crude product by column chromatography on silica gel.
The Synthetic Utility of Iodopyrazoles in Modern Chemistry
The strategic placement of an iodine atom on the pyrazole ring transforms it into a highly versatile synthetic intermediate.[1] The carbon-iodine bond is particularly amenable to a wide range of transition metal-catalyzed cross-coupling reactions, enabling the facile construction of complex molecular architectures.[1][12] This capability is a cornerstone of modern drug discovery and materials science.
Key Cross-Coupling Reactions of Iodopyrazoles:
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction forms a carbon-carbon bond between the 4-iodopyrazole and a boronic acid or ester, providing efficient access to 4-aryl/heteroarylpyrazoles.[1][12] This is a widely used transformation in the synthesis of kinase inhibitors.[12]
-
Sonogashira Coupling: This reaction, typically catalyzed by palladium and copper, couples the 4-iodopyrazole with a terminal alkyne to form 4-alkynylpyrazoles.[1][13] These products have shown utility as PDE4 inhibitors.[1]
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between the 4-iodopyrazole and an amine, yielding 4-aminopyrazole derivatives.[12]
-
Heck Coupling: This palladium-catalyzed reaction forms a carbon-carbon bond between the 4-iodopyrazole and an alkene.[1]
Caption: Synthetic utility of 4-iodopyrazole in cross-coupling reactions.
Applications in Drug Discovery: Iodopyrazoles as Key Building Blocks
The pyrazole scaffold is a prominent feature in numerous approved drugs and clinical candidates, particularly in the area of kinase inhibition.[1][3][4][12] The ability to readily functionalize the pyrazole core via an iodo-intermediate is a powerful strategy in lead optimization.
Case Study: Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cellular signaling, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders.[12] Many small-molecule kinase inhibitors are designed to bind to the ATP-binding site of the enzyme, and the substituted pyrazole motif has proven to be an effective scaffold for this purpose.[1][12]
-
JAK Inhibitors: The Janus kinase (JAK) family is a critical component of the JAK-STAT signaling pathway, which regulates inflammation and immune responses.[12] 4-Iodopyrazole is a key starting material for the synthesis of potent JAK inhibitors, where the C4 position is often elaborated with aryl or heteroaryl groups through Suzuki-Miyaura coupling to achieve high potency and selectivity.[12]
Caption: Synthesis and mechanism of action of a JAK inhibitor derived from 4-iodopyrazole.
-
Other Kinase Targets: The utility of iodopyrazole-derived scaffolds extends to inhibitors of other important kinases, including c-Met, Cyclin-Dependent Kinases (CDKs), and Fibroblast Growth Factor Receptors (FGFRs).[1] For example, the multi-CDK inhibitor AT7519 is a pyrazole derivative that inhibits CDK2 and CDK5 with high potency.[1]
Case Study: Celecoxib and COX-2 Inhibition
Celecoxib (Celebrex®) is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation.[14][15] While the most common industrial synthesis of celecoxib involves the condensation of a trifluoromethyl β-dicarbonyl compound with 4-sulfamoylphenylhydrazine, the underlying 1,5-diarylpyrazole core highlights the importance of this scaffold in medicinal chemistry.[15][16] The development of analogs and alternative synthetic routes could certainly leverage the versatility of iodopyrazole intermediates for rapid library synthesis and structure-activity relationship (SAR) studies.[17][18]
Conclusion and Future Outlook
The discovery and development of synthetic methods for substituted iodopyrazoles have been instrumental in advancing organic synthesis and drug discovery. From early, rudimentary iodination techniques to the sophisticated and highly selective protocols of today, the ability to strategically introduce an iodine atom onto the pyrazole ring has empowered chemists to create molecular diversity with unprecedented efficiency. The 4-iodopyrazole moiety, in particular, has cemented its status as a cornerstone building block, enabling the construction of complex and potent therapeutic agents through the power of transition metal-catalyzed cross-coupling reactions. As the demand for novel, highly specific, and potent therapeutics continues to grow, the strategic application of substituted iodopyrazoles is poised to remain a critical and enabling technology in the ongoing quest for new medicines.
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Dadiboyena, S., & Hamme, A. T. (2012). Synthesis of Celecoxib and Structural Analogs- A Review. Current Organic Chemistry, 16(11), 1390-1407. Available from: [Link]
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Guda, F., et al. (2015). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 20(6), 10757-10774. Available from: [Link]
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Penning, T. D., et al. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry, 52(6), 1787-1796. Available from: [Link]
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Synthesis of 4-iodopyrazoles: A Brief Review. (2018). ResearchGate. Available from: [Link]
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Kopyl, D., et al. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 27(19), 6296. Available from: [Link]
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Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 68-79. Available from: [Link]
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Zora, M., Kivrak, A., & Yazici, C. (2011). Synthesis of pyrazoles via electrophilic cyclization. The Journal of Organic Chemistry, 76(16), 6726-6742. Available from: [Link]
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Reddy, G. J., & Reddy, K. S. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo. Available from: [Link]
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Bekhit, A. A., & Abdel-Aziem, T. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(1), 134. Available from: [Link]
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Liu, J., et al. (2018). Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. Beilstein Journal of Organic Chemistry, 14, 213-219. Available from: [Link]
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Bekhit, A. A., & Abdel-Aziem, T. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available from: [Link]
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Lyalin, B. V., & Petrosyan, V. A. (2010). Electrosynthesis of 4-iodopyrazole and its derivatives. Russian Chemical Bulletin, 59(8), 1549-1555. Available from: [Link]
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Iodination of highly basic pyrazoles by HOI. ResearchGate. Available from: [Link]
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Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]
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Leys, D., et al. (2013). Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. Journal of Medicinal Chemistry, 56(17), 6857-6870. Available from: [Link]
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El-Faham, A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(22), 5491. Available from: [Link]
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A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD. Available from: [Link]
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Pyrazole. Britannica. Available from: [Link]
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Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2022). Biosciences Biotechnology Research Asia. Available from: [Link]
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Al-Ostoot, F. H., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Pharmaceuticals, 15(11), 1367. Available from: [Link]
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Beinarovics, E., et al. (2018). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein Journal of Organic Chemistry, 14, 763-770. Available from: [Link]
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Taleb, A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. Available from: [Link]
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Taleb, A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available from: [Link]
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Transition-metal-catalyzed C–H functionalization of pyrazoles. (2017). Organic & Biomolecular Chemistry. Available from: [Link]
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The Versatility of Pyrazoles: Applications in Drug Discovery and Beyond. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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Metal-Free Iodine-Catalyzed Synthesis of Fully Substituted Pyrazoles and Its Sulphenylation. (2019). The Journal of Organic Chemistry. Available from: [Link]
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Mazeikaite, R., et al. (2016). (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate. Available from: [Link]
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Metal-Free Iodine-Catalyzed Synthesis of Fully Substituted Pyrazoles and Its Sulphenylation. Semantic Scholar. Available from: [Link]
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Methodological & Application
Synthesis of Ethyl 4-Iodo-1H-pyrazole-5-carboxylate: A Detailed Protocol for Drug Discovery Intermediates
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1] Functionalized pyrazoles are integral to numerous FDA-approved drugs, demonstrating a wide spectrum of activities, including anti-inflammatory, analgesic, and anticancer properties.[2][3] The strategic introduction of a halogen, such as iodine, onto the pyrazole ring at the C-4 position, furnishes a versatile synthetic handle. This modification opens avenues for further molecular elaboration through cross-coupling reactions, enabling the construction of complex molecular architectures essential for modern drug discovery programs.[1][4]
This application note provides a comprehensive and technically detailed protocol for the synthesis of ethyl 4-iodo-1H-pyrazole-5-carboxylate, a key building block for the development of novel pharmaceutical agents. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental procedure, and present a framework for the characterization of the final product.
Core Principles: The Electrophilic Iodination of Pyrazoles
The synthesis of ethyl 4-iodo-1H-pyrazole-5-carboxylate hinges on the principle of electrophilic aromatic substitution. The pyrazole ring, being an electron-rich heteroaromatic system, is susceptible to attack by electrophiles.[4] The C-4 position is particularly activated and sterically accessible, making it the prime target for iodination.[4][5]
The reaction mechanism initiates with the generation of an electrophilic iodine species, typically I⁺ or a polarized iodine molecule. This potent electrophile is then attacked by the nucleophilic C-4 position of the pyrazole ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex.[4] Subsequent deprotonation from this intermediate restores the aromaticity of the pyrazole ring, yielding the desired 4-iodinated product.[4]
Several reagents can be employed to generate the electrophilic iodine source, including N-Iodosuccinimide (NIS) in the presence of an acid, or molecular iodine in conjunction with an oxidizing agent.[6][7] The choice of iodinating agent and reaction conditions can be tailored based on the specific substrate and desired outcome. For the synthesis of ethyl 4-iodo-1H-pyrazole-5-carboxylate, a method employing N-Iodosuccinimide in an acidic medium offers a reliable and high-yielding approach.[1]
Experimental Protocol
This protocol is divided into two main stages: the synthesis of the starting material, ethyl 1H-pyrazole-5-carboxylate, followed by its regioselective iodination.
Part A: Synthesis of Ethyl 1H-Pyrazole-5-carboxylate
The initial step involves the synthesis of the pyrazole core through a condensation reaction. While various methods exist for pyrazole synthesis, a common approach involves the reaction of a 1,3-dicarbonyl compound with hydrazine.[3][8]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Diethyl 2-(ethoxymethylene)malonate | 216.22 | 21.6 g | 0.1 |
| Hydrazine hydrate (~64% hydrazine) | 50.06 | 6.0 mL | ~0.12 |
| Ethanol | 46.07 | 100 mL | - |
| Acetic Acid, Glacial | 60.05 | 5 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add diethyl 2-(ethoxymethylene)malonate (21.6 g, 0.1 mol) and ethanol (100 mL).
-
Stir the mixture at room temperature to ensure complete dissolution.
-
Slowly add hydrazine hydrate (6.0 mL, ~0.12 mol) to the solution. An exothermic reaction may be observed.
-
Add glacial acetic acid (5 mL) to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford ethyl 1H-pyrazole-5-carboxylate as a solid.
Part B: Synthesis of Ethyl 4-Iodo-1H-pyrazole-5-carboxylate
This step details the regioselective iodination of the synthesized ethyl 1H-pyrazole-5-carboxylate at the C-4 position using N-Iodosuccinimide (NIS).
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Ethyl 1H-pyrazole-5-carboxylate | 154.15 | 1.54 g | 0.01 |
| N-Iodosuccinimide (NIS) | 224.98 | 2.47 g | 0.011 |
| Acetonitrile | 41.05 | 50 mL | - |
| Trifluoroacetic Acid (TFA) | 114.02 | 1 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve ethyl 1H-pyrazole-5-carboxylate (1.54 g, 0.01 mol) in acetonitrile (50 mL).
-
To this solution, add N-Iodosuccinimide (NIS) (2.47 g, 0.011 mol).
-
Carefully add trifluoroacetic acid (TFA) (1 mL) to the reaction mixture. The acid acts as a catalyst to activate the NIS.[7]
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress should be monitored by TLC until the starting material is consumed.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any remaining iodine.
-
Extract the product into an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield ethyl 4-iodo-1H-pyrazole-5-carboxylate as a pure solid.
Visualizing the Workflow
The following diagram illustrates the key stages of the synthesis process, from starting materials to the final purified product.
Caption: Experimental workflow for the synthesis of ethyl 4-iodo-1H-pyrazole-5-carboxylate.
Characterization
The identity and purity of the synthesized ethyl 4-iodo-1H-pyrazole-5-carboxylate should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule, including the position of the iodine atom.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
-
Melting Point: To assess the purity of the final product.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Hydrazine hydrate is toxic and corrosive. Handle with extreme care.
-
Trifluoroacetic acid is highly corrosive. Avoid contact with skin and eyes.
-
N-Iodosuccinimide is an irritant. Avoid inhalation of dust.
Conclusion
This application note provides a robust and detailed protocol for the synthesis of ethyl 4-iodo-1H-pyrazole-5-carboxylate. The described method, utilizing a two-step sequence of pyrazole formation followed by regioselective iodination, is a reliable route to this valuable synthetic intermediate. The strategic placement of the iodine atom at the C-4 position of the pyrazole ring renders this compound a highly versatile building block for the synthesis of more complex and potentially bioactive molecules, making it a crucial tool for researchers and scientists in the field of drug development.
References
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- Original Functionalized Pyrazoles For Drug Discovery | Building Blocks - Life Chemicals. (2019, September 17).
- An In-depth Technical Guide to the Electrophilic Iodination of Pyrazole for the Synthesis of 4-Iodopyrazole - Benchchem.
- Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5).
- Electrophilic Iodination: A Gateway to High Iodine Compounds and Energetic Materials | Request PDF - ResearchGate.
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- Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.
- Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides - RSC Publishing. (2020, May 27).
- An In-depth Technical Guide to the Electrophilic Iodination of 1-Ethyl-5-Methyl-1H-Pyrazole - Benchchem.
- Peculiarities of iodination of pyrazoles by iodine and iodic acid - INIS-IAEA.
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Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling with Ethyl 4-iodo-1H-pyrazole-5-carboxylate
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of Functionalized Pyrazoles
The pyrazole nucleus is a cornerstone pharmacophore in modern drug discovery, present in a multitude of FDA-approved therapeutics ranging from anti-inflammatory agents to kinase inhibitors.[1][2][3] The ability to strategically functionalize the pyrazole scaffold is therefore of paramount importance for medicinal chemists aiming to fine-tune the pharmacological profiles of lead compounds. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, enabling the precise installation of aryl, heteroaryl, or vinyl moieties onto heterocyclic cores.[4][5][6]
This guide provides a detailed technical overview and field-proven protocols for the palladium-catalyzed Suzuki-Miyaura coupling of Ethyl 4-iodo-1H-pyrazole-5-carboxylate . This substrate is a valuable building block; the iodo-group at the C4 position serves as an excellent coupling handle, while the adjacent ethyl ester provides a site for further synthetic elaboration. The presence of the unprotected N-H on the pyrazole ring presents a common challenge in cross-coupling chemistry, as it can potentially interact with the palladium catalyst.[7][8] The protocols and insights herein are designed to navigate these challenges, ensuring efficient and reproducible synthesis of diverse 4-substituted pyrazole derivatives.
Reaction Principle: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction is a complex process orchestrated by a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[4][6] A comprehensive understanding of this mechanism is critical for rational troubleshooting and optimization. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[5][9]
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst, typically coordinated to phosphine ligands, inserting into the carbon-iodine bond of the ethyl 4-iodo-1H-pyrazole-5-carboxylate. This forms a square planar Pd(II) complex. This step is often rate-determining.[6]
-
Transmetalation : This step requires the activation of the organoboron species (e.g., a boronic acid) by a base. The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex.[10][11][12] This boronate then transfers its organic group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) intermediate.
-
Reductive Elimination : The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond of the desired product. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[4][5]
Experimental Protocols & Workflow
The following protocols provide robust starting points for the coupling of ethyl 4-iodo-1H-pyrazole-5-carboxylate. Protocol A uses conventional heating, which is widely accessible, while Protocol B employs microwave irradiation for significant rate enhancement.[13][14]
General Experimental Workflow
Protocol A: Conventional Heating Method
This method is suitable for standard laboratory setups and allows for easy scalability.
Materials:
-
Ethyl 4-iodo-1H-pyrazole-5-carboxylate (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.5 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 v/v)
-
Schlenk tube or round-bottom flask with reflux condenser
Step-by-Step Procedure:
-
Vessel Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add ethyl 4-iodo-1H-pyrazole-5-carboxylate, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.[15]
-
Inert Atmosphere: Seal the tube with a septum. Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Prepare the 1,4-dioxane/water mixture and degas it by bubbling argon through it for 15-20 minutes. Add the degassed solvent to the Schlenk tube via syringe.
-
Heating: Place the sealed tube in a preheated oil bath at 90 °C.
-
Reaction Monitoring: Stir the reaction vigorously. Monitor its progress by periodically taking aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-12 hours).
-
Workup: Once complete, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.[15]
Protocol B: Microwave-Assisted Method
This protocol offers a significant reduction in reaction time, often from hours to minutes, which is ideal for rapid library synthesis.[13][16]
Materials:
-
Ethyl 4-iodo-1H-pyrazole-5-carboxylate (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.1 equiv)
-
Palladium Catalyst (e.g., XPhos Pd G2, 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Solvent: Ethanol and Water (1:1 v/v)[17]
-
Microwave reaction vial with a stir bar
Step-by-Step Procedure:
-
Vessel Preparation: In a microwave vial, combine ethyl 4-iodo-1H-pyrazole-5-carboxylate, the arylboronic acid, the palladium precatalyst, and K₃PO₄.
-
Solvent Addition: Add the ethanol/water solvent mixture to the vial.
-
Sealing and Irradiation: Securely cap the vial and place it in the microwave reactor cavity. Irradiate the mixture at a constant temperature of 120 °C for 15-30 minutes.
-
Reaction Monitoring: Most modern microwave reactors have integrated monitoring. If not, run a series of test reactions at different time points to determine the optimal reaction time.
-
Workup & Purification: After irradiation, allow the vial to cool to a safe temperature. Follow the same workup and purification steps (6 and 7) as described in Protocol A.
Data Presentation & Key Parameter Selection
The success of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst, base, and solvent.
Table 1: Recommended Reaction Parameters (Starting Point)
| Parameter | Conventional Heating | Microwave-Assisted | Rationale & Causality |
| Substrate (Ar-I) | 1.0 equiv | 1.0 equiv | The limiting reagent. |
| Boronic Acid | 1.2 - 1.5 equiv | 1.1 - 1.2 equiv | A slight excess is used to drive the reaction to completion and compensate for potential protodeboronation.[18] |
| Catalyst Loading | 2 - 5 mol% | 1 - 2 mol% | Higher temperatures in microwave synthesis often allow for lower catalyst loadings. |
| Base | 2.0 - 3.0 equiv | 2.0 equiv | The base is crucial for activating the boronic acid for transmetalation.[11][12] |
| Temperature | 80 - 100 °C | 100 - 140 °C | Higher temperatures accelerate the rate-limiting oxidative addition step. |
| Time | 6 - 24 hours | 10 - 40 minutes | Microwave heating dramatically reduces reaction times.[16] |
Table 2: Comparative Analysis of Palladium Catalysts for Heteroaryl Coupling
| Catalyst System | Type | Advantages | Considerations |
| Pd(PPh₃)₄ | Pd(0) Complex | Inexpensive, widely available, effective for many standard couplings.[13][19] | Can be sensitive to air and moisture. May be less effective for challenging or sterically hindered substrates. |
| PdCl₂(dppf) | Pd(II) Pre-catalyst | Air-stable, robust, and generally effective for a broad range of substrates. The dppf ligand is good for electron-rich and -poor partners. | More expensive than Pd(PPh₃)₄. |
| XPhos Pd G2/G3 | Buchwald Pre-catalyst | Highly active, air- and moisture-stable. Employs bulky, electron-rich phosphine ligands ideal for challenging heteroaryl couplings.[7][20] | Premium cost, but often allows for very low catalyst loadings and high efficiency. |
| Pd(OAc)₂ + Ligand | In-situ generation | Allows for modular screening of different phosphine ligands (e.g., SPhos, XPhos, RuPhos) to find the optimal system.[21] | Requires careful handling and optimization of the Pd:ligand ratio. |
Table 3: Influence of Different Bases
| Base | Strength | Solubility | Typical Use Case & Rationale |
| Na₂CO₃ / K₂CO₃ | Moderate | Aqueous | Standard, cost-effective choice for robust substrates. Often used in aqueous/organic solvent mixtures.[4][19] |
| K₃PO₄ | Strong | Aqueous | A stronger base that is often effective when carbonates fail, particularly with less reactive boronic acids or aryl chlorides.[7] |
| Cs₂CO₃ | Strong | Organic/Aqueous | Highly effective due to the high solubility of cesium salts in organic solvents and the "cesium effect," which can accelerate reductive elimination.[5] |
| Organic Bases (e.g., Et₃N) | Weak/Moderate | Organic | Used in specific cases, often under anhydrous conditions, but less common for standard Suzuki couplings. |
Troubleshooting and Optimization
Even robust reactions can encounter issues. The following table outlines common problems and evidence-based solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (decomposed Pd source).2. Insufficiently degassed system (O₂ present).3. Incorrect base or solvent for the substrate.4. Poor quality boronic acid. | 1. Use a fresh bottle of catalyst or a more stable pre-catalyst.2. Ensure thorough degassing of solvents and purging of the reaction vessel.3. Screen different bases (e.g., switch from K₂CO₃ to K₃PO₄) and solvent systems.4. Use a fresh boronic acid or consider converting it to a more stable boronate ester (e.g., pinacol ester).[18] |
| Dehalogenation | The Ar-Pd(II)-I intermediate reacts with a hydride source (e.g., from solvent or base) instead of the boronate. This is a known side reaction for iodopyrazoles.[4][17][22] | 1. Use a rigorously anhydrous and deoxygenated solvent.2. Switch to a non-protic solvent if possible.3. Sometimes a milder base can reduce this side reaction. |
| Protodeboronation | The boronic acid reacts with water/protons, leading to the formation of an arene (Ar'-H) instead of participating in the coupling. This is common with electron-deficient or heteroaryl boronic acids.[4][18] | 1. Use a boronate ester (e.g., pinacol or MIDA) which is more stable.[18]2. Use a stronger base like K₃PO₄ or Cs₂CO₃ to accelerate the desired transmetalation step.3. Minimize water content in the reaction if feasible. |
| Homocoupling | 1. Oxidative coupling of two boronic acid molecules.2. Reductive coupling of two aryl halide molecules. | 1. Ensure the reaction is strictly anaerobic, as oxygen can promote boronic acid homocoupling.2. Re-evaluate the catalyst system; some ligands are more prone to promoting homocoupling. |
Conclusion
The Suzuki-Miyaura cross-coupling of ethyl 4-iodo-1H-pyrazole-5-carboxylate is a powerful and highly adaptable method for the synthesis of novel, functionalized pyrazoles crucial for drug discovery and materials science. By understanding the underlying catalytic mechanism and the specific roles of each reaction component, researchers can effectively implement the provided protocols. Successful outcomes hinge on the careful selection of the palladium catalyst and base, rigorous exclusion of oxygen, and systematic optimization when faced with challenging substrates. The strategies and troubleshooting guide presented here provide a solid framework for achieving high-yield, reproducible results in this vital synthetic transformation.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. (yonedalabs.com) URL: [Link]
-
Organic & Biomolecular Chemistry. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (RSC Publishing) URL: [Link]
-
Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (pubs.acs.org) URL: [Link]
-
Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (onlinelibrary.wiley.com) URL: [Link]
-
Chinese Chemical Letters. Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (sciencedirect.com) URL: [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. (nrochemistry.com) URL: [Link]
-
ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... (researchgate.net) URL: [Link]
-
PubMed. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. (pubmed.ncbi.nlm.nih.gov) URL: [Link]
-
Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (semanticscholar.org) URL: [Link]
-
Johnson Matthey Technology Review. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (technology.matthey.com) URL: [Link]
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Catalysis Science & Technology. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (RSC Publishing) URL: [Link]
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Chemical Society Reviews. Selection of boron reagents for Suzuki–Miyaura coupling. (RSC Publishing) URL: [Link]
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Sonogashira Coupling of 4-Iodopyrazole Substrates: An Application Note and Protocol Guide
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation, catalyzed by palladium and typically co-catalyzed by copper, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][3][4]
The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs and clinical candidates due to its unique physicochemical properties and ability to engage in various biological interactions.[5] Consequently, methods for the efficient functionalization of the pyrazole core are of paramount importance to drug development professionals. 4-Iodopyrazoles are particularly valuable substrates for these transformations. The high reactivity of the carbon-iodine bond, relative to other halogens (I > Br > Cl), makes them excellent electrophilic partners in cross-coupling reactions, often allowing for milder reaction conditions.[5][6]
This guide provides a comprehensive overview of the Sonogashira coupling for 4-iodopyrazole substrates. We will delve into the mechanistic underpinnings to explain the rationale behind experimental choices, present optimized protocols, and offer a troubleshooting guide to empower researchers to achieve high yields and purity in their synthetic endeavors.
Mechanistic Overview: Rationale Behind Component Selection
A thorough understanding of the reaction mechanism is critical for successful optimization and troubleshooting. The Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a secondary copper cycle.[2][7]
Caption: Fig. 1: Simplified Catalytic Cycles of the Sonogashira Coupling.
1. The Palladium Cycle:
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the 4-iodopyrazole substrate (R¹-X) to form a Pd(II) intermediate. This is often the rate-limiting step, and the high reactivity of the C-I bond facilitates this process.[1]
-
Transmetalation: The Pd(II) intermediate then reacts with a copper acetylide species (formed in the copper cycle). The acetylide group is transferred from copper to palladium, displacing the iodide and forming a new Pd(II)-alkynyl complex.[1]
-
Reductive Elimination: This final step involves the formation of the desired C-C bond, yielding the 4-alkynylpyrazole product (R¹-C≡C-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1]
2. The Copper Cycle:
-
The role of the copper(I) co-catalyst is to activate the terminal alkyne.[1] In the presence of a base, the terminal alkyne (H-C≡C-R²) is deprotonated and coordinates with the copper(I) salt (e.g., CuI) to form a copper acetylide intermediate.[8] This species is significantly more nucleophilic than the neutral alkyne, enabling the crucial transmetalation step with the palladium center under mild conditions.[9]
3. Considerations for Pyrazole Substrates:
-
Catalyst Inhibition: Pyrazoles are N-heterocycles with basic lone pairs of electrons on their nitrogen atoms. These can coordinate to the palladium catalyst, potentially acting as an inhibitor and slowing or halting the catalytic cycle.[10] In cases of low reactivity, protection of the pyrazole N-H (e.g., with a Boc or SEM group) can prevent this coordination and improve reaction efficiency.[6]
Key Reaction Parameters and Optimization
The success of the Sonogashira coupling hinges on the careful selection and control of several key parameters. The high reactivity of 4-iodopyrazole generally provides a good starting point for achieving high yields.
| Parameter | Typical Reagents/Conditions | Molar Ratio / Loading | Key Remarks & Causality |
| Aryl Halide | 4-Iodopyrazole Derivatives | 1.0 equiv | The C-I bond is weak, facilitating rapid oxidative addition and often allowing for room temperature reactions.[5] |
| Terminal Alkyne | Aliphatic or Aromatic Alkynes | 1.1 - 1.5 equiv | A slight excess is used to drive the reaction to completion. Volatile alkynes may require a larger excess. |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 2 - 5 mol% | PdCl₂(PPh₃)₂ is an air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Phosphine ligands stabilize the Pd(0) state.[1][10] |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) | 4 - 10 mol% | Essential for the formation of the copper acetylide, enabling mild reaction conditions.[1] However, it can promote oxidative homocoupling of the alkyne (Glaser coupling).[10] |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPA) | ≥ 2.0 equiv or as solvent | Neutralizes the HI byproduct and facilitates the deprotonation of the terminal alkyne. Amine bases are standard.[1][6] |
| Solvent | Et₃N, DMF, THF, Acetonitrile | - | Must be anhydrous and de-gassed. Amine bases often serve as both the base and solvent.[1][11] A co-solvent like DMF can improve the solubility of reagents.[11] |
| Atmosphere | Inert (Argon or Nitrogen) | N/A | Critical. Oxygen must be excluded to prevent Glaser homocoupling and to maintain the stability of the Pd(0) catalyst.[10] |
| Temperature | Room Temperature to 60 °C | N/A | Most 4-iodopyrazole couplings proceed efficiently at room temperature.[5][6] Gentle heating may be required for less reactive alkynes or sterically hindered substrates. |
Experimental Protocols
The following protocols provide a robust starting point for the Sonogashira coupling of 4-iodopyrazole substrates.
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Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design
An In-Depth Technical Guide to the Strategic Use of Ethyl 4-Iodo-1H-Pyrazole-5-Carboxylate in Kinase Inhibitor Synthesis
Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The development of small-molecule kinase inhibitors that target the ATP-binding pocket has revolutionized the treatment of various cancers and inflammatory diseases.[2][3] Within the vast chemical space explored for kinase inhibition, the pyrazole ring has emerged as a "privileged scaffold."[4][5] Its unique electronic properties, ability to form key hydrogen bonds with the kinase hinge region, and synthetic tractability make it a foundational core in numerous FDA-approved drugs, including Ruxolitinib and Axitinib.[3][4]
This guide focuses on a highly versatile and strategic building block: Ethyl 4-iodo-1H-pyrazole-5-carboxylate . The presence of an iodine atom at the C4 position, an ester at C5, and an unsubstituted N1 position provides three orthogonal handles for chemical modification. This allows for the systematic and efficient construction of complex molecular architectures, enabling rapid exploration of structure-activity relationships (SAR) and optimization of lead compounds. We will explore the reactivity of this key intermediate and provide detailed protocols for its application in the synthesis of novel kinase inhibitors.
Physicochemical Properties and Reactivity Analysis
The utility of ethyl 4-iodo-1H-pyrazole-5-carboxylate stems from its distinct reactive sites. The carbon-iodine bond is particularly susceptible to palladium-catalyzed cross-coupling reactions, serving as the primary anchor point for introducing diversity elements that typically occupy the solvent-exposed region of the kinase ATP-binding site.[6][7]
| Property | Value |
| Molecular Formula | C₆H₇IN₂O₂ |
| Molecular Weight | 266.04 g/mol |
| Appearance | Off-white to pale yellow solid |
| Key Reactive Sites | 1. C4-Iodine: Ideal for Suzuki, Sonogashira, and Buchwald-Hartwig couplings. 2. C5-Ethyl Ester: Can be hydrolyzed to a carboxylic acid for amide coupling or other modifications. 3. N1-Hydrazine Proton: Allows for N-alkylation or N-arylation to modulate solubility and target interactions. |
The N-H of the pyrazole can be protected if necessary to prevent side reactions, though in many cross-coupling reactions, it can remain unprotected or participate in the reaction depending on the base and conditions used.[8]
Core Synthetic Applications in Kinase Inhibitor Synthesis
The true power of ethyl 4-iodo-1H-pyrazole-5-carboxylate is realized through its application in robust and versatile cross-coupling reactions. These methods form the backbone of modern medicinal chemistry for assembling kinase inhibitor scaffolds.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is the preeminent method for creating C(sp²)-C(sp²) bonds, enabling the attachment of various aryl and heteroaryl moieties. This is crucial for building kinase inhibitors where these groups often form key interactions with the protein or tune the compound's physicochemical properties.[7][9][10]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) source (like Pd(PPh₃)₄ or generated in situ from Pd(OAc)₂) and a phosphine ligand are used. Bulky, electron-rich ligands like SPhos or XPhos often accelerate the rate-limiting reductive elimination step and improve yields for sterically hindered substrates.[7]
-
Base: A mild base such as K₂CO₃ or Cs₂CO₃ is essential. It activates the boronic acid to form a boronate complex, facilitating transmetalation to the palladium center, but is not so strong as to cause significant degradation of the starting materials.[7][10]
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is typically used to dissolve both the organic-soluble pyrazole and the inorganic base/boronic acid salt.[7][10]
Caption: Workflow for Suzuki-Miyaura Cross-Coupling.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried reaction vessel (e.g., a microwave vial or Schlenk tube), add ethyl 4-iodo-1H-pyrazole-5-carboxylate (1.0 equiv), the desired arylboronic acid (1.2 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and the base (e.g., K₂CO₃, 2.5 equiv).[7]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe. The final concentration of the pyrazole should be approximately 0.1 M.
-
Heating: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Alternatively, use a microwave reactor for accelerated reaction times (e.g., 120 °C for 15-30 minutes).[9][10]
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling for C-C Alkyne Integration
The Sonogashira coupling is a highly efficient method for installing alkynyl groups, which can serve as rigid linkers to other parts of a kinase inhibitor or as functional groups that form specific interactions within the active site.[6][11]
Causality Behind Experimental Choices:
-
Dual Catalysis: This reaction uniquely uses a synergistic palladium and copper(I) catalytic system.[11] The palladium catalyst activates the C-I bond, while the copper(I) salt activates the terminal alkyne, forming a copper acetylide intermediate that facilitates the key transmetalation step.[11]
-
Base: An amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used. It serves both to neutralize the HI generated during the reaction and to act as a solvent.[11]
Caption: Workflow for Sonogashira Cross-Coupling.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add ethyl 4-iodo-1H-pyrazole-5-carboxylate (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).[11]
-
Solvent and Base: Add an anhydrous solvent such as THF or DMF, followed by the amine base (e.g., TEA, 3.0 equiv). Stir for 5 minutes at room temperature.[11]
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor its progress by TLC.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite to remove catalyst residues.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for constructing aryl-amine bonds, which are ubiquitous in kinase inhibitors.[12] This reaction allows for the coupling of the pyrazole core with a wide variety of primary and secondary amines, including complex heterocyclic fragments.
Causality Behind Experimental Choices:
-
Strong Base: This reaction requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), to deprotonate the amine, making it a more potent nucleophile for the catalytic cycle.
-
Specialized Ligands: The success of this coupling often depends on specialized, bulky phosphine ligands (e.g., BINAP, Xantphos, or Josiphos-type ligands) that promote the reductive elimination step to form the C-N bond, which can otherwise be challenging.[13]
Caption: Workflow for Buchwald-Hartwig Amination.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under a robust inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (4.4 mol%), and the strong base (e.g., NaOtBu, 1.4 equiv) to a dry reaction vessel.
-
Reagent Addition: Add a solution of ethyl 4-iodo-1H-pyrazole-5-carboxylate (1.0 equiv) and the desired amine (1.2 equiv) in an anhydrous solvent like toluene.
-
Heating: Seal the vessel and heat to 80-110 °C. Monitor the reaction by LC-MS.
-
Workup: Cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.
Case Study: Multi-Step Synthesis of a Kinase Inhibitor Scaffold
To illustrate the synergy of these methods, we present a conceptual synthesis of a 4-aryl-5-(amide)-1H-pyrazole scaffold, a common core in many kinase inhibitors.
Caption: Multi-step synthesis of a pyrazole kinase inhibitor scaffold.
This three-step sequence efficiently transforms the simple starting material into a highly decorated scaffold:
-
Suzuki Coupling: An aryl group is installed at the C4 position as described in Protocol 1.
-
Ester Hydrolysis: The ethyl ester at C5 is saponified using a base like lithium hydroxide (LiOH) to yield the corresponding carboxylic acid.
-
Amide Coupling: The resulting carboxylic acid is coupled with a desired amine using a standard peptide coupling reagent (e.g., HATU, HOBt/EDC) to form the final amide product. This amide can be crucial for forming hydrogen bonds in the kinase active site.
Biological Evaluation: In Vitro Kinase Inhibition Assay
Once synthesized, the novel pyrazole compounds must be tested for their ability to inhibit the target kinase. A common method is a fluorescence-based assay.[14]
General Protocol:
-
Compound Preparation: Serially dilute the synthesized pyrazole compounds in DMSO to create a range of concentrations for IC₅₀ determination.
-
Reaction Mixture: In a multi-well plate, combine the target kinase enzyme, a specific fluorescently-labeled substrate peptide, and the test compound dilution in a reaction buffer.
-
Initiation: Initiate the kinase reaction by adding a solution of ATP and MgCl₂.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the fluorescence signal. The degree of inhibition is proportional to the reduction in signal compared to a control without the inhibitor.
-
Data Analysis: Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: General mechanism of competitive kinase inhibition.
Conclusion
Ethyl 4-iodo-1H-pyrazole-5-carboxylate is a powerful and economically viable starting material for the synthesis of pyrazole-based kinase inhibitors. Its strategically placed functional groups allow for the rapid and modular construction of diverse compound libraries through high-yielding and reliable cross-coupling reactions. The protocols and workflows detailed in this guide provide a robust framework for researchers in medicinal chemistry and drug development to leverage this key building block in the quest for novel, selective, and potent kinase inhibitors.
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- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.).
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkivoc.
- Buchwald–Hartwig amin
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). PubMed Central.
- Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. (n.d.). Benchchem.
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Introduction: The Pyrazole Scaffold as a Privileged Structure in Agrochemicals
An In-Depth Guide to the Application of Ethyl 4-iodo-1H-pyrazole-5-carboxylate in Agrochemical Research
In the landscape of modern crop protection, the pyrazole ring stands out as a "privileged scaffold." This five-membered heterocyclic structure, containing two adjacent nitrogen atoms, is a cornerstone in the design of numerous highly effective agrochemicals.[1][2][3][4] Its derivatives have led to the development of innovative fungicides, herbicides, and insecticides, demonstrating a remarkable versatility in biological activity.[5][6] This wide spectrum of applications stems from the pyrazole ring's unique electronic properties and its ability to be readily functionalized, allowing for precise tuning of a molecule's physicochemical properties and biological targets.
At the heart of this synthetic versatility is Ethyl 4-iodo-1H-pyrazole-5-carboxylate (CAS No: 179692-08-1, Molecular Formula: C₆H₇IN₂O₂).[7] This compound is not merely another pyrazole derivative; it is a strategic building block, or synthon, for agrochemical discovery. Its structure incorporates two key reactive handles: an ethyl ester at the 5-position, which can be readily converted into amides or other functional groups, and a crucial iodo-substituent at the 4-position. The iodine atom is an excellent leaving group, making the C4 position ripe for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling. This dual functionality allows researchers to construct complex molecular architectures and rapidly generate libraries of novel compounds for biological screening.
This guide serves as a comprehensive technical resource for researchers and scientists in the agrochemical field. It details the synthesis of this key intermediate, explores its application in the creation of different classes of pesticides, provides detailed experimental protocols, and offers insights into the structure-activity relationships that govern the efficacy of these vital agricultural tools.
PART 1: Synthesis and Core Reactivity
The strategic value of Ethyl 4-iodo-1H-pyrazole-5-carboxylate begins with its synthesis. While multiple routes to pyrazoles exist, a common and effective method involves the cyclocondensation of a 1,3-difunctional compound with a hydrazine derivative.[8][9][10]
Proposed Synthetic Protocol: Synthesis of Ethyl 4-iodo-1H-pyrazole-5-carboxylate
This protocol is based on established methods for pyrazole synthesis, adapted for this specific target. The key steps involve the formation of an iodinated β-ketoester followed by cyclization.
Step 1: Iodination of Ethyl Acetoacetate
-
To a stirred solution of ethyl acetoacetate (1.0 equiv.) in a suitable solvent like dichloromethane or acetic acid, add N-iodosuccinimide (NIS) (1.1 equiv.).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 2-iodo-3-oxobutanoate.
Step 2: Cyclocondensation with Hydrazine
-
Dissolve the crude ethyl 2-iodo-3-oxobutanoate (1.0 equiv.) in ethanol.
-
Add hydrazine hydrate (1.1 equiv.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford Ethyl 4-iodo-1H-pyrazole-5-carboxylate.
Note: This is a representative protocol. Reaction conditions may require optimization.
PART 2: Application in the Synthesis of Agrochemicals
The true utility of Ethyl 4-iodo-1H-pyrazole-5-carboxylate is demonstrated in its conversion to high-value active ingredients. Its bifunctional nature allows for divergent synthesis pathways to fungicides, herbicides, and insecticides.
Workflow for Agrochemical Synthesis
The following diagram illustrates the central role of Ethyl 4-iodo-1H-pyrazole-5-carboxylate as a versatile intermediate.
Caption: Synthetic pathways from the key intermediate.
Application in Fungicide Development: The SDHI Class
Pyrazole carboxamides are a dominant class of modern fungicides that act by inhibiting the enzyme succinate dehydrogenase (SDH), a critical component of the mitochondrial respiratory chain.[5][11][12] This inhibition halts energy production in the fungal cell, leading to its death. Ethyl 4-iodo-1H-pyrazole-5-carboxylate is an ideal starting point for creating these molecules.
Mechanism of Action Insight: SDHI fungicides bind to the ubiquinone-binding site of the SDH enzyme complex (Complex II), preventing the oxidation of succinate to fumarate. The pyrazole ring and the adjacent amide linkage are crucial for this binding interaction.
Synthetic Protocol: Synthesis of a Model Pyrazole Carboxamide Fungicide
Step 1: Hydrolysis of the Ester
-
Dissolve Ethyl 4-iodo-1H-pyrazole-5-carboxylate (1.0 equiv.) in a mixture of THF/water.
-
Add lithium hydroxide (LiOH) (2.0 equiv.) and stir at room temperature for 3-5 hours.
-
Monitor by TLC. Upon completion, acidify the mixture with 1N HCl to pH ~2-3.
-
Extract the product, 4-iodo-1H-pyrazole-5-carboxylic acid, with ethyl acetate. Dry the organic layer and concentrate to yield the acid, which can often be used without further purification.
Step 2: Amide Coupling
-
Suspend the 4-iodo-1H-pyrazole-5-carboxylic acid (1.0 equiv.) in dichloromethane.
-
Add a coupling agent such as HATU (1.2 equiv.) and a base like triethylamine (2.5 equiv.).
-
Add the desired substituted aniline (e.g., 2-chloroaniline) (1.1 equiv.).
-
Stir at room temperature for 12-18 hours.
-
Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography or recrystallization to obtain the final pyrazole carboxamide product.
Application in Herbicide Development
Pyrazole-containing compounds are prominent in herbicides that target several different modes of action, including the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and acetolactate synthase (ALS).[1][4][13] The C4-iodo position of our precursor is particularly useful for synthesizing HPPD inhibitors, which often feature an aryl group at this position.
Mechanism of Action Insight: HPPD inhibitors block the synthesis of plastoquinone, a vital cofactor for carotenoid biosynthesis.[3] The absence of carotenoids leads to the photo-destruction of chlorophyll, resulting in the characteristic bleaching symptoms in susceptible weeds.
Synthetic Protocol: C4-Arylation via Suzuki Cross-Coupling
-
To a degassed mixture of Ethyl 4-iodo-1H-pyrazole-5-carboxylate (1.0 equiv.), a substituted arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 equiv.), and a base such as potassium carbonate (2.0 equiv.) in a solvent system like dioxane/water, add a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 8-16 hours.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the C4-arylated pyrazole derivative, a key scaffold for further elaboration into HPPD-inhibiting herbicides.
Application in Insecticide Development
The pyrazole scaffold is integral to several classes of insecticides, including the phenylpyrazoles (like fipronil) that target GABA-gated chloride channels, and the pyrazole carboxamides that act as ryanodine receptor (RyR) modulators (e.g., chlorantraniliprole) or mitochondrial Complex I inhibitors (e.g., tolfenpyrad).[11][14][15][16][17]
Mechanism of Action Insight:
-
RyR Modulators: These compounds cause the uncontrolled release of calcium from internal stores in insect muscle cells, leading to paralysis and death.[11]
-
Complex I Inhibitors: These insecticides block the mitochondrial electron transport chain at Complex I, disrupting ATP production and leading to cellular energy failure.[14][15]
The synthesis of these complex insecticides often involves multi-step sequences where the pyrazole core is built and then functionalized. Ethyl 4-iodo-1H-pyrazole-5-carboxylate can serve as a valuable intermediate for building the pyrazole carboxamide core found in many of these active molecules, following similar hydrolysis and amide coupling steps described for fungicides.
PART 3: Structure-Activity Relationship (SAR) Insights
Understanding how structural modifications impact biological activity is crucial for rational agrochemical design. Decades of research on pyrazole-based pesticides have yielded key SAR insights.[1][18][19][20][21]
| Position | Modification | General Impact on Activity | Example Class |
| N1 | Substitution with aryl or alkyl groups | Crucial for target binding and physicochemical properties (e.g., systemicity). | Herbicides, Insecticides |
| C3 | Introduction of alkyl or haloalkyl groups | Can influence potency and spectrum of activity. Steric bulk can be detrimental.[1] | Fungicides, Herbicides |
| C4 | Aryl or heterocyclic substitution | Often key for herbicidal activity (HPPD inhibitors). Can be used to tune electronic properties. | Herbicides |
| C5 | Carboxamide moiety | Essential for binding in SDHI fungicides and RyR-modulating insecticides. The nature of the amide N-substituent is critical for potency and spectrum. | Fungicides, Insecticides |
For instance, in pyrazole sulfonamide herbicides, substituting the triazole ring of a known herbicide with a pyrazole scaffold has been shown to yield compounds with potent inhibitory activity against the target enzyme.[1] Similarly, in certain insecticides, introducing a bulky and negatively charged group on a benzene ring attached to the core structure was found to enhance insecticidal activity.[18]
Conclusion
Ethyl 4-iodo-1H-pyrazole-5-carboxylate is a powerful and versatile building block in the agrochemical research and development pipeline. Its dual functional handles—the modifiable ester and the reactive iodo group—provide a robust platform for accessing a wide diversity of chemical structures. By leveraging this intermediate, researchers can efficiently synthesize and optimize novel fungicides, herbicides, and insecticides. The protocols and insights provided in this guide aim to equip scientists with the foundational knowledge to harness the full potential of this pivotal pyrazole synthon, paving the way for the discovery of the next generation of crop protection solutions.
References
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Li, Y., Lakhvich, F. A., Khlebnicova, T. S., Fu, Y., & Ye, F. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. Journal of Agricultural and Food Chemistry. [Link]
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Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. (n.d.). Journal of Agricultural and Food Chemistry. [Link]
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El-Metwaly, N. M., & El-Gazzar, A. R. A. (2018). New potential fungicides pyrazole-based heterocycles derived from 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl isothiocyanate. Journal of Heterocyclic Chemistry. [Link]
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Li, Y., Lakhvich, F. A., Khlebnicova, T. S., Fu, Y., & Ye, F. (2025). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. PubMed. [Link]
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Wang, B. L., et al. (2013). Design, synthesis and insecticidal activities of novel pyrazole amides containing hydrazone substructures. Pest Management Science. [Link]
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Mode of action of pyrazoles and pyridazinones. (2025). ResearchGate. [Link]
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Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. (2021). Journal of Agricultural and Food Chemistry. [Link]
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Design, Synthesis, and Insecticidal Evaluation of New Pyrazole Derivatives Containing Imine, Oxime Ether, Oxime Ester, and Dihydroisoxazoline Groups Based on the Inhibitor Binding Pocket of Respiratory Complex I. (n.d.). Journal of Agricultural and Food Chemistry. [Link]
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El-Metwaly, N. M., & El-Gazzar, A. R. A. (2018). New potential fungicides pyrazole-based heterocycles derived from 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl isothiocyanate. Taylor & Francis Online. [Link]
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Matsumoto, H. (2005). Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. Semantic Scholar. [Link]
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Phenylpyrazole insecticides. (n.d.). Wikipedia. [Link]
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Liu, X.-H., et al. (2016). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules. [Link]
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Beccalli, E. M., et al. (2007). Pyrazole derivatives as photosynthetic electron transport inhibitors: new leads and structure-activity relationship. Journal of Agricultural and Food Chemistry. [Link]
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Zhang, H., et al. (2014). Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates. Molecules. [Link]
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Zhou, J., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Molecules. [Link]
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Chemistry in Crop Protection. Part 4. Pyrazole Chemistry in Crop Protection. (2025). ResearchGate. [Link]
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Lamberth, C. (2007). PYRAZOLE CHEMISTRY IN CROP PROTECTION. Syngenta AG. [Link]
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Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry. [Link]
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Wang, T., et al. (2023). Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules. [Link]
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Aggarwal, N., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
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Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). ACS Omega. [Link]
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Gevorgyan, A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
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Al-Ghorbani, M., et al. (2019). Synthesis and biological activity evaluation of some new pyrazole derivatives. International Journal of Pharmaceutical Research. [Link]
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Kumar, Dr. A. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. [Link]
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Traditional methods for synthesizing Pyrazoles are shown in scheme (a) cyclocondensation; cycloaddition (b)[12]. (n.d.). ResearchGate. [Link]
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Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry. [Link]
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Al-Zahrani, F. A. M., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]
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Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkivoc. [Link]
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Application Notes and Protocols for the Palladium-Catalyzed Amination of Ethyl 4-Iodo-1H-Pyrazole-5-Carboxylate
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide for the palladium-catalyzed amination of ethyl 4-iodo-1H-pyrazole-5-carboxylate, a key transformation in the synthesis of novel pharmaceutical agents. Pyrazole scaffolds are prevalent in a multitude of clinically significant drugs, and the ability to efficiently introduce amino functionalities is paramount for lead optimization and the development of new chemical entities.[1][2] This guide delineates the mechanistic underpinnings of the Buchwald-Hartwig amination reaction, offers detailed, field-tested experimental protocols, and provides insights into reaction optimization and troubleshooting.
Introduction: The Significance of Aminated Pyrazoles in Medicinal Chemistry
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The strategic functionalization of the pyrazole ring is a cornerstone of modern drug discovery. The introduction of an amino group, in particular, allows for the modulation of physicochemical properties such as solubility and basicity, and provides a vector for further chemical elaboration.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[3][4] This reaction offers significant advantages over traditional methods, such as broader substrate scope, milder reaction conditions, and greater functional group tolerance.[3] This application note focuses on the specific application of this methodology to ethyl 4-iodo-1H-pyrazole-5-carboxylate, a valuable building block for the synthesis of highly substituted pyrazole derivatives.
The Buchwald-Hartwig Amination: A Mechanistic Overview
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process that involves several key steps. A general understanding of this mechanism is crucial for rational troubleshooting and optimization of the reaction. The currently accepted cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.[3][4][5]
The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands are often employed to promote the formation of the active monoligated Pd(0) species, facilitate oxidative addition, and accelerate the rate-limiting reductive elimination step.[6][7]
Figure 1. Generalized catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocols
Materials and Reagents
-
Ethyl 4-iodo-1H-pyrazole-5-carboxylate
-
Amine (primary or secondary)
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
Phosphine ligand (e.g., XPhos, tBuDavePhos)[8]
-
Sodium tert-butoxide (NaOtBu) or other suitable base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware, including a Schlenk tube or reaction vial
-
Magnetic stirrer and heating block
-
Analytical tools: Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Purification supplies: Silica gel for column chromatography, ethyl acetate, hexanes
General Procedure for the Amination of Ethyl 4-Iodo-1H-Pyrazole-5-Carboxylate
Note: This is a general protocol and may require optimization for specific amines. All operations should be performed under an inert atmosphere to prevent catalyst deactivation.
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add ethyl 4-iodo-1H-pyrazole-5-carboxylate (1.0 equiv.), the desired amine (1.2 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk tube or reaction vial equipped with a magnetic stir bar.[9]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene) to the reaction vessel. The typical concentration is 0.1-0.5 M with respect to the pyrazole substrate.
-
Reaction Execution: Seal the vessel and place it in a preheated heating block. Stir the reaction mixture at the desired temperature (typically 80-110 °C).[9]
-
Monitoring the Reaction: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine to remove the base and other inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated pyrazole.
Optimization and Key Considerations
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of reaction parameters. The following table summarizes the impact of key variables on the reaction outcome.
| Parameter | General Guideline & Rationale | Potential Issues & Troubleshooting |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or commercially available precatalysts can be used. Precatalysts often offer better reproducibility. | Inconsistent reaction rates or yields may indicate catalyst decomposition. Ensure rigorous exclusion of air and moisture. |
| Ligand | Bulky, electron-rich phosphine ligands like XPhos or tBuDavePhos are generally effective for pyrazole substrates.[8] The ligand-to-palladium ratio is typically 2:1. | Low conversion may necessitate screening of different ligands. Sterically hindered amines may require more specialized ligands. |
| Base | Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are commonly used. The choice of base can significantly impact the reaction rate and yield. | Incomplete reaction or side product formation can sometimes be attributed to the base. Screening different bases is recommended. |
| Solvent | Anhydrous, degassed aprotic solvents like toluene, dioxane, or THF are preferred. | Poor solubility of reactants or catalyst deactivation can occur in inappropriate solvents. Ensure the solvent is rigorously dried and degassed. |
| Temperature | Reactions are typically run at elevated temperatures (80-120 °C) to overcome the activation energy of the catalytic cycle.[1] | Decomposition of starting materials or products can occur at excessively high temperatures. Optimize the temperature for each specific substrate combination. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst, insufficient temperature, incorrect stoichiometry, or inappropriate ligand/base combination. | Verify the quality of the catalyst and reagents. Ensure an inert atmosphere. Increase the reaction temperature. Screen different ligands and bases. |
| Formation of Side Products | Hydrodehalogenation of the starting material, or decomposition of the product. | Lower the reaction temperature. Use a less reactive base. Ensure the reaction is not run for an excessively long time after completion. |
| Difficulty in Product Isolation | The product may be highly polar or have similar chromatographic behavior to impurities. | Adjust the eluent system for column chromatography. Consider alternative purification techniques such as crystallization or preparative HPLC. |
Conclusion
The palladium-catalyzed amination of ethyl 4-iodo-1H-pyrazole-5-carboxylate is a robust and highly effective method for the synthesis of a diverse range of aminated pyrazole derivatives. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can efficiently generate novel compounds with significant potential in drug discovery and development. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working in this exciting and impactful area of chemical research.
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N-H protection strategies for reactions with iodopyrazoles
An Application Guide to N-H Protection Strategies for Reactions with Iodopyrazoles
Authored by: A Senior Application Scientist
Introduction: The Strategic Imperative for N-H Protection in Iodopyrazole Chemistry
Iodopyrazoles are exceptionally valuable building blocks in medicinal chemistry and materials science.[1][2] The carbon-iodine bond is the most reactive of the carbon-halogen bonds (I > Br > Cl), making iodopyrazoles prime substrates for a wide array of transition-metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations.[1] These reactions are fundamental to the synthesis of complex, highly functionalized molecules that form the core of numerous therapeutic agents.[3][4][5]
However, the presence of an unprotected N-H group on the pyrazole ring introduces significant challenges. The N-H proton is acidic and the lone pair on the adjacent nitrogen is basic, creating a reactive site that can interfere with many synthetic transformations.[6][7] Without proper management, this reactivity can lead to deprotonation by bases, consumption of organometallic reagents, and catalyst inhibition or deactivation through coordination.[8][9] Therefore, the temporary masking of the N-H group with a suitable protecting group is not merely a procedural step, but a critical strategic decision that dictates the success, efficiency, and scope of the synthetic route.
This guide provides researchers, scientists, and drug development professionals with a detailed overview of N-H protection strategies tailored specifically for reactions involving iodopyrazoles. We will move beyond simple procedural lists to explore the chemical logic behind selecting a protecting group, offering field-proven protocols and troubleshooting insights to ensure robust and reproducible outcomes.
The Decision Framework: Selecting the Optimal Protecting Group
The ideal protecting group should be easy to install and remove in high yield, stable to the specific reaction conditions it needs to endure, and should not introduce unwanted reactivity or complications.[10][11] The choice is dictated by the entire synthetic sequence. The following decision-making workflow can guide the selection process.
Caption: Decision workflow for selecting an N-H protecting group.
Key Protecting Groups for Iodopyrazoles: A Comparative Analysis
Several protecting groups have proven effective for pyrazole chemistry. The most common fall into two main categories: acetals and carbamates. Each has distinct properties that make it suitable for different reaction pathways.
| Protecting Group | Structure | Introduction Conditions | Deprotection Conditions | Stability Profile & Key Considerations |
| THP (Tetrahydropyranyl) | Dihydropyran (DHP), catalytic acid (e.g., p-TsOH), or solvent/catalyst-free heating.[12][13] | Mild acid (e.g., HCl in EtOH, aq. AcOH).[8] | Stable to: Bases, organometallics, hydrogenolysis. Labile to: Strong acids. Notes: Introduces a new stereocenter. Can be a green, solvent-free protection method.[12] | |
| EtOEt (1-Ethoxyethyl) | Ethyl vinyl ether, catalytic acid.[8][14] | Mild acid (e.g., HCl in EtOH).[8] | Stable to: Bases, organometallics. Labile to: Acids (more labile than THP). Notes: Specifically used for Sonogashira couplings of iodopyrazoles.[8][15] Avoids the stereocenter issue of THP. | |
| Boc (tert-Butoxycarbonyl) | Boc₂O, DMAP, base (e.g., Et₃N) in an aprotic solvent.[8] | Strong acid (e.g., TFA in DCM). Also, NaBH₄ in EtOH for selective deprotection of N-Boc pyrazoles.[16] | Stable to: Hydrogenolysis, many basic conditions. Labile to: Strong acids. Can be unstable to some bases and organometallics.[14][16] Notes: Electron-withdrawing nature reduces ring nucleophilicity.[17] | |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl, base (e.g., NaH) in an aprotic solvent.[18] | Fluoride sources (e.g., TBAF) or strong acid (e.g., HCl in EtOH).[18] | Stable to: A wide range of conditions including strong bases and many cross-coupling conditions. Labile to: Fluoride ions, strong acids. Notes: Enables advanced strategies like protecting group transposition for sequential C-H arylation.[18] |
Application Protocols
The following protocols are designed to be self-validating, providing clear steps, rationales, and expected outcomes.
Protocol 1: N-H Protection with the 1-Ethoxyethyl (EtOEt) Group
Rationale: The EtOEt group is an excellent choice for protecting iodopyrazoles prior to reactions like Sonogashira or Suzuki couplings, which often involve basic conditions and organometallic species. Its mild acidic removal ensures that sensitive functional groups on the coupled product remain intact.[8][14]
Caption: General workflow for EtOEt protection and deprotection.
A. Protection Procedure
-
Setup: To a solution of the 4-iodopyrazole (1.0 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane or THF, 0.2 M), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid, ~0.05 equiv.).
-
Reagent Addition: Add ethyl vinyl ether (1.5–2.0 equiv.) dropwise to the stirring solution at room temperature.
-
Reaction: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours. The disappearance of the starting material and the appearance of a less polar spot indicates product formation.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the solution under reduced pressure. The resulting crude N-EtOEt protected iodopyrazole is often pure enough for the next step, but can be purified by column chromatography on silica gel if necessary.
B. Deprotection Procedure
-
Setup: Dissolve the N-EtOEt protected pyrazole (1.0 equiv.) in ethanol (0.1 M).
-
Reagent Addition: Add a dilute solution of hydrochloric acid (e.g., 2M HCl, 1.5-2.0 equiv.).
-
Reaction: Stir the mixture at room temperature. The deprotection is usually rapid, often complete within 30 minutes to 2 hours. Monitor by TLC/LC-MS for the appearance of the more polar, deprotected product.
-
Work-up: Once the reaction is complete, neutralize the acid by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction & Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by column chromatography or recrystallization to yield the free N-H pyrazole.
Protocol 2: N-H Protection with the tert-Butoxycarbonyl (Boc) Group
Rationale: The Boc group is one of the most common N-protecting groups. Its electron-withdrawing nature deactivates the pyrazole ring towards electrophiles and can prevent catalyst coordination.[17] While typically removed under strong acid, a novel method using NaBH₄ in ethanol provides an orthogonal and mild deprotection pathway for N-Boc pyrazoles, preserving acid-sensitive functionalities.[16]
A. Protection Procedure (General)
-
Setup: Dissolve the 4-iodopyrazole (1.0 equiv.) in an anhydrous aprotic solvent like THF or acetonitrile (0.2 M).
-
Reagent Addition: Add triethylamine (1.5 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.). Then, add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) portion-wise.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC/LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
B. Mild Deprotection Procedure
-
Setup: To a solution of the N-Boc protected iodopyrazole (1.0 equiv.) in ethanol (95% or dry, 0.1 M), add sodium borohydride (NaBH₄, 1.5-3.0 equiv.) in portions at room temperature.[16]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC/LC-MS and is typically complete in 1-6 hours.
-
Work-up: Carefully quench the reaction by the slow addition of water.
-
Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The final product can be purified via column chromatography.[16]
Conclusion and Future Outlook
The judicious selection and application of N-H protecting groups are paramount for the successful execution of cross-coupling and other functionalization reactions with iodopyrazoles. Simple acetals like EtOEt offer robust protection under basic conditions with facile acidic removal, making them ideal for many standard cross-coupling protocols.[8] Carbamates like Boc provide an alternative that deactivates the ring, with orthogonal deprotection strategies now available that enhance its utility.[16] For more complex, multi-step syntheses, advanced strategies utilizing groups like SEM can unlock novel pathways for sequential functionalization.[18]
As the demand for novel pyrazole-containing molecules in drug discovery and materials science continues to grow, the development of more efficient, "green," and orthogonal protection/deprotection methodologies will remain a key area of research.[12][13] By understanding the chemical principles outlined in this guide, researchers can design more effective and reliable synthetic routes to these critical heterocyclic compounds.
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- Benchchem. preventing deiodination of 4-iodopyrazoles during coupling reactions.
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- Chavda, R., et al. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences.
- University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies.
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- Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
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- Mazeikaite, R., et al. Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives. ResearchGate.
- Mazeikaite, R., et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. ResearchGate.
- Al-dujailly, M., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.
- Pyrazole Scaffold Based Neuroprotective Agents Review. (2022). Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review.
- Aggarwal, R., et al. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.
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- Wang, C., et al. (2022). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules.
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- Organic Chemistry Portal. Protecting Groups.
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- Khan, I., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals.
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- National Center for Biotechnology Information. 4-Iodopyrazole. PubChem.
- Kumar, D., & Punniyamurthy, T. (2013). Non-Palladium-Catalyzed Oxidative Coupling Reactions Using Hypervalent Iodine Reagents. Synthesis.
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- ResearchGate. The pyrazole scaffold in drug development. A target profile analysis. (2015).
- Molecules. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation.
- Signal Transduction and Targeted Therapy. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- Cancers. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
- ResearchGate. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. (2019).
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Introduction: The Power of Palladium in Carbon-Carbon Bond Formation
An Application Guide to the Mizoroki-Heck Reaction: A Protocol for the Alkenylation of Ethyl 4-iodo-1H-pyrazole-5-carboxylate
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the direct formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2] This powerful transformation, catalyzed by palladium complexes, has revolutionized the construction of complex molecular architectures, a contribution recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1][3] The reaction typically involves an aryl or vinyl halide, an alkene, a palladium catalyst, and a base to yield a substituted alkene.[4]
This guide focuses on a specific, high-value application: the Heck alkenylation of ethyl 4-iodo-1H-pyrazole-5-carboxylate. The pyrazole core is a "privileged scaffold" in medicinal chemistry, appearing in numerous therapeutic agents.[5] The iodine atom at the C4 position serves as a versatile synthetic handle, with its relatively weak carbon-iodine bond making it an excellent substrate for cross-coupling reactions.[6] Mastering the Heck reaction with this substrate allows researchers to append diverse alkene-containing fragments, paving the way for the rapid generation of novel compounds for drug discovery and materials science.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Mizoroki-Heck reaction is rooted in a well-defined palladium catalytic cycle that shuttles between Pd(0) and Pd(II) oxidation states.[1][3] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.
The cycle consists of three primary steps:
-
Oxidative Addition : The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the ethyl 4-iodo-1H-pyrazole-5-carboxylate.[1][7] This step forms a square planar Pd(II) complex.
-
Alkene Coordination & Migratory Insertion : The alkene coupling partner coordinates to the Pd(II) center. This is followed by a syn-migratory insertion, where the pyrazole group and the palladium are added across the double bond of the alkene, forming a new carbon-carbon bond.[3][8]
-
Syn β-Hydride Elimination : For the product to be released, a hydrogen atom on the carbon adjacent (beta) to the palladium must be accessible. The palladium abstracts this hydrogen in a syn-elimination step, forming the final substituted alkene product and a hydridopalladium(II) complex.[8][9]
-
Reductive Elimination & Catalyst Regeneration : A base, typically an amine like triethylamine, neutralizes the generated hydroiodic acid (HI) from the hydridopalladium(II) complex.[2][3] This crucial step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Detailed Experimental Protocol
This protocol is optimized for the coupling of ethyl 4-iodo-1H-pyrazole-5-carboxylate with an activated alkene, such as ethyl acrylate. It is based on established methodologies for the Heck-Mizoroki reaction of 4-iodopyrazoles.[6][10]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Role | Purity |
| Ethyl 4-iodo-1H-pyrazole-5-carboxylate | C₆H₇IN₂O₂ | 278.04 | Aryl Halide | >97% |
| Ethyl Acrylate | C₅H₈O₂ | 100.12 | Alkene | >99% |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | Catalyst Precursor | >98% |
| Triethyl phosphite (P(OEt)₃) | C₆H₁₅O₃P | 166.16 | Ligand | >97% |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | Base | >99% |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | Anhydrous |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | Extraction Solvent | ACS Grade |
| Deionized Water (H₂O) | H₂O | 18.02 | Work-up | - |
| Brine (Saturated NaCl solution) | NaCl(aq) | - | Work-up | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | Drying Agent | ACS Grade |
| Silica Gel | SiO₂ | 60.08 | Chromatography | 230-400 mesh |
Equipment Setup
-
Oven-dried 10 mL pressure tube (or round-bottom flask with reflux condenser)
-
Magnetic stir plate and stir bar
-
Oil bath with temperature controller
-
Nitrogen or Argon gas line with manifold
-
Standard laboratory glassware (syringes, needles, flasks, separatory funnel)
-
Rotary evaporator
Step-by-Step Reaction Procedure
A representative workflow for the Heck reaction protocol.
Caption: Experimental workflow from reagents to purified product.
-
Preparation : To an oven-dried 10 mL pressure tube containing a magnetic stir bar, add ethyl 4-iodo-1H-pyrazole-5-carboxylate (e.g., 278 mg, 1.0 mmol, 1.0 equiv) and palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%).
-
Inert Atmosphere : Seal the tube with a septum, and purge with nitrogen or argon for 5-10 minutes.
-
Reagent Addition : Under a positive pressure of inert gas, add anhydrous DMF (4 mL) via syringe. Follow with the addition of triethyl phosphite (7 µL, 0.04 mmol, 4 mol%), ethyl acrylate (130 µL, 1.2 mmol, 1.2 equiv), and finally triethylamine (280 µL, 2.0 mmol, 2.0 equiv).
-
Expert Insight : The order of addition is important. Adding the base last prevents premature side reactions. Anhydrous solvent is crucial as water can interfere with the catalyst and promote side reactions.[11]
-
-
Reaction : Tightly seal the pressure tube and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.
-
Causality : The high temperature is necessary to ensure a sufficient rate for all steps in the catalytic cycle, particularly the initial oxidative addition.
-
-
Monitoring : The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking a small aliquot (use caution with the hot, sealed tube) and comparing the consumption of the starting iodopyrazole against a reference spot.
Work-up and Purification
-
Cooling and Dilution : After the reaction is complete, remove the tube from the oil bath and allow it to cool to room temperature. Dilute the dark reaction mixture with deionized water (20 mL).
-
Extraction : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing : Combine the organic layers and wash with brine (20 mL). This helps to remove residual DMF and inorganic salts.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude oil or solid should be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure product.
Trustworthiness: A Self-Validating System
This protocol's reliability stems from its foundation in peer-reviewed literature and a deep understanding of the reaction mechanism.
-
Choice of Catalyst & Ligand : While many palladium sources work, Pd(OAc)₂ is an air-stable and cost-effective precatalyst.[1] The ligand, triethyl phosphite, has been specifically demonstrated to be effective for this class of substrate, likely by balancing electronic and steric properties to promote the desired catalytic turnover.[6][10]
-
Role of the Base : Triethylamine is a sufficiently strong, non-nucleophilic base that effectively scavenges the HI produced.[8] This prevents the buildup of acid which can deactivate the catalyst and ensures the catalytic cycle proceeds efficiently.
-
Substrate Reactivity : The C-I bond is the most reactive of the aryl halides for oxidative addition, making this substrate ideal for the Heck reaction.[6] Activated alkenes, like acrylates, are excellent coupling partners due to their electron-deficient nature, which facilitates the migratory insertion step.[1]
By understanding the function of each component, a researcher can logically deduce sources of error (e.g., impure reagents, presence of oxygen/water) and rationally adjust conditions to optimize the outcome for different alkene partners.
References
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BYJU'S. (n.d.). Heck Reaction Mechanism. Retrieved from [Link]
- Oestreich, M. (Ed.). (2009). The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd.
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
- Biffis, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances.
- Usami, Y., et al. (2011). Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles. HETEROCYCLES, Vol. 83, No. 4.
- Blakemore, D. C., et al. (2016). Heck Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry.
-
Vedantu. (n.d.). Heck Reaction: Mechanism, Steps & Real-World Uses Explained. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
- Smith, R. C. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
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Application Notes & Protocols: Ethyl 4-Iodo-1H-Pyrazole-5-Carboxylate as a Versatile Synthetic Building Block
An in-depth guide for researchers, scientists, and drug development professionals on the synthetic utility of Ethyl 4-Iodo-1H-Pyrazole-5-Carboxylate.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone pharmacophore in medicinal chemistry, present in a multitude of FDA-approved drugs with diverse therapeutic activities, including anti-inflammatory, anticancer, analgesic, and antiviral agents. The five-membered heterocyclic ring system offers a unique combination of aromaticity, hydrogen bonding capabilities (N-H as a donor, N2 as an acceptor), and metabolic stability, making it an attractive scaffold for drug design. The strategic functionalization of the pyrazole ring is paramount for modulating the pharmacological profiles of lead compounds.
Ethyl 4-iodo-1H-pyrazole-5-carboxylate (CAS No: 179692-08-1) has emerged as a particularly valuable and versatile building block for synthetic chemists. This compound features two key synthetic handles:
-
A C4-Iodo Group: The carbon-iodine bond is exceptionally reactive towards palladium-catalyzed cross-coupling reactions, serving as an efficient linchpin for introducing a wide array of substituents.
-
A C5-Ester Group: The ethyl carboxylate moiety provides a site for further derivatization, such as amidation or reduction, enabling the construction of more complex molecular architectures.
This guide provides an in-depth exploration of the synthetic applications of ethyl 4-iodo-1H-pyrazole-5-carboxylate, complete with mechanistic insights and detailed, field-proven protocols for key transformations.
Physicochemical Properties
A summary of the key properties of the title compound is presented below.
| Property | Value |
| Compound Name | Ethyl 4-iodo-1H-pyrazole-5-carboxylate |
| CAS Number | 179692-08-1 |
| Molecular Formula | C₆H₇IN₂O₂ |
| Molecular Weight | 266.04 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents such as DMF, DMSO, Dioxane, and chlorinated solvents. |
| Reactivity | The C-I bond is highly susceptible to palladium-catalyzed cross-coupling reactions. The N-H proton is acidic and may require protection for certain transformations. |
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling
The C4-iodo group is the primary site of reactivity, making this building block ideal for palladium-catalyzed reactions that form new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental to modern synthetic chemistry due to their efficiency, functional group tolerance, and broad substrate scope.
Caption: Synthetic pathways from the core building block.
Suzuki-Miyaura Coupling: Synthesis of 4-Aryl Pyrazoles
The Suzuki-Miyaura reaction is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds. Using ethyl 4-iodo-1H-pyrazole-5-carboxylate, this reaction allows for the direct installation of diverse aryl and heteroaryl moieties, which are prevalent in kinase inhibitors and other targeted therapeutics. The high reactivity of the C-I bond often allows for milder reaction conditions and lower catalyst loadings compared to the corresponding bromo- or chloro-pyrazoles.
Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle. The active Pd(0) species undergoes oxidative addition into the C-I bond of the pyrazole. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the 4-aryl-pyrazole product and regenerate the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) accelerate the oxidative addition and reductive elimination steps.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
See Protocol 1 in Section 5 for a detailed experimental procedure.
Sonogashira Coupling: Synthesis of 4-Alkynyl Pyrazoles
The Sonogashira coupling enables the formation of a carbon-carbon bond between the C4 position of the pyrazole and a terminal alkyne. This transformation is invaluable for introducing rigid alkynyl linkers, which can be used to probe binding pockets of biological targets or serve as handles for subsequent reactions like click chemistry or cyclizations. The reaction is co-catalyzed by palladium and copper(I).
Mechanistic Rationale: The process involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the 4-iodopyrazole to a Pd(0) complex occurs. Concurrently, in the copper cycle, the terminal alkyne reacts with a Cu(I) salt to form a copper acetylide intermediate. This intermediate undergoes transmetalation to the Pd(II)-aryl complex. The resulting complex then undergoes reductive elimination to furnish the 4-alkynyl pyrazole and regenerate the Pd(0) catalyst.
See Protocol 2 in Section 5 for a detailed experimental procedure.
Buchwald-Hartwig Amination: Synthesis of 4-Amino Pyrazoles
Directly forging C-N bonds is a fundamental challenge in organic synthesis, and the Buchwald-Hartwig amination has become a go-to method for this purpose. Applying this reaction to ethyl 4-iodo-1H-pyrazole-5-carboxylate allows for the introduction of a wide range of primary and secondary amines at the C4 position. This is particularly relevant as the 4-aminopyrazole moiety is a key feature in several classes of bioactive compounds, including kinase inhibitors.
Mechanistic Rationale: Similar to other cross-coupling reactions, the cycle begins with oxidative addition of the 4-iodopyrazole to the Pd(0) catalyst. The resulting Pd(II) complex coordinates with the amine. A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the coordinated amine, forming a palladium-amido complex. Reductive elimination from this complex yields the 4-aminopyrazole product and regenerates the Pd(0) catalyst. The choice of a sterically hindered ligand is crucial to promote the reductive elimination step and prevent competing side reactions like β-hydride elimination.
See Protocol 3 in Section 5 for a detailed experimental procedure.
Summary of Reaction Conditions
The following table provides a general overview of typical conditions for the key cross-coupling reactions. Optimization is often necessary based on the specific coupling partners.
| Reaction | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ (2-5) or Pd(PPh₃)₄ (5) | SPhos (4-10) or PPh₃ | K₂CO₃ or K₃PO₄ (2-3) | Dioxane/H₂O, DME/H₂O | 80-110 |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5) & CuI (4-10) | PPh₃ | TEA or DIPEA (2-3) | THF, DMF | 25-60 |
| Buchwald-Hartwig | Pd₂(dba)₃ (2-4) or Pd(OAc)₂ (2-4) | Xantphos or tBuDavePhos (4-8) | NaOt-Bu or K₃PO₄ (1.5-2.5) | Toluene, Dioxane | 90-120 |
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, gloves) must be worn. Always consult the Safety Data Sheet (SDS) for each reagent before use.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is adapted from established methodologies for the coupling of 4-iodopyrazoles with arylboronic acids.
Materials:
-
Ethyl 4-iodo-1H-pyrazole-5-carboxylate (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.2 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.03 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.06 equiv)
-
Potassium Phosphate (K₃PO₄, 2.5 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
Procedure:
-
Reaction Setup: To a flame-dried reaction tube or microwave vial, add ethyl 4-iodo-1H-pyrazole-5-carboxylate, the desired boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio, v/v) via syringe. The final concentration of the pyrazole substrate should be approximately 0.1 M.
-
Heating: Place the sealed reaction vessel in a preheated oil bath or heating block at 100 °C.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Typical reaction times range from 2 to 16 hours.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol is a representative example for the coupling of 4-iodopyrazoles with terminal alkynes.
Materials:
-
Ethyl 4-iodo-1H-pyrazole-5-carboxylate (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.03 equiv)
-
Copper(I) Iodide (CuI, 0.06 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add ethyl 4-iodo-1H-pyrazole-5-carboxylate, PdCl₂(PPh₃)₂, and CuI.
-
Solvent and Base Addition: Add anhydrous THF (or DMF) followed by the base (TEA or DIPEA). Stir the mixture at room temperature for 10 minutes.
-
Substrate Addition: Add the terminal alkyne dropwise via syringe.
-
Heating: Stir the reaction at room temperature or heat to 40-50 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove catalyst residues.
-
Extraction: Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 4-Iodopyrazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for the Suzuki-Miyaura cross-coupling of 4-iodopyrazoles. The pyrazole scaffold is a cornerstone in medicinal chemistry, and mastering its functionalization is critical for accelerating discovery programs.[1] This document moves beyond standard procedures to explain the causality behind experimental choices, empowering you to overcome common challenges and maximize your reaction yields.
The primary challenge in coupling 4-iodopyrazoles is their high propensity for a side reaction known as deiodination (or hydrodehalogenation), where the iodine atom is replaced by hydrogen.[2][3] This not only consumes the starting material but also complicates purification. The strategies outlined below are designed to favor the desired C-C bond formation over this competing pathway.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the Suzuki coupling of 4-iodopyrazoles in a direct question-and-answer format.
Question 1: My reaction yield is very low, or the reaction fails to proceed to completion. What are the likely causes?
Answer: Low conversion is a frequent issue that can typically be traced back to one of four areas: catalyst activity, reaction conditions, reagent quality, or substrate-specific issues.
-
Catalyst Inactivation: The palladium catalyst is the heart of the reaction. Its deactivation is a primary cause of failure.
-
Causality: Oxygen can oxidize the active Pd(0) species, rendering it catalytically inactive. Furthermore, if your pyrazole is N-H unprotected, the pyrazole itself can act as a ligand, potentially inhibiting the catalyst.[4]
-
Solution: Ensure all solvents are rigorously degassed (e.g., via freeze-pump-thaw cycles or by bubbling with argon for 15-20 minutes).[5] Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire reaction setup and duration. Using a more stable and active pre-catalyst, such as a G2 or G3 palladacycle, can also overcome inactivation issues.[1]
-
-
Inappropriate Catalyst/Ligand Choice: Not all palladium systems are created equal, especially for challenging heteroaryl couplings.
-
Causality: The ligand dictates the stability and reactivity of the palladium center. Standard ligands like triphenylphosphine (PPh₃) may not be sufficient to promote the rapid reductive elimination needed to outcompete side reactions.[2]
-
Solution: Switch to a modern catalyst system employing bulky, electron-rich biaryl phosphine ligands. Ligands like SPhos and XPhos are highly effective as they accelerate the rate-limiting reductive elimination step, which is crucial for forming the desired product.[1][2][6]
-
-
Ineffective Base/Solvent Combination: The base is not merely a proton scavenger; it is critical for the transmetalation step, and its efficacy is highly dependent on the solvent.[1]
-
Causality: Many inorganic bases (e.g., K₃PO₄, K₂CO₃) have poor solubility in purely organic solvents. Without proper dissolution, the reaction becomes a slow, heterogeneous mixture with limited interfacial area for reaction.
-
Solution: Use a biphasic solvent system, such as 1,4-dioxane/water or DME/water (typically in a 3:1 to 4:1 ratio), to dissolve both the organic substrates and the inorganic base.[1][4] If anhydrous conditions are necessary, select a base with better organic solubility like Cs₂CO₃.[7]
-
-
Poor Reagent Quality: The reaction is only as good as its starting materials.
-
Causality: Boronic acids are prone to dehydration to form cyclic boroxine anhydrides over time, which are often less reactive. Solvents that are not anhydrous can also introduce water that may promote undesired side reactions.
-
Solution: Use fresh or recently purified boronic acid.[5] If possible, verify its purity and structure before use. Ensure solvents are anhydrous and properly degassed.
-
Question 2: I am observing a significant amount of a 4-H-pyrazole byproduct in my LC-MS and NMR. What is this side reaction and how can I prevent it?
Answer: You are observing deiodination (hydrodehalogenation), the most common and problematic side reaction with 4-iodopyrazoles.[2][3] Studies have shown that iodopyrazoles are significantly more susceptible to this reaction compared to their bromo or chloro counterparts.[8][9]
-
Causality: Deiodination occurs when the palladium-iodopyrazole intermediate, formed after oxidative addition, undergoes a reaction that replaces the palladium with a hydrogen atom instead of proceeding through the desired transmetalation with the boronic acid. Sources for this hydrogen can be protic solvents, the base, or even trace water.[2][10]
-
Solutions to Minimize Deiodination:
-
Optimize the Catalyst System: The most effective strategy is to use a catalyst system that accelerates the productive steps of the catalytic cycle (transmetalation and reductive elimination) so they significantly outpace the deiodination pathway.
-
Action: Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos .[2] These ligands promote the crucial C-C bond-forming reductive elimination step.
-
-
Select the Right Base: A strong, protic base in a protic solvent can be a potent source of hydride for deiodination.
-
Action: Switch to a weaker, non-nucleophilic inorganic base such as K₃PO₄ or Cs₂CO₃ .[2]
-
-
Control the Temperature: Higher temperatures can disproportionately increase the rate of deiodination.[2]
-
Action: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). While this may slow the overall reaction, it can dramatically improve the ratio of desired product to the deiodinated byproduct.
-
-
Choose an Aprotic Solvent: Protic solvents like alcohols can directly serve as a hydride source.
-
Action: If you are using a protic solvent, switch to an aprotic one such as 1,4-dioxane, toluene, or THF .[2]
-
-
Consider an Alternative Halide: If feasible within your synthetic route, starting with a 4-bromopyrazole can often circumvent the deiodination problem, as the C-Br bond is less reactive in this side reaction.[3][8]
-
Key Parameter Optimization
The choice of catalyst, base, and solvent are the most critical factors for success. The tables below summarize effective combinations reported in the literature to guide your optimization efforts.
Table 1: Comparison of Common Catalyst/Ligand Systems
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Advantages & Comments |
|---|---|---|---|
| Pd(PPh₃)₄ | Triphenylphosphine | 2 - 5 | A classic, often effective "all-in-one" catalyst for simple substrates. May be less effective for challenging couplings or suppressing deiodination.[1] |
| Pd(OAc)₂ | SPhos | 2 - 5 | Excellent for suppressing deiodination and promoting high yields due to its bulk and electron-rich nature, which accelerates reductive elimination.[1][4][6] |
| Pd(OAc)₂ | XPhos | 2 - 5 | Similar to SPhos, highly effective for difficult substrates. Often used in pre-formed palladacycle catalysts (e.g., XPhos Pd G2/G3).[1][2] |
| XPhos Pd G2 | XPhos | 2 - 5 | An air- and moisture-stable pre-catalyst that provides reliable and reproducible results, activating under reaction conditions.[1] |
Table 2: Effect of Base and Solvent Selection on Reaction Outcome
| Base (Equivalents) | Solvent System (v/v) | Typical Temperature | Notes & Recommendations |
|---|---|---|---|
| Cs₂CO₃ (2.0 - 3.0) | DME / H₂O (4:1) | 90 °C | Cesium carbonate is highly effective and often provides excellent results. The DME/water system is great for solubility.[1] |
| K₃PO₄ (2.0 - 3.0) | 1,4-Dioxane / H₂O (4:1) | 80 - 100 °C | Potassium phosphate is a strong choice to minimize deiodination, as it is non-nucleophilic. Dioxane is a preferred aprotic solvent.[2][4] |
| K₂CO₃ (2.0 - 3.0) | Toluene / EtOH / H₂O | 90 - 110 °C | A cost-effective and common base. The solvent mixture can be tuned for substrate solubility.[4][11] |
| KF (3.0) | 1,4-Dioxane | 100 °C | Potassium fluoride can be effective, particularly under anhydrous or nearly anhydrous conditions.[1] |
Visual Troubleshooting Workflow
To systematize your optimization process, follow this decision-making flowchart when encountering low yields.
Caption: Troubleshooting flowchart for low-yield Suzuki coupling of 4-iodopyrazoles.
Frequently Asked Questions (FAQs)
-
Q1: Which is a better substrate: 4-iodopyrazole or 4-bromopyrazole?
-
The C-I bond is weaker and more reactive than the C-Br bond, meaning oxidative addition is typically faster with 4-iodopyrazoles.[6] However, this higher reactivity also makes them more prone to dehalogenation.[8][9] If you are struggling with this side reaction, switching to the corresponding 4-bromopyrazole is a highly effective strategy, though it may require slightly more forcing conditions (e.g., higher temperature or catalyst loading).[3]
-
-
Q2: Is it necessary to protect the pyrazole N-H during the coupling?
-
While many protocols show success with unprotected N-H pyrazoles, the acidic proton can react with the base, and the nitrogen lone pair can coordinate to the palladium center, potentially inhibiting catalysis.[4][12] If you are experiencing low yields, N-protection (e.g., with a methyl, trityl, or BOC group) can often lead to cleaner reactions and more consistent results.
-
-
Q3: Can I use microwave heating for this reaction?
-
Q4: How critical is degassing and maintaining an inert atmosphere?
-
It is absolutely critical. Palladium(0) catalysts are sensitive to atmospheric oxygen. Failure to properly degas solvents and maintain a positive pressure of an inert gas like argon or nitrogen is one of the most common reasons for reaction failure.[5]
-
Detailed Experimental Protocols
Protocol 1: General Procedure for Conventional Thermal Suzuki Coupling [4][6]
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 4-iodopyrazole (1.0 equiv.), the arylboronic acid or ester (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Reaction Setup: Seal the vial with a septum. Evacuate the vial and backfill with an inert gas (argon or nitrogen). Repeat this cycle 3-5 times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.
-
Reaction Execution: Place the vial in a preheated oil bath at the desired temperature (e.g., 80–100 °C) and stir vigorously for 2–18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling [1]
-
Reagent Preparation: To a microwave reaction vial, add the 4-iodopyrazole (1.0 equiv, e.g., 0.5 mmol) and the arylboronic acid (1.0 equiv, e.g., 0.5 mmol).
-
Solvent Addition: Add the solvent system (e.g., DME (3 mL) and H₂O (1.2 mL)).
-
Inerting: Purge the vial with nitrogen or argon for 5 minutes.
-
Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and the base (e.g., Cs₂CO₃, 2.5 equiv.).
-
Reaction Execution: Seal the vial securely. Place it in the microwave reactor and irradiate at the set temperature (e.g., 90 °C) for 5–15 minutes.
-
Work-up and Purification: After the reaction, cool the vial to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
- BenchChem. (2025). Preventing Deiodination of 4-Iodopyrazoles During Coupling Reactions.
- BenchChem. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.
- BenchChem. (2025). Optimizing Suzuki Coupling with 4-iodo-1-methyl-1H-pyrazol-3-amine.
- BenchChem. (2025).
- Smith, G. C., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- MDPI. (2019). Synthesis of Mono- and Bis-Pyrazoles Bearing Flexible p-Tolyl Ether and Rigid Xanthene Backbones, and Their Potential as Ligands in the Pd-Catalysed Suzuki–Miyaura Cross-Coupling Reaction.
- NIH. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- NIH. (2021).
- BenchChem. (2025).
- NIH. (2013).
- ACS Publications. (2016).
- ResearchGate. (2017).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol.
- BenchChem. (2025).
- ResearchGate. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- MDPI. (2014). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Challenge of Iodopyrazole Dehalogenation in Cross-Coupling Reactions
Welcome to the dedicated technical support center for a persistent challenge in modern synthetic chemistry: the dehalogenation of iodopyrazoles during palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter this yield-reducing side reaction. Here, we move beyond simple protocols to explore the mechanistic underpinnings of this issue and provide actionable, field-tested troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a significant problem with iodopyrazoles?
A: Dehalogenation, also known as hydrodehalogenation, is a common side reaction where the iodine substituent on the pyrazole ring is replaced by a hydrogen atom.[1] This byproduct formation directly reduces the yield of your desired coupled product, complicates purification, and consumes valuable starting material. Iodopyrazoles are particularly susceptible to this side reaction compared to their bromo and chloro counterparts in reactions like the Suzuki-Miyaura coupling.[2][3][4][5]
Q2: Which cross-coupling reactions are most prone to causing dehalogenation of iodopyrazoles?
A: Dehalogenation can be a significant issue across a range of palladium-catalyzed reactions, including:
-
Suzuki-Miyaura Coupling: Widely reported as problematic.[1][2][3][4]
-
Sonogashira Coupling: Can be plagued by both dehalogenation and alkyne homocoupling.[1]
-
Buchwald-Hartwig Amination: Formation of the dehalogenated pyrazole is a known competing pathway.[1]
Q3: What are the primary mechanistic factors that lead to this undesired side reaction?
A: The propensity for dehalogenation is influenced by a delicate balance of factors within the catalytic cycle. Key contributors include:
-
Catalyst and Ligand Choice: The electronic properties and steric bulk of the phosphine ligand are critical.
-
Base: The type, strength, and solubility of the base can dramatically alter the reaction course.
-
Solvent: Protic solvents can act as a hydride source, promoting dehalogenation.[1]
-
Temperature: Higher temperatures often accelerate the rate of dehalogenation.[1]
-
Substrate Electronics: The electronic nature of the pyrazole itself and the coupling partner play a role.[1]
Troubleshooting Guide: From Problem to Solution
This section provides a scenario-based approach to systematically diagnose and resolve dehalogenation issues in your specific cross-coupling reaction.
Scenario 1: Significant Dehalogenation in Suzuki-Miyaura Coupling
Symptom: Your LC-MS and NMR analysis show a low yield of the desired biarylpyrazole, with a major byproduct identified as the corresponding 4-H-pyrazole.
Root Causes & Corrective Actions:
-
Inappropriate Ligand Selection: The rate of reductive elimination to form your product is likely slower than the competing dehalogenation pathway.
-
Solution: Switch to bulkier, more electron-rich biaryl phosphine ligands. These ligands are known to accelerate reductive elimination, effectively outcompeting the deiodination pathway.[1]
-
-
Problematic Base or Solvent: Your reaction conditions may be inadvertently generating hydride species that fuel the dehalogenation. Alcoholic solvents, for instance, can be oxidized by the palladium complex to furnish hydrides.[6]
-
Solution 1 (Solvent): If using a protic solvent (e.g., alcohols), switch to an anhydrous, aprotic solvent such as 1,4-dioxane, toluene, or THF.[1]
-
Solution 2 (Base): Screen different bases. While a strong base is often necessary, its nature matters. Consider switching from alkoxides to carbonates (e.g., K₃PO₄, Cs₂CO₃) which are generally less prone to generating hydride intermediates.[7]
-
-
Elevated Reaction Temperature: High temperatures can disproportionately favor the dehalogenation pathway.
-
Solution: Methodically lower the reaction temperature. Even a modest reduction can significantly tip the balance in favor of the desired coupling product, albeit potentially requiring longer reaction times.[1]
-
| Parameter | Problematic Condition | Recommended Solution | Rationale |
| Ligand | Standard, less bulky ligands (e.g., PPh₃) | Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos, RuPhos)[1][7] | Accelerates reductive elimination, outcompeting dehalogenation. |
| Solvent | Protic solvents (e.g., MeOH, EtOH) | Anhydrous aprotic solvents (e.g., Dioxane, Toluene, THF)[1][8] | Minimizes the source of hydride species for hydrodehalogenation. |
| Base | Strong alkoxide bases in some cases | Inorganic carbonates (e.g., K₃PO₄, Cs₂CO₃)[7] | Less likely to participate in hydride-forming side reactions. |
| Temperature | High (e.g., >100 °C) | Lowest effective temperature (e.g., 80 °C or lower)[1] | Slows the rate of dehalogenation relative to the cross-coupling. |
Workflow for Troubleshooting Suzuki Coupling ```dot graph TD { A[Start: Significant Dehalogenation in Suzuki Coupling] --> B{Is a bulky, electron-rich ligand being used?}; B -- No --> C[Switch to XPhos, SPhos, or RuPhos]; B -- Yes --> D{Is the solvent aprotic?}; C --> D; D -- No --> E[Change to anhydrous Dioxane or Toluene]; D -- Yes --> F{Is the temperature optimized?}; E --> F; F -- No --> G[Lower temperature incrementally (e.g., 100°C -> 80°C)]; F -- Yes --> H{Re-evaluate base selection}; G --> H; H --> I[Screen alternative bases like K3PO4]; I --> J[End: Optimized Conditions]; }
Caption: The catalytic cycle highlighting where dehalogenation competes.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of 4-Iodopyrazole with Suppressed Dehalogenation
This protocol provides a robust starting point and may require optimization for specific substrates.
-
Reagent Preparation: In an oven-dried Schlenk tube or microwave vial, combine the 4-iodopyrazole (1.0 equiv.), the boronic acid or ester (1.2–1.5 equiv.), and a suitable base such as K₃PO₄ (3.0 equiv.). 2[1]. Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a bulky, electron-rich phosphine ligand (e.g., SPhos or XPhos, 4 mol%). 3[1][9]. Reaction Setup: Seal the vessel with a septum, and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed, anhydrous aprotic solvent (e.g., 1,4-dioxane or toluene) via syringe. 5[1][9]. Reaction Execution: Heat the reaction mixture to a moderate temperature (e.g., 80 °C). M[1]onitor the reaction progress by TLC or LC-MS, carefully checking for the formation of both the desired product and the deiodinated byproduct.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
[1]### References
-
BenchChem. (n.d.). Preventing deiodination of 4-iodopyrazoles during coupling reactions. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Efficient Cross-Coupling of 4-Iodopyrazole. Retrieved from
-
Jedinak, L., Tomanová, P., & Dvořák, D. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157–169.
-
ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from
-
PubMed. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from
-
ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. Retrieved from
-
BenchChem. (n.d.). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Retrieved from
-
BenchChem. (n.d.). Application Notes and Protocols: 4-Iodopyrazole in Catalysis. Retrieved from
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from
-
Reddit. (2019). significant dehalogenation in stille coupling. Retrieved from
-
BenchChem. (n.d.). Technical Support Center: Troubleshooting Dehalogenation in Cross-Coupling Reactions. Retrieved from
Sources
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- 2. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 9. benchchem.com [benchchem.com]
Common side reactions in the synthesis of 4-iodopyrazole esters
Welcome to the technical support resource for the synthesis of 4-iodopyrazole esters. As crucial intermediates in medicinal chemistry and drug development, the successful synthesis of these scaffolds is paramount.[1][2] The introduction of an iodine atom at the C4 position provides a versatile synthetic handle for diversification through cross-coupling reactions like Suzuki-Miyaura and Sonogashira.[1][2]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to address the nuanced challenges and side reactions encountered in the lab. Here, we will dissect common experimental issues, explain the underlying chemical principles, and provide robust, field-tested solutions.
Core Synthetic Strategy: Electrophilic Aromatic Substitution
The synthesis of 4-iodopyrazole esters predominantly relies on the direct electrophilic iodination of the pyrazole ring. The pyrazole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack. The C4 position is generally the most electron-rich and sterically accessible site, leading to a high degree of regioselectivity for this position under appropriate conditions.[1][3] The reaction proceeds via the generation of an electrophilic iodine species (I⁺) which is attacked by the pyrazole ring, forming a sigma complex. Subsequent deprotonation restores aromaticity, yielding the desired 4-iodopyrazole product.[3]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis of 4-iodopyrazole esters in a practical question-and-answer format.
Issue 1: Low or No Yield of the Desired 4-Iodopyrazole Ester
Question: My reaction is showing a low yield or only starting material. What are the likely causes and how can I fix it?
Answer: Low yields are a frequent problem and can stem from several factors related to reagent choice, reaction conditions, or substrate reactivity.
Potential Causes & Recommended Solutions:
-
Insufficiently Reactive Iodinating Agent: Your pyrazole ester may be deactivated by electron-withdrawing groups (e.g., the ester itself, CF₃ groups), making it less nucleophilic.
-
Solution: Switch to a more potent iodinating system. While molecular iodine (I₂) is common, its electrophilicity may be too low.[4]
-
Option A: Use an Oxidant. Combine I₂ with an oxidant to generate a more powerful electrophile in situ. Ceric Ammonium Nitrate (CAN) is highly effective for electron-deficient systems like 1-aryl-3-CF₃-pyrazoles.[3][5][6] A greener alternative uses hydrogen peroxide (H₂O₂) as the oxidant, with water as the only byproduct.[5][7]
-
Option B: Use N-Iodosuccinimide (NIS) with an Acid Catalyst. NIS is a mild and selective reagent, but its reactivity is significantly boosted by a catalytic amount of a strong acid like trifluoroacetic acid (TFA) or sulfuric acid.[4][7][8] This is often the preferred method for sensitive substrates.[2][9]
-
-
-
Sub-Optimal Reaction Conditions: Temperature and solvent play a critical role.
-
Solution: If the reaction is sluggish at room temperature, gentle heating is often required. For example, the iodination of 1-aryl-3-CF₃-pyrazoles with I₂/CAN is typically refluxed overnight, while NIS/TFA reactions may be heated to 80 °C.[3][4] Ensure your solvent fully dissolves the reactants. Acetonitrile, acetic acid, and dichloromethane are common choices.[3][4][10]
-
-
Deacylation or Degradation: If your starting material is an N-acylpyrazole, the acidic conditions generated by some reagents (e.g., HCl from ICl) can cause deacylation, leading to a non-iodinated pyrazole side product.[5][10]
Issue 2: Poor Regioselectivity – Formation of 5-Iodo Isomer
Question: I am getting a mixture of 4-iodo and 5-iodo isomers that are difficult to separate. How can I improve selectivity for the C4 position?
Answer: Regioselectivity is a fundamental challenge in pyrazole chemistry and is dictated by both electronic and steric factors, as well as the specific reaction mechanism.[11] While electrophilic substitution strongly favors the C4 position, competing pathways can lead to the C5 isomer.
Potential Causes & Recommended Solutions:
-
Reaction Mechanism Dictates Regioselectivity: The choice of reagents fundamentally determines the site of iodination.
-
For C4-Iodination (Electrophilic Pathway): Use classic electrophilic iodination conditions. Systems like I₂/CAN or NIS/TFA are highly regioselective for the C4 position on a wide range of pyrazole substrates.[5][6] The C4 position's higher electron density directs the attack of the iodine electrophile.[3]
-
For C5-Iodination (Directed Deprotonation Pathway): The 5-iodo isomer is formed under conditions involving directed metallation. Treating a 1-substituted pyrazole with a strong base like n-butyllithium (n-BuLi) deprotonates the C5 position, creating a pyrazolyl anion. Quenching this anion with elemental iodine exclusively yields the 5-iodo derivative.[5][6] If your reaction conditions inadvertently contain strong bases or lithium reagents, you may be favoring this unwanted pathway.
-
-
Steric Hindrance: Bulky substituents at the N1 or C5 positions can sterically hinder the approach of the iodinating agent to the C4 position, although this is less common than electronic effects.
-
Solution: Ensure you are using a dedicated electrophilic iodination protocol. If a mixture persists, careful optimization of the solvent and temperature may be necessary. Purification via column chromatography is often required to separate these isomers.[12]
-
Issue 3: Over-Iodination – Formation of Di-Iodo Products
Question: My mass spectrometry results show the presence of a di-iodinated byproduct. How can I prevent this?
Answer: Over-iodination occurs when the desired mono-iodinated product, which is still an electron-rich heterocycle, undergoes a second iodination. This is especially prevalent when the pyrazole ring is activated by electron-donating groups.[5]
Potential Causes & Recommended Solutions:
-
Excess Iodinating Agent: Using too much of the iodinating reagent is the most common cause.
-
Solution: Carefully control the stoichiometry. Use 1.0 to 1.1 equivalents of the iodinating agent relative to the pyrazole starting material.
-
-
Prolonged Reaction Time or High Temperature: Allowing the reaction to run for too long after the starting material is consumed increases the chance of the product reacting further.
-
Highly Activated Substrate: If your pyrazole ester contains strong electron-donating groups, it will be highly susceptible to multiple iodinations.
-
Solution: Use a milder iodinating agent (e.g., NIS without a strong acid catalyst) and milder conditions (lower temperature, shorter time).[5]
-
Issue 4: Complex, Inseparable Product Mixture
Question: My final product is a complex mixture that I cannot purify. What could be happening?
Answer: A complex mixture often points to substrate instability under the reaction conditions or side reactions with other functional groups in the molecule.
Potential Causes & Recommended Solutions:
-
Unstable Functional Groups: Certain functional groups are not stable under specific iodination conditions. For example, sulfonamides have been reported to lead to complex mixtures under I₂/CAN conditions.[5][6]
-
Solution: Choose a milder, more compatible iodination protocol. NIS in a neutral solvent or with a catalytic amount of a weaker acid may be more suitable.[9] Alternatively, consider protecting the sensitive functional group before iodination and deprotecting it afterward.
-
-
Iodination on Aromatic Substituents: If your pyrazole has an electron-rich aromatic substituent (e.g., a p-anisyl group at N1), this ring can compete with the pyrazole for electrophilic iodination.[5][6]
-
Solution: Employ a more regioselective method or consider using a protecting group on the susceptible aromatic ring if possible.[5] Fine-tuning the stoichiometry and reaction time can also help minimize this side reaction.
-
-
Ester Hydrolysis: Although less common, harsh acidic or basic conditions during the reaction or workup could lead to hydrolysis of the ester group.
Data & Methodologies
Comparative Analysis of Common Iodination Methods
| Method/Reagent | Substrate Example | Conditions | Yield | Selectivity (C4) | Reference |
| I₂ / CAN | 1-Aryl-3-CF₃-pyrazole | Acetonitrile, Reflux | High | High | [3][5][6] |
| I₂ / H₂O₂ | Pyrazole | Water, Room Temp. | Good | High | [5][7] |
| NIS / TFA | Electron-deficient pyrazole | Acetonitrile, 80 °C | Good-Excellent | High | [4] |
| ICl / Li₂CO₃ | 1-Acyl-dihydropyrazole | Dichloromethane, RT | Up to 95% | High | [5][10] |
| n-BuLi then I₂ | 1-Aryl-3-CF₃-pyrazole | THF, -78 °C to RT | High | C5 Selective | [5][6] |
Visualized Workflows and Mechanisms
Diagram 1: General Mechanism of C4 Electrophilic Iodination
This diagram illustrates the accepted mechanism for the regioselective iodination at the C4 position of the pyrazole ring.
Caption: Mechanism of electrophilic iodination at the C4 position.
Diagram 2: Troubleshooting Workflow for Low Yield
This decision tree provides a logical path for diagnosing and solving low-yield reactions.
Caption: Troubleshooting decision tree for low reaction yield.
Key Experimental Protocols
Protocol 1: C4-Iodination using Iodine and Ceric Ammonium Nitrate (CAN)
Adapted from Rodríguez-Franco et al. and applied to 1-aryl-3-trifluoromethylpyrazoles.[3][6]
-
Preparation: To a solution of the 1-aryl-3-trifluoromethylpyrazole (1.0 mmol) in acetonitrile (6 mL), add elemental iodine (I₂) (1.3 mmol).
-
Reaction: Stir the mixture and add a solution of ceric ammonium nitrate (CAN) (1.1 mmol) in acetonitrile.
-
Heating: Reflux the reaction mixture overnight. Monitor the consumption of the starting material by TLC.
-
Workup: After cooling to room temperature, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (15 mL).
-
Quenching: Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by a water wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: C4-Iodination using N-Iodosuccinimide (NIS) and Acid Catalyst
A general procedure for various pyrazole substrates.[7]
-
Preparation: Dissolve the pyrazole ester (1.0 mmol) in a suitable solvent such as acetonitrile or acetic acid.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 mmol) to the solution.
-
Catalyst: Add a catalytic amount of a strong acid (e.g., trifluoroacetic acid, TFA).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC).
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Isolation: Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography or recrystallization.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025). An In-depth Technical Guide to the Electrophilic Iodination of Pyrazole for the Synthesis of 4-Iodopyrazole.
- Iaroshenko, V. O., et al. (n.d.).
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodopyrazole.
- BenchChem. (2025). Technical Support Center: 4-Iodopyrazole Reactions.
- BenchChem. (2025).
- DE102009060150A1 - Process for the purification of pyrazoles.
- Nagasawa, H. T., et al. (2012). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry.
- WO2011076194A1 - Method for purifying pyrazoles.
- Olofsson, J. (2010). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid.
- Waldo, J. P., Mehta, S., & Larock, R. C. (2008). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. Organic Chemistry Portal.
- BenchChem. (n.d.). N-Iodosuccinimide (NIS)
- Dolenc, M. S., et al. (2018). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. Beilstein Journal of Organic Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. calibrechem.com [calibrechem.com]
- 10. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles [organic-chemistry.org]
- 11. epubl.ktu.edu [epubl.ktu.edu]
- 12. pubs.acs.org [pubs.acs.org]
Purification methods for crude ethyl 4-iodo-1H-pyrazole-5-carboxylate
An In-Depth Technical Guide to the Purification of Crude Ethyl 4-iodo-1H-pyrazole-5-carboxylate
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of ethyl 4-iodo-1H-pyrazole-5-carboxylate. The synthesis of halogenated pyrazoles often results in a crude mixture containing unreacted starting materials, regioisomers, and other byproducts.[1][2] Effective purification is critical to ensure the integrity of downstream applications. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification process, grounded in established chemical principles and methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude reaction mixture of ethyl 4-iodo-1H-pyrazole-5-carboxylate?
A1: The impurity profile is highly dependent on the synthetic route used. However, common impurities typically include:
-
Unreacted Starting Materials: Such as the parent ethyl 1H-pyrazole-5-carboxylate.
-
Regioisomers: Isomeric products, for instance, ethyl 3-iodo-1H-pyrazole-5-carboxylate or ethyl 5-iodo-1H-pyrazole-4-carboxylate, can form depending on the directing effects of substituents on the pyrazole ring.[1]
-
Over-iodinated Products: Di- or even tri-iodinated pyrazoles can form, especially if the pyrazole ring is activated by electron-donating groups or if the stoichiometry of the iodinating agent is not carefully controlled.[3]
-
Residual Iodinating Agent/Byproducts: Excess iodine or reagents like N-Iodosuccinimide (NIS) may remain.[4] An aqueous wash with a reducing agent like sodium thiosulfate or sodium bisulfite is effective for quenching and removing excess iodine.[2][5]
Q2: What are the primary methods for purifying crude ethyl 4-iodo-1H-pyrazole-5-carboxylate?
A2: The two most effective and commonly employed methods for purifying substituted pyrazoles are silica gel column chromatography and recrystallization.[6]
-
Column Chromatography is exceptionally useful for separating compounds with different polarities, making it ideal for removing regioisomers and other byproducts that have different affinities for the stationary phase.[6]
-
Recrystallization is a powerful technique for purifying solid compounds to a high degree, provided a suitable solvent can be found that dissolves the desired product well at high temperatures but poorly at low temperatures, while impurities remain in solution.[7]
Q3: My pyrazole derivative seems to be "sticking" to the silica gel during column chromatography. Why does this happen and how can I prevent it?
A3: The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on the surface of standard silica gel. This can lead to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the product onto the column.[6][8] To mitigate this, the silica gel can be deactivated by adding a small amount of a tertiary amine, such as triethylamine (~1%), to the eluent system before packing the column.[8] Alternatively, using a different stationary phase like neutral alumina can be beneficial for strongly basic compounds.[6][8]
Troubleshooting & Purification Protocols
This section addresses specific issues encountered during purification and provides detailed protocols to resolve them.
Issue 1: Thin Layer Chromatography (TLC) of the crude product shows multiple, closely-spaced spots.
Causality: Closely-spaced spots on a TLC plate suggest the presence of isomers or byproducts with very similar polarities to the desired product. This is a common challenge when regioisomers are formed during the iodination reaction.[6] Simple purification methods like a standard recrystallization may fail to separate these components effectively.
Solution: Optimized Silica Gel Column Chromatography
Column chromatography is the most robust method for separating compounds with similar polarities.[6] The key is to find a solvent system (eluent) that provides optimal separation on a TLC plate (ideally, a ΔRf > 0.2).
Workflow for Optimizing and Running a Column
Caption: Workflow for Purification by Column Chromatography.
Detailed Protocol: Silica Gel Column Chromatography
-
TLC Analysis: Dissolve a small sample of the crude material in a solvent like dichloromethane or ethyl acetate. Spot it on a silica gel TLC plate. Develop the plate in various solvent systems, typically mixtures of a non-polar solvent (hexane or heptane) and a polar solvent (ethyl acetate).[6] Aim for a solvent system that moves the desired product to an Rf value of approximately 0.3-0.4, with clear separation from impurities.[6]
-
Column Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent. If deactivation is needed, add ~1% triethylamine to the eluent mixture. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading), which often gives better resolution. Load the sample carefully onto the top of the packed column.
-
Elution: Begin eluting the column with the optimized solvent system. You can use an isocratic (constant solvent ratio) or gradient (gradually increasing polarity) elution.[6] Collect the eluate in a series of fractions.
-
Fraction Analysis: Spot each fraction (or every few fractions) on a TLC plate alongside the crude material and a pure standard (if available) to identify which fractions contain the purified product.
-
Isolation: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator, and then dry the product under high vacuum to remove any residual solvent.[6]
| Parameter | Recommendation | Rationale | Reference(s) |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for most organic compounds. | [6] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Good balance of polarity for a wide range of compounds. | [6][9] |
| Additive | 1% Triethylamine (if needed) | Neutralizes acidic sites on silica, preventing tailing of basic pyrazoles. | [8] |
| Target Rf | 0.3 - 0.4 | Provides a good balance between resolution and elution time. | [6] |
Issue 2: The purified product is colored (yellow, brown, or pink).
Causality: Color in the final product often indicates the presence of trace amounts of highly-conjugated impurities or degradation products. Residual iodine can also impart a pink or brownish color.
Solution 1: Activated Charcoal Treatment
Activated charcoal has a high surface area and can effectively adsorb colored impurities.[6][7] This is typically done as a step during recrystallization.
Protocol: Decolorization with Activated Charcoal
-
Dissolve the colored, crude, or semi-pure product in the minimum amount of a suitable hot solvent (e.g., ethanol).
-
Add a very small amount of activated charcoal (typically 1-2% by weight) to the hot solution. Caution: Adding charcoal to a boiling solution can cause it to bump violently.
-
Swirl the mixture for a few minutes. Avoid prolonged heating, as the charcoal can also adsorb the desired product.[7]
-
Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.
-
Allow the hot, colorless filtrate to cool slowly to induce crystallization.
Solution 2: Aqueous Wash with a Reducing Agent
If the color is suspected to be from residual iodine, a simple aqueous wash is effective.
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic solution with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[2][5] The color of the iodine will disappear as it is reduced to colorless iodide (I⁻).
-
Separate the organic layer, wash with brine, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate to dryness.
Issue 3: The product fails to crystallize and remains an oil.
Causality: An oily product can result from the presence of impurities that act as a eutectic mixture, depressing the melting point. Residual solvent is another common cause.[6]
Solution: High-Vacuum Drying & Recrystallization Strategy
Caption: Troubleshooting workflow for an oily product.
Protocol: Mixed-Solvent Recrystallization
This method is useful when finding a single ideal solvent is difficult.[7]
-
Dissolution: Dissolve the oily product in a minimal amount of a hot solvent in which it is highly soluble (a "good" solvent, e.g., ethanol, methanol, or ethyl acetate).[7][8]
-
Induce Turbidity: While the solution is still hot, add a second solvent in which the product is poorly soluble (an "anti-solvent," e.g., water or hexane) dropwise until the solution becomes faintly cloudy (turbid).[7]
-
Clarification: Add a few drops of the hot "good" solvent back into the mixture until the cloudiness just disappears.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, try gently scratching the inside of the flask with a glass rod or adding a seed crystal.[7] Cooling further in an ice bath can maximize the yield.[7]
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry thoroughly.
| Solvent System | Compound Polarity | Rationale | Reference(s) |
| Ethanol/Water | Polar | Ethanol dissolves many organics; water acts as an anti-solvent. | [6][8] |
| Ethyl Acetate/Hexane | Medium to Low Polarity | Common system for compounds soluble in esters but not alkanes. | [7][9] |
| Methanol/Water | Polar | Similar to ethanol/water, good for many nitrogen heterocycles. | [8] |
References
- BenchChem Technical Support Team. (2025). Technical Support Center: 4-Iodopyrazole Reactions. BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. BenchChem.
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025).
- BenchChem Technical Support Team. (2025). Common issues and solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole reactions. BenchChem.
- BenchChem Technical Support Team. (2025). Improving yield and purity of 4-iodopyrazole synthesis. BenchChem.
- BenchChem Technical Support Team. (2025). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. BenchChem.
- Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- BenchChem Technical Support Team. (2025).
- Butin, A. V., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc.
Sources
Technical Support Center: Improving Regioselectivity in Pyrazole Functionalization
Welcome to the technical support center for pyrazole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of achieving regiocontrol in pyrazole chemistry. The pyrazole scaffold is a cornerstone in pharmaceuticals and agrochemicals, making the precise installation of functional groups a critical task.[1][2][3] This resource provides in-depth, experience-driven answers to common challenges, troubleshooting guides for specific protocols, and the mechanistic rationale behind these recommendations.
Frequently Asked Questions (FAQs)
This section addresses the most common questions and challenges encountered during the functionalization of pyrazole rings.
Section 1: N-Functionalization (Alkylation & Arylation)
The dual nucleophilicity of the N1 and N2 atoms in unsymmetrically substituted pyrazoles is the most frequent source of regioselectivity issues.[4][5][6] The outcome of these reactions is a delicate interplay between steric hindrance, electronics, and reaction conditions.
Q1: My N-alkylation reaction is giving me an inseparable mixture of N1 and N2 isomers. What are the primary factors controlling this, and how can I favor the N1 product?
A1: This is a classic problem rooted in the similar electronic environments of the two ring nitrogens.[4] The regiochemical outcome is dictated by a thermodynamic and kinetic balance influenced by several factors. To selectively obtain the N1-alkylated isomer, you must manipulate these factors to favor attack at the most sterically accessible and/or electronically favorable nitrogen.
-
Steric Effects: This is the most powerful tool at your disposal. The reaction will preferentially occur at the less sterically hindered nitrogen.[4][7] If you have a bulky substituent at the C3 position and a smaller one (like a proton) at C5, alkylation will strongly favor the N1 position. Conversely, a bulky C5 substituent will direct alkylation to the N2 position.
-
Reaction Conditions: The choice of base and solvent is critical and can dramatically shift the regiomeric ratio.[2][4]
-
For N1-Selectivity: Conditions that favor the formation of the pyrazolate anion in a less-coordinating solvent often lead to N1 substitution, which is typically the thermodynamically more stable product. A common, highly effective combination is using a strong base like sodium hydride (NaH) in an aprotic polar solvent like THF or DMF.[4] Another reliable system is potassium carbonate (K₂CO₃) in DMSO.[8]
-
For N2-Selectivity: Achieving N2 selectivity can be more challenging. It often requires conditions that favor kinetic control or specific coordination. The use of certain Lewis acids, like magnesium-based catalysts, has been reported to direct alkylation toward the N2 position.[4]
-
-
Nature of the Alkylating Agent: Using a sterically demanding alkylating agent can amplify the inherent steric bias of the pyrazole substrate, further enhancing N1 selectivity.[4]
Troubleshooting Summary Table: N1 vs. N2 Alkylation
| Factor | To Favor N1-Alkylation (Thermodynamic Product) | To Favor N2-Alkylation (Kinetic Product) | Causality |
| Substituent Pattern | Bulky group at C3, small group at C5. | Small group at C3, bulky group at C5. | Directs the incoming electrophile to the less sterically hindered nitrogen atom.[4][7] |
| Base/Solvent System | Strong, non-coordinating bases (NaH, KHMDS) in polar aprotic solvents (THF, DMF). K₂CO₃ in DMSO.[4][8] | Often requires specific catalytic systems (e.g., Mg-based Lewis acids) or phase-transfer catalysis.[4] | Strong bases fully generate the pyrazolate anion. The solvent influences ion pairing and solvation of the cation, affecting the nucleophilicity of each nitrogen differently. |
| Alkylating Agent | Use a bulky electrophile (e.g., isopropyl iodide). | Use a smaller, more reactive electrophile (e.g., methyl iodide). | A larger electrophile is more sensitive to the steric environment of the pyrazole ring. |
| Temperature | Higher temperatures can favor equilibration to the more stable N1 isomer. | Lower temperatures can trap the kinetically favored N2 isomer, preventing rearrangement. | Provides energy to overcome the activation barrier for isomerization to the thermodynamic product. |
Section 2: C-H Functionalization
Direct C-H functionalization has become a powerful, atom-economical method for elaborating the pyrazole core.[9] However, controlling which C-H bond reacts (C3, C4, or C5) requires specific strategies.
Q2: I need to arylate the C5 position of my N-substituted pyrazole, but I'm getting a mixture of C4 and C5 products. How can I achieve C5 selectivity?
A2: The intrinsic reactivity of the pyrazole ring often leads to mixtures in C-H functionalization. The C4 position is electron-rich and susceptible to electrophilic attack, while the C3 and C5 positions can be targeted by metal-catalyzed processes.[1][10] To achieve high selectivity for C5, two main strategies are employed:
-
Blocking the C4 Position: The most straightforward method is to use a substrate where the C4 position is already substituted, often with a "blocking group" that can be removed later if necessary. Halogens (Br, Cl) or even an ester group can serve this purpose effectively.[11][12] The presence of a substituent at C4 sterically and electronically disfavors reaction at that site, directing the catalyst to the C5 position.
-
Using a Directing Group (DG): This is a more elegant and powerful strategy. A coordinating group is installed on the N1 nitrogen, which then chelates to the transition metal catalyst (commonly Palladium) and delivers it to the proximal C5-H bond, forming a stable 5-membered metallacycle intermediate.[13][14] This overrides the ring's inherent reactivity patterns.
-
Effective Directing Groups: Pyridine, amide, and carboxyl groups are highly effective.[15][16] Even the pyrazole ring itself can act as a directing group in certain contexts.[13][15]
-
Removable Directing Groups: For synthetic utility, it's often desirable to use a directing group that can be easily cleaved after the C-H functionalization step. Groups like the picolinamide (PA) or 8-aminoquinoline (AQ) auxiliaries are well-established for this purpose.
-
Q3: My Palladium-catalyzed C-H activation isn't working. The starting material is recovered. What are the key parameters to troubleshoot?
A3: Failure in Pd-catalyzed C-H activation often points to issues with catalyst activation, oxidant compatibility, or the stability of the key palladacycle intermediate.
-
Catalyst/Ligand: Ensure your Palladium source (e.g., Pd(OAc)₂) is active. The choice of ligand, if any, is crucial for stabilizing the catalytic species.
-
Oxidant: Most C-H activation cycles require an oxidant to regenerate the active Pd(II) catalyst from Pd(0).[17] Common oxidants include Ag₂CO₃, Ag₂O, or benzoquinone (BQ).[15] The silver salts often play a dual role, acting as both an oxidant and a halide scavenger if you are coupling with an aryl halide. Ensure the oxidant is fresh and anhydrous where required.
-
Solvent: The solvent can dramatically affect the reaction. Acidic solvents like acetic acid (AcOH) or hexafluoroisopropanol (HFIP) can promote the C-H activation step (concerted metalation-deprotonation).[13] Aprotic polar solvents like DMA or DMF are also commonly used.[1] A screen of different solvents is a critical troubleshooting step.
-
Additives: Additives like pivalic acid (PivOH) or potassium acetate (KOAc) can act as proton shuttles or bases, facilitating the C-H cleavage step.[11] Their presence and concentration should be optimized.
Workflow & Troubleshooting Guides
Guide 1: Decision-Making Workflow for Regioselective Functionalization
This workflow helps in selecting the appropriate strategy based on the desired substitution pattern.
Caption: Decision workflow for pyrazole functionalization strategy.
Guide 2: Protocol for Selective C4-Halogenation
The electron-rich nature of the C4 position makes it the prime target for electrophilic substitution reactions like halogenation.[1]
Objective: To perform a regioselective mono-iodination at the C4 position of a generic N-substituted pyrazole.
Reagents & Equipment:
-
N-substituted pyrazole (1.0 mmol)
-
N-Iodosuccinimide (NIS) (1.05 mmol, 1.05 eq.)
-
Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM) (10 mL)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Step-by-Step Protocol:
-
Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the N-substituted pyrazole (1.0 mmol).
-
Dissolution: Add the anhydrous solvent (10 mL) and stir under a nitrogen atmosphere until the pyrazole is fully dissolved.
-
Reagent Addition: Add N-Iodosuccinimide (NIS) in one portion to the stirred solution at room temperature. For less reactive pyrazoles, the reaction may require gentle heating (40-50 °C).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (10 mL) to consume any excess iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Troubleshooting:
-
No Reaction: If the pyrazole is highly deactivated by electron-withdrawing groups, a more potent iodinating system like I₂/HIO₃ in acetic acid may be required.[18]
-
Di-halogenation: If the C3 or C5 positions are unsubstituted and reactive, you may see di-halogenation. Using exactly 1.0 equivalent of NIS at a lower temperature (0 °C to RT) can minimize this side reaction.
Guide 3: Mechanistic Rationale for Directed C5-Arylation
Understanding the mechanism is key to troubleshooting. The palladium-catalyzed arylation of a C5-H bond using an N1-pyridyl directing group is a canonical example of chelation-assisted C-H activation.
Caption: Simplified catalytic cycle for directed C5-arylation.
Mechanism Explained:
-
Coordination: The N1-directing group (e.g., pyridine) coordinates to the Pd(II) catalyst.
-
C-H Activation: The catalyst is brought into close proximity to the C5-H bond. A base or an acetate ligand assists in abstracting the proton in a concerted metalation-deprotonation (CMD) step, forming a stable 5-membered palladacycle.[17] This is the key regioselectivity-determining step.
-
Oxidative Addition: The aryl halide (Ar-X) oxidatively adds to the Pd(II) center, forming a Pd(IV) intermediate.
-
Reductive Elimination: The desired C5-Aryl bond is formed via reductive elimination, releasing the functionalized product and regenerating a Pd(II) species that can re-enter the catalytic cycle.[14]
References
-
D.A. Colby, R.G. Bergman, J.A. Ellman. Rhodium-catalyzed C-C bond formation via heteroatom-directed C-H bond activation. Chemical Reviews, 2010, 110(2), 624-655. [Link]
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T.W. Lyons, M.S. Sanford. Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions. Chemical Reviews, 2010, 110(2), 1147-1169. [Link]
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E. Kang, H.T. Kim, J.M. Joo. Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 2020, 18, 6192-6210. [Link]
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S.R. Neufeldt, M.S. Sanford. Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research, 2012, 45(6), 936-946. [Link]
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A. Žukauskaitė, E. Arbačiauskienė, et al. Regioselective Synthesis of Ethyl 1-(Oxiran-2-ylmethyl)-3-aryl-1H-pyrazole-5-carboxylates. Molecules, 2023, 28(15), 5869. [Link]
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Y. O. Ulianova, et al. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 2023, 24(21), 15788. [Link]
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I. Smari, et al. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Beilstein Journal of Organic Chemistry, 2017, 13, 1948-1955. [Link]
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O. Daugulis, et al. Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. Angewandte Chemie International Edition, 2011, 50(22), 5152-5155. [Link]
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H. Ben Ammar, et al. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. RSC Advances, 2017. [Link]
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A. Spallarossa, et al. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 2022, 27(18), 5871. [Link]
-
X. Zhao, et al. Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Angewandte Chemie International Edition, 2014, 53(24), 6232-6236. [Link]
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D. Kalyani, M.S. Sanford. Palladium-Catalyzed C-H Amination and Related Reactions. Palladium-Catalyzed C-H Functionalization, 2012. [Link]
-
M. Brahim, et al. Conditions for palladium-catalyzed direct arylations of 4-bromo and 4-iodo N-substituted pyrazoles without C–Br or C–I bond cleavage. Organic Chemistry Frontiers, 2015, 2(8), 917-926. [Link]
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I. Smari, et al. Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. ResearchGate, 2017. [Link]
-
P. Sikdar, et al. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. ACS Omega, 2023. [Link]
-
M. S. Christodoulou, et al. Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles. Advanced Synthesis & Catalysis, 2023. [Link]
-
S. Ma, et al. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 2018, 23(11), 2991. [Link]
-
H. A. Stefani, et al. A mild and efficient method for halogenation of 3,5-dimethyl pyrazoles by ultrasound irradiation using N-halosuccinimides. Tetrahedron Letters, 2005, 46(40), 6833-6837. [Link]
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J. Elguero, et al. Five‐Membered Heterocycles: 1,2‐Azoles. Part 1. Pyrazoles. Comprehensive Organic Chemistry II, 2011, 635-725. [Link]
-
A. F. M. M. Rahman, et al. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 2023, 28(15), 5869. [Link]
-
C. S. Sevov, M. S. Sanford. Palladium-Catalyzed Allylic C-H Alkylation: A Mechanistic Perspective. Molecules, 2012, 17(7), 7799-7818. [Link]
-
J. J. Neumann, M. Suri, F. Glorius. Efficient Synthesis of Pyrazoles: Oxidative C-C/N-N Bond-Formation Cascade. Angewandte Chemie International Edition, 2010, 49(42), 7790-7794. [Link]
-
S. S. K. Reddy, et al. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Crystal Growth & Design, 2017, 17(5), 2735-2741. [Link]
-
S. S. K. Reddy, et al. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate, 2017. [Link]
-
L. Wang, et al. Highly Regioselective Organocatalyzed Synthesis of Pyrazoles from Diazoacetates and Carbonyl Compounds. Chemistry – A European Journal, 2013, 19(23), 7555-7560. [Link]
-
Y. O. Ulianova, et al. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI, 2023. [Link]
-
S. S. K. Reddy, et al. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar, 2017. [Link]
-
M. I. Rodríguez-Franco, et al. A mild and efficient method for the regioselective iodination of pyrazoles. Tetrahedron Letters, 2001, 42(5), 863-865. [Link]
-
S. K. Guchhait, et al. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical Reviews, 2021, 3(1), 1-20. [Link]
-
M. Begtrup. Diazole, Triazole, and Tetrazole N-Oxides. Advances in Heterocyclic Chemistry, 2012, 1-109. [Link]
-
Y. O. Ulianova, et al. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health, 2023. [Link]
-
M. S. Christodoulou, et al. Recent Synthetic Advances in C–H/N–H Functionalization of 1H-Pyrazoles. ResearchGate, 2023. [Link]
-
A. S. K. Reddy, et al. Optimization of pyrazole N-alkylation conditions. ResearchGate, 2017. [Link]
-
J. Matos, et al. Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate, 2012. [Link]
-
R. Ben Romdhane, et al. Palladium-Catalyzed Selective C5-H Bond Arylation of Pyrazole Using Methanol Substituent as Blocking Group. ResearchGate, 2024. [Link]
-
V. G. Nenajdenko, et al. Halogenation of N-oxygenated pyrazoles. Preparation of N-oxygenated 4-halopyrazole and 4,4-dihalo-4H-pyrazole derivatives. The Journal of Organic Chemistry, 2003, 68(24), 9403-9407. [Link]
-
M. La-Venia, et al. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Molecules, 2023, 28(24), 8049. [Link]
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Technical Support Center: Catalyst & Ligand Selection for Iodopyrazole Cross-Coupling
Welcome to the technical support center dedicated to navigating the complexities of catalyst and ligand selection for the cross-coupling of iodopyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the versatile pyrazole scaffold in their synthetic endeavors. Given the privileged role of pyrazoles in pharmaceuticals and advanced materials, mastering their functionalization is a critical skill.[1]
This resource provides in-depth, field-proven insights into troubleshooting common issues and making informed decisions for your experimental design. We will delve into the causality behind catalyst and ligand choices, moving beyond mere protocols to foster a deeper understanding of your chemical system.
Troubleshooting Guide: Common Issues in Iodopyrazole Cross-Coupling
This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic advice and actionable solutions.
Issue 1: Low or No Product Formation
Question: My cross-coupling reaction with 4-iodopyrazole is showing low to no product formation. What are the likely causes and how can I troubleshoot this?
Answer: This is a frequent challenge that can be traced back to several key factors. A systematic approach is the most effective way to diagnose the problem.
-
Catalyst Inactivity: The active Pd(0) species, which is essential for the catalytic cycle to begin, may not be forming efficiently or could be deactivating prematurely.[2]
-
Solution: Ensure all solvents and reagents are rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[2] Consider switching from a Pd(II) precatalyst like Pd(OAc)₂ to a more advanced, pre-formed Pd(0) source or a modern palladacycle precatalyst (e.g., XPhos Pd G2, SPhos Pd G2). These precatalysts are designed to generate the active LPd(0) species more readily and reliably.[2][3]
-
-
Inappropriate Ligand Choice: The ligand is arguably the most critical variable. Its steric and electronic properties dictate the rates of both the oxidative addition and the reductive elimination steps.[4][5] An unsuitable ligand can lead to a stalled catalytic cycle.
-
Solution: For electron-rich heteroaromatic substrates like pyrazoles, bulky and electron-rich phosphine ligands are often the key to success.[2][6] Ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) are excellent starting points.[6] Their steric bulk promotes the formation of a monoligated palladium complex, which is often the active catalytic species, and facilitates the final, product-releasing reductive elimination step.[7][8][9]
-
-
Incorrect Base Selection: The base plays a crucial role, and its strength, solubility, and nature can dramatically impact the reaction outcome.[6][10]
-
Solution: If you are using a weaker base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃.[2][6] For Suzuki couplings, which often use inorganic bases, the reaction can be sensitive to solubility; sometimes, adding a small amount of water to create a biphasic system can be beneficial.[11] For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are commonly required.[3]
-
-
Unprotected Pyrazole N-H: If your pyrazole substrate has an unsubstituted N-H, it can act as a ligand itself, potentially inhibiting the catalyst.[12] Furthermore, it can participate in side reactions, such as self-coupling or polymerization, especially in C-N coupling reactions.[13]
Issue 2: Significant Deiodination (Hydrodehalogenation)
Question: I am observing a significant amount of the deiodinated pyrazole byproduct in my reaction mixture, which is lowering my yield and complicating purification. What causes this and how can it be prevented?
Answer: Deiodination, the replacement of the iodine atom with hydrogen, is a notorious side reaction in palladium-catalyzed couplings, particularly with reactive substrates like iodopyrazoles.[6] This occurs when the catalytic cycle is diverted from the desired cross-coupling pathway.
-
Causality: Deiodination often competes directly with the desired reductive elimination step. If the reductive elimination is slow, alternative pathways that lead to the deiodinated product become more prominent. Factors that influence this competition include the ligand, base, solvent, and temperature.[6]
-
Ligand-Based Solutions: The choice of ligand is paramount.
-
Switch to Bulky, Electron-Rich Ligands: This is the most effective strategy. Bulky biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) accelerate the rate of reductive elimination, allowing the desired product to form before deiodination can occur.[6] N-heterocyclic carbene (NHC) ligands, which are strong σ-donors, can also be highly effective by stabilizing the catalyst and promoting the desired bond formation.[7][8][9][15]
-
-
Reaction Parameter Optimization:
-
Base Selection: A very strong, protic base (like an alkoxide) in a protic solvent can be a source of hydrides, promoting deiodination.[6] Consider switching to a weaker, non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃.[6]
-
Solvent Effects: Protic solvents (e.g., alcohols) can serve as a hydride source. Switching to aprotic solvents like dioxane, toluene, or THF can significantly reduce the extent of deiodination.[6]
-
Temperature Control: High reaction temperatures can sometimes accelerate deiodination more than the desired coupling.[6] Try running the reaction at a lower temperature. While this may slow the reaction, it can disproportionately suppress the unwanted side reaction.[6]
-
Frequently Asked Questions (FAQs)
Q1: Palladium or Copper? When should I choose one over the other for iodopyrazole coupling?
A1: The choice between palladium and copper catalysis is substrate- and reaction-dependent.
-
Palladium is the workhorse for C-C bond formation (Suzuki, Sonogashira, Heck) and is highly effective for many C-N (Buchwald-Hartwig) and C-O couplings.[1][16][17] Its versatility stems from the vast library of phosphine and NHC ligands that allow for fine-tuning of reactivity.[5][18] For Suzuki-Miyaura reactions, palladium catalysts with bulky phosphine ligands are highly effective.[1]
-
Copper catalysis is a powerful alternative, especially for C-N (Ullmann condensation) and C-O bond formation.[14][19] In some cases, copper catalysts show superior performance over palladium, particularly for the amination of iodopyrazoles with certain alkylamines.[20] For C-O coupling with alcohols, a CuI/phenanthroline system can be very effective, often facilitated by microwave irradiation.[14][19][21]
| Coupling Type | Preferred Metal | Typical Ligand/System | Key Considerations |
| Suzuki-Miyaura (C-C) | Palladium | Pd(OAc)₂ / SPhos or XPhos | Bulky, electron-rich phosphines are crucial to prevent deiodination.[1][6] |
| Buchwald-Hartwig (C-N) | Palladium / Copper | Pd₂(dba)₃ / XPhos or CuI / Phenanthroline | Pd is general, but Cu can be superior for certain amines.[20] |
| Sonogashira (C-C, alkyne) | Palladium/Copper | Pd(PPh₃)₂Cl₂ / CuI | Classic, robust system for coupling with terminal alkynes.[1] |
| Ullmann (C-N, C-O) | Copper | CuI / Phenanthroline | Milder conditions than traditional methods; excellent for C-O couplings.[19] |
Q2: How do I select the right phosphine ligand for my Suzuki-Miyaura coupling?
A2: Selecting the optimal ligand is a process of matching the ligand's properties to the demands of the substrate. For iodopyrazoles, the key is to use a ligand that promotes fast reductive elimination to outcompete deiodination.[6]
-
Steric Bulk: A bulky ligand (measured by cone angle) promotes the formation of a coordinatively unsaturated, highly active monoligated Pd(0) species and accelerates the final reductive elimination step.[5]
-
Electron-Donating Ability: An electron-rich ligand increases the electron density on the palladium center, which facilitates the initial oxidative addition of the iodopyrazole.[5]
This leads to the general recommendation for bulky, electron-rich dialkylbiaryl phosphines .
Visual Decision Workflow & Mechanisms
Decision Tree for Initial Ligand Screening
This diagram provides a logical workflow for selecting a starting point for ligand optimization in palladium-catalyzed iodopyrazole cross-coupling.
Caption: A decision workflow for initial ligand selection in iodopyrazole cross-coupling.
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling of an iodopyrazole. The ligand (L) plays a critical role in modulating the efficiency of each step.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling of iodopyrazoles.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Iodopyrazole
This protocol provides a robust starting point for the coupling of a 4-iodopyrazole derivative with an arylboronic acid, employing a Buchwald-type ligand.[12][16]
Materials:
-
N-Protected 4-iodopyrazole (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos or XPhos ligand (4-10 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk tube or sealed reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the N-protected 4-iodopyrazole, arylboronic acid, base, Pd(OAc)₂, and phosphine ligand.
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.
-
Seal the tube and place it in a preheated oil bath or heating block at 80-120 °C.
-
Stir the reaction for 2-18 hours. Monitor the progress by TLC or LC-MS, checking for consumption of the starting material and formation of the product and any deiodinated byproduct.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the desired 4-arylpyrazole.[16]
Protocol 2: General Procedure for Copper-Catalyzed C-O Coupling with Alcohols
This protocol describes a general method for the CuI-catalyzed O-arylation of an alcohol with a 4-iodopyrazole derivative, often accelerated by microwave irradiation.[14][19][21]
Materials:
-
N-Protected 4-iodopyrazole (1.0 equiv)
-
Alcohol (can be used as solvent or with a co-solvent)
-
Copper(I) iodide (CuI) (10-20 mol%)
-
3,4,7,8-Tetramethyl-1,10-phenanthroline (10-20 mol%)
-
Potassium tert-butoxide (t-BuOK) (2.0 equiv)
-
Microwave reaction vial with a magnetic stir bar
Procedure:
-
In a microwave reaction vial, combine the N-protected 4-iodopyrazole, CuI, and 3,4,7,8-tetramethyl-1,10-phenanthroline.
-
Add the desired alcohol (typically 2-3 mL). If the alcohol is a solid, use an anhydrous, high-boiling solvent like toluene or dioxane.
-
Carefully add the potassium tert-butoxide to the mixture.
-
Seal the vial tightly with a cap and place it in the microwave reactor.
-
Irradiate the mixture with stirring at a set temperature (e.g., 130 °C) for 1 hour.[14][19]
-
After the reaction, allow the vial to cool to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure and purify the crude residue by flash column chromatography to obtain the 4-alkoxypyrazole.[19]
References
- Application Notes and Protocols for Copper-Catalyzed Coupling Reactions of 4-Iodopyrazoles. BenchChem.
- Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions. Accounts of Chemical Research.
- Preventing deiodination of 4-iodopyrazoles during coupling reactions. BenchChem.
- Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions. PubMed.
- A Comparative Guide to Catalysts for 4-Iodopyrazole Functionalization: Maximizing Efficacy in Drug Discovery and Materials Science. BenchChem.
- The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research.
- Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions | Request PDF. ResearchGate.
- Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. BenchChem.
- Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. National Institutes of Health.
- Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. PubMed.
- Investigation on the Mechanism for C–N Coupling of 3-Iodopyridine and Pyrazole Catalyzed by Cu(I). Semantic Scholar.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Royal Society of Chemistry.
- Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts]. TCI Chemicals.
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- CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. National Institutes of Health.
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- Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ResearchGate.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. MDPI.
- Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Royal Society of Chemistry.
- Application Notes and Protocols: 4-Iodopyrazole in Catalysis. BenchChem.
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis.
- Data-driven discovery of active phosphine ligand space for cross-coupling reactions. National Institutes of Health.
- An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. National Institutes of Health.
- Design and Application of a Screening Set for Monophosphine Ligands in Cross-Coupling. NSF Public Access Repository.
- Technical Support Center: Efficient Cross-Coupling of 4-Iodopyrazole. BenchChem.
- Pyrazole-based P,N-ligand for palladium catalyst: applications in Suzuki coupling and amination reactions. University of Michigan Library.
- 4-Iodopyrazole: A Comprehensive Evaluation as a Synthetic Intermediate in Cross-Coupling Reactions. BenchChem.
- CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Semantic Scholar.
- Phosphine ligands developed by Buchwald 2d, 2e, 2f for coupling reaction. ResearchGate.
- Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate.
- How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
- How can I solve my problem with Suzuki coupling? ResearchGate.
- A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine. BenchChem.
- Problems with Suzuki coupling. Reddit.
- A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. Royal Society of Chemistry.
- Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. National Institutes of Health.
- A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. Chemical Science.
- Scope of nickel‐catalyzed C−N cross‐couplings of pyrazole‐containing... ResearchGate.
- Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. National Institutes of Health.
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. National Institutes of Health.
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions.
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- 4. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. benchchem.com [benchchem.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Managing stability issues of pyrazole boronic acid derivatives
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the unique reactivity of pyrazole boronic acid derivatives, which makes them invaluable in fields like drug discovery and materials science, also presents specific stability challenges.[1][2] This guide is designed to provide you with field-proven insights and actionable protocols to diagnose and manage these issues, ensuring the success and reproducibility of your experiments.
Troubleshooting Guide: Common Experimental Failures
This section addresses specific problems you might encounter in the lab. We focus on identifying the root cause related to reagent instability and provide step-by-step solutions.
Q1: My Suzuki-Miyaura coupling reaction has stalled, resulting in low to no yield of the desired biaryl product. What's the likely cause?
A1: The most common culprit for a failed Suzuki-Miyaura coupling involving pyrazole boronic acids is the premature degradation of the boronic acid itself, primarily through protodeboronation. [3][4]
The Chemistry Behind the Problem: Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[3] This side reaction effectively consumes your starting material before it can participate in the catalytic cycle. The propensity for this reaction is highly dependent on pH, temperature, and the presence of water.[5][6] For pyrazole and other nitrogen-containing heteroaromatic boronic acids, the mechanism can be complex, sometimes involving zwitterionic intermediates that accelerate degradation under neutral or near-neutral pH conditions.[3][6]
Diagnostic Checklist & Solutions:
-
Assess Your Reaction Conditions:
-
Water Content: While some water is often necessary for Suzuki couplings (especially with inorganic bases like K₃PO₄ or K₂CO₃), excessive water can promote hydrolysis and protodeboronation.[7][8][9]
-
Base Selection: The type and strength of the base are critical. A base that is too strong or used in a highly aqueous environment can accelerate the decomposition of the boronic acid.
-
Temperature: Higher temperatures, while accelerating the desired reaction, also increase the rate of protodeboronation.[4]
-
-
Protocol for Minimizing Protodeboronation:
-
Step 1: Reagent Preparation: Use a high-purity pyrazole boronic acid or, preferably, its pinacol ester derivative, which offers greater stability.[3][10] Store it under inert gas and away from moisture.[11][12]
-
Step 2: Solvent Degassing: Thoroughly degas your reaction solvents (e.g., dioxane, toluene, DMF) by sparging with argon or nitrogen for at least 30 minutes. Oxygen can contribute to oxidative degradation pathways.[13]
-
Step 3: Reaction Setup: Assemble your reaction under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Add the aryl halide, base, and palladium catalyst first.
-
Step 4: "Slow Release" Strategy: Instead of adding the solid pyrazole boronic acid derivative at the beginning, dissolve it in a minimal amount of degassed solvent and add it to the heated reaction mixture last. This minimizes its exposure to potentially destructive conditions before the catalytic cycle begins. For notoriously unstable derivatives, consider using N-methyliminodiacetic acid (MIDA) boronates, which slowly release the active boronic acid under the reaction conditions.[3]
-
Step 5: Optimize Base and Solvent: Consider using a less aqueous-soluble base like CsF or K₃PO₄ with a carefully controlled amount of water (e.g., a 10:1 dioxane/H₂O mixture).[13]
-
Q2: I'm observing a significant amount of a byproduct that corresponds to the hydroxypyrazole. What is causing this?
A2: The formation of a phenol (or in this case, a hydroxypyrazole) is a classic sign of oxidative degradation of the boronic acid.
The Chemistry Behind the Problem: The carbon-boron bond is susceptible to oxidation, which cleaves the bond to form a C-O bond.[14] This process can be mediated by residual oxygen in the reaction mixture or by certain oxidizing agents. In some cases, the palladium catalyst itself, particularly under aerobic conditions, can facilitate oxidative homocoupling of the boronic acid, followed by potential degradation pathways.[15]
Workflow for Preventing Oxidative Degradation:
Caption: Workflow to Minimize Oxidative Degradation.
Preventative Protocols:
-
Rigorous Inert Atmosphere: This is non-negotiable. Ensure all glassware is oven-dried and cooled under a stream of inert gas. Maintain a positive pressure of nitrogen or argon throughout the entire experiment.
-
Solvent Purity: Use high-quality, anhydrous solvents. Solvents stored in bottles that have been opened multiple times can accumulate peroxides, which are potent oxidants.
-
Antioxidant Additives: In particularly sensitive cases, the addition of a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) can sometimes suppress oxidative side reactions, though this should be tested on a small scale first to ensure it doesn't interfere with the catalysis.
Q3: My pyrazole boronic acid has poor solubility in my reaction solvent, and its reactivity is inconsistent between batches. Why?
A3: This issue often points to the formation of boroxines, which are cyclic trimeric anhydrides of boronic acids.
The Chemistry Behind the Problem: Three molecules of a boronic acid can undergo dehydration to form a six-membered boroxine ring.[16][17] This is a reversible equilibrium process.[17] Solid boronic acids, especially upon prolonged storage, often exist partially or wholly as their boroxine form.[17] Boroxines have different physical properties, including solubility, compared to the monomeric boronic acid. While often competent in Suzuki couplings (as they can hydrolyze back to the active monomer in situ), the kinetics can be different, leading to inconsistent results.[18][19]
Management Strategies:
-
Storage is Key: Always store your pyrazole boronic acid derivatives in a desiccator or a glovebox to protect them from atmospheric moisture, which can shift the equilibrium.[11][20]
-
Characterization: Be aware that the material in your bottle may be a mixture of the boronic acid and the boroxine. ¹¹B NMR is an excellent tool for characterizing this; boronic acids and boroxines give distinct signals.
-
Pre-reaction Treatment: If you suspect boroxine formation is an issue, you can sometimes convert it back to the monomeric acid before use. Dissolving the compound in a solvent mixture containing a small amount of water and then removing the solvent under vacuum may help, but this must be done carefully to avoid protodeboronation. A more reliable approach is to use the material as is, ensuring your reaction conditions (e.g., presence of water) are sufficient to hydrolyze the boroxine to the active monomer.
Key Degradation Pathways
Caption: Primary Instability Routes for Pyrazole Boronic Acids.
Frequently Asked Questions (FAQs)
-
Q: What are the ideal storage conditions for pyrazole boronic acid derivatives?
-
Q: How can I detect and quantify the degradation of my sample?
-
A: A combination of techniques is most effective.
-
HPLC/UPLC-MS: This is the workhorse method. A stability-indicating HPLC method can separate the parent boronic acid from its degradation products (protodeboronated species, oxidized species).[21] MS is invaluable for identifying the masses of these byproducts. Be aware of potential on-column degradation; use aprotic diluents (like acetonitrile) and faster methods where possible to minimize this.[21][22]
-
NMR Spectroscopy: ¹H NMR can easily detect the protodeboronated product. ¹¹B NMR is excellent for observing changes to the boron center itself, such as the conversion to boroxines or other species.[21]
-
TLC Staining: For a quick qualitative check, a TLC plate can be stained with a solution of curcumin, which forms a red-colored complex specifically with boron-containing compounds, helping you visualize your starting material.[23]
-
-
-
Q: What is the effect of pH on stability?
-
A: The effect is profound. At physiological pH, boronic acids are typically in their neutral, trigonal form.[24][25] In basic solutions (pH > pKa), they form the anionic, tetrahedral boronate species.[24][26] The rate of protodeboronation is highly pH-dependent, often accelerating under both strongly acidic and certain near-neutral conditions, depending on the specific heteroaromatic structure.[5][6] Oxidative stability can also be pH-dependent.[27] It is essential to control the pH of your reaction and analytical media.
-
-
Q: Are boronic esters (e.g., pinacol esters) always more stable?
-
A: Generally, yes. Converting the boronic acid to a pinacol ester protects the Lewis acidic boron center.[10] This dramatically reduces the rates of protodeboronation and oligomerization, making them easier to handle, store, and purify.[3][22] They are widely used as stable precursors that hydrolyze in situ during reactions like the Suzuki coupling to release the active boronic acid.[2][12]
-
Data Summary: Stability Under Stress Conditions
The following table summarizes the expected stability profile for a generic pyrazole-4-boronic acid under forced degradation conditions.
| Condition | Time | Temp (°C) | Primary Degradation Product | % Degradation (Approx.) | Primary Mechanism |
| 0.1 M HCl (aq) | 24 h | 60 | 1H-pyrazole | 25-40% | Acid-Catalyzed Protodeboronation[5] |
| pH 7.0 Buffer (aq) | 24 h | 60 | 1H-pyrazole | 15-30% | Zwitterion-Mediated Protodeboronation[6] |
| 0.1 M NaOH (aq) | 24 h | 60 | 1H-pyrazole-4-ol | 10-20% | Base-Mediated Oxidation/Decomposition |
| 3% H₂O₂ (aq) | 4 h | 25 | 1H-pyrazole-4-ol | >90% | Oxidation[14] |
| Anhydrous Dioxane | 72 h | 100 | Triphenylboroxine | 5-10% | Boroxine Formation[17] |
| Solid, ambient, air | 1 month | 25 | Triphenylboroxine | Variable | Dehydration/Oligomerization[17] |
References
- Palladium-Catalyzed Oxidative Homocoupling of Pyrazole Boronic Esters to Access Versatile Bipyrazoles and the Flexible Metal–O The Royal Society of Chemistry.
- Analytical techniques for monitoring the degrad
- Controlled oligomerization by sequential formal homologation.
- The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears.
- Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
- Preparation, structural and thermal studies of boroxine adducts having aryl boronic acids and pyrazoles. Academic Journals.
- Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids.
- A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods (RSC Publishing).
- Preparation, structural and thermal studies of boroxine adducts having aryl boronic acids and pyrazoles. African Journal of Pure and Applied Chemistry.
- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- Synthesis and polymerization of boronic acid containing monomers.
- SYNTHESIS AND PROPERTIES OF BORON-CONTAINING OLIGOMERS BASED ON HYDROQUINONE AND BORIC ACID.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportion
- boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ.
- Safety D
- Electrooxidation Is a Promising Approach to Functionaliz
- Protodeboron
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation.
- 1H-Pyrazole-4-boronic acid pinacol ester, 98% 1 g. Fisher Scientific.
- Boroxine formation reaction mechanism as calculated by DFT.
- Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed.
- Protodeboron
- Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Diagnosing issues with a failed Suzuki coupling? Reddit.
- Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry.
- Degradation pathways of a peptide boronic acid deriv
- Help needed with unreproducible Suzuki coupling. Reddit.
- Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. PubMed Central.
- How can I solve my problem with Suzuki coupling?
- Tuning the exchange dynamics of boronic acid hydrazones and oximes with pH and redox control. Organic & Biomolecular Chemistry (RSC Publishing).
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- Reagents and conditions: (a) boronic acid or boronic acid pinacol...
- Boronic acid with high oxidative stability and utility in biological contexts. PubMed Central.
- 1H-Pyrazole-4-boronic acid. Chem-Impex.
- Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems.
- Practices for Proper Chemical Storage.
- 1H-Pyrazole-4-boronic acid pinacol ester-SDS. MedChemExpress.
- Mastering Organic Synthesis: Applications of Pyrazole Boronic Acid Pinacol Esters. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis method of pyrazole-4-boronic acid pinacol ester.
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- 2. chemimpex.com [chemimpex.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
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- 12. 1H-Pyrazole-4-boronic acid pinacol ester, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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- 14. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 18. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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- 27. Tuning the exchange dynamics of boronic acid hydrazones and oximes with pH and redox control - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Work-up procedures for reactions involving ethyl 4-iodo-1H-pyrazole-5-carboxylate
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting and FAQ guide for handling reactions involving ethyl 4-iodo-1H-pyrazole-5-carboxylate . As a Senior Application Scientist, my aim is to move beyond mere procedural lists, offering in-depth explanations grounded in chemical principles to empower you to resolve challenges during experimental work-ups.
Introduction: Navigating the Nuances of a Versatile Building Block
Ethyl 4-iodo-1H-pyrazole-5-carboxylate is a pivotal intermediate in medicinal chemistry, prized for its role in constructing complex molecular architectures through cross-coupling reactions.[1] The pyrazole core is a well-established pharmacophore, while the strategically placed iodo and ethyl ester functionalities provide orthogonal handles for molecular elaboration. However, these same reactive sites can introduce challenges during reaction work-up. Issues such as product instability, purification hurdles, and byproduct formation are common. This guide is designed to provide robust solutions and a deeper understanding of the causality behind these experimental choices.
This section addresses specific, common problems encountered during the work-up of reactions involving ethyl 4-iodo-1H-pyrazole-5-carboxylate.
Question 1: My isolated product has a persistent yellow or brown discoloration. What is the cause and how can I fix it?
Answer:
This is a classic and frequently observed issue. The discoloration is almost certainly due to the presence of elemental iodine (I₂).[2] The carbon-iodine (C-I) bond in your pyrazole is robust enough for cross-coupling but can be susceptible to cleavage under certain conditions, a process known as deiodination.[2]
Root Causes:
-
Light Exposure: Aryl and heteroaryl iodides can be photosensitive, leading to homolytic cleavage of the C-I bond to form radical species that ultimately generate I₂.[2]
-
Thermal Stress: Excessive heat, particularly during solvent evaporation under reduced pressure, can accelerate degradation and release of iodine.[2]
-
Acidic Conditions: Trace amounts of acid can promote decomposition pathways that result in I₂ formation.
Step-by-Step Remediation Protocol:
-
Dissolution: Dissolve the crude, colored product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Reductive Quench: Transfer the solution to a separatory funnel and wash with a fresh, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).[1] You will often see the organic layer's color fade immediately as the iodine is reduced to colorless iodide (I⁻) by the thiosulfate.
-
Chemical Rationale: 2S₂O₃²⁻(aq) + I₂(org) → S₄O₆²⁻(aq) + 2I⁻(aq)
-
-
Separation: Shake the funnel gently, allow the layers to separate, and discard the aqueous layer. Repeat the wash if any color persists.
-
Final Washes: Wash the organic layer with water, followed by a saturated brine solution to remove residual water and inorganic salts.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure, avoiding excessive heat.
Preventative Measures:
-
Conduct your reaction and work-up in flasks protected from direct light (e.g., wrapped in aluminum foil).[2]
-
When concentrating your product, use a rotary evaporator with the water bath set to a moderate temperature (typically ≤ 40 °C).
Question 2: I'm experiencing low product yield after performing a standard aqueous extraction. Where is my product going?
Answer:
Low recovery after an aqueous work-up typically points to two main culprits: unforeseen solubility of your product in the aqueous phase or chemical degradation.
Potential Causes & Solutions:
-
Partial Aqueous Solubility: While primarily organic-soluble, the pyrazole ring possesses nitrogen atoms that can be protonated or engage in hydrogen bonding, slightly increasing aqueous solubility, especially if the aqueous phase is acidic. The ethyl ester can also participate in hydrogen bonding.
-
Solution: pH Control & Salting Out: Ensure your aqueous washes are pH neutral or slightly basic (if your molecule is stable to base) to keep the pyrazole nitrogens deprotonated and less water-soluble. Always use a final brine (saturated NaCl) wash. The high salt concentration decreases the solubility of organic compounds in the aqueous layer, effectively "pushing" your product back into the organic phase.[1]
-
Solution: Back-Extraction: After your primary extraction, re-extract the combined aqueous layers with a fresh portion of your organic solvent (e.g., ethyl acetate). This "back-extraction" can recover a significant amount of dissolved product.
-
-
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid under either strongly acidic or basic conditions during the work-up. This carboxylate salt is highly water-soluble and will be lost to the aqueous phase.
-
Solution: Mild Aqueous Reagents: Avoid washes with strong acids (e.g., 1M HCl) or strong bases (e.g., 1M NaOH). For quenching acids, use saturated sodium bicarbonate (NaHCO₃), which is a weak base. For quenching bases, use saturated ammonium chloride (NH₄Cl), which is weakly acidic.[1] Monitor the pH of the aqueous layer to ensure it remains near neutral.
-
Below is a decision tree to guide your troubleshooting process for low yields.
References
Technical Support Center: Solvent Effects on the Reactivity of 4-Iodopyrazoles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the critical role of solvents in modulating the reactivity of 4-iodopyrazoles. Navigating the complexities of cross-coupling and functionalization reactions requires a nuanced understanding of the reaction environment. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Question 1: Why is solvent selection so critical for reactions involving 4-iodopyrazoles?
Answer: Solvent selection is paramount because it directly influences multiple facets of the reaction, from reactant solubility to the stabilization of transient species within the catalytic cycle. The C-I bond in 4-iodopyrazole is the weakest among the corresponding halopyrazoles (I > Br > Cl), making it highly reactive.[1] This high reactivity, however, also makes it susceptible to side reactions.
The solvent's primary roles include:
-
Solubilizing Reagents: Ensuring that the 4-iodopyrazole, coupling partner, catalyst, and base are sufficiently dissolved is fundamental for reaction efficiency.[2]
-
Stabilizing Catalytic Species: The solvent can coordinate with the metal center of the catalyst, affecting its stability and activity.[2] Polar aprotic solvents like DMF or MeCN, for instance, can stabilize charged palladium intermediates, which can alter reaction pathways and selectivity.[3]
-
Influencing Reaction Rates: By stabilizing transition states, the right solvent can significantly accelerate the desired reaction. For example, polar solvents often enhance the rate of oxidative addition, a key step in many cross-coupling cycles.
-
Mediating Side Reactions: The most common side reaction is hydro-deiodination (or simply deiodination), where the iodine atom is replaced by hydrogen.[4] Protic solvents can act as a hydride source, promoting this undesired pathway, whereas aprotic solvents can help suppress it.[4]
Question 2: How does solvent polarity affect the deiodination of 4-iodopyrazoles in cross-coupling reactions?
Answer: Solvent polarity and its protic or aprotic nature are key factors in controlling the undesired deiodination side reaction. Deiodination is a significant issue that reduces the yield of the desired coupled product and complicates purification.[4]
-
Protic Solvents (e.g., alcohols, water): These solvents can serve as a source of hydrogen atoms (hydride source), facilitating the reductive cleavage of the C-I bond and leading to the formation of the 4-H-pyrazole byproduct.[4] While often used in solvent mixtures for Suzuki couplings to dissolve inorganic bases, their concentration should be carefully optimized.[5]
-
Aprotic Solvents (e.g., Dioxane, Toluene, THF, DMF): These solvents lack acidic protons and are therefore less likely to promote deiodination.[4] They are generally the preferred choice for minimizing this side reaction.[4]
-
Polar Aprotic Solvents (e.g., DMF, MeCN): While these are aprotic, their high polarity can influence the catalytic cycle in other ways. In some palladium-catalyzed systems, highly polar solvents have been shown to switch reaction selectivity by stabilizing different catalyst intermediates.[3] For Sonogashira couplings, a polar aprotic solvent like DMF is often a good choice as it dissolves a wide range of organic compounds and inorganic salts while enhancing the reaction rate.[2]
The general recommendation is to start with an anhydrous aprotic solvent like 1,4-dioxane or toluene, especially if deiodination is a known issue.[4]
Question 3: What are the recommended "go-to" solvents for the most common cross-coupling reactions with 4-iodopyrazoles?
Answer: While optimization is always substrate-dependent, the following solvents serve as excellent starting points for common reactions:
-
Suzuki-Miyaura Coupling: A mixture of an aprotic organic solvent and water is standard. Common choices include 1,4-dioxane/water or DME/water , typically in a 3:1 to 4:1 ratio.[5] This system effectively dissolves both the organic substrates and the inorganic bases (e.g., K₂CO₃, Cs₂CO₃) required for the transmetalation step.[5]
-
Sonogashira Coupling: Triethylamine (Et₃N) is a classic choice as it often serves as both the solvent and the base.[1][6] For substrates requiring higher temperatures or different bases, DMF is a robust alternative due to its high boiling point and ability to dissolve a wide range of materials.[2]
-
Heck-Mizoroki Reaction: DMF is a highly effective solvent for Heck reactions involving 4-iodopyrazoles.[1] Acetonitrile (MeCN) can also be a suitable choice.[7]
-
Buchwald-Hartwig Amination: Aprotic ethers like 1,4-dioxane or aromatic hydrocarbons such as toluene are frequently used. The choice often depends on the specific ligand and base combination employed.
-
Copper-Catalyzed C-O Coupling: In these reactions, the alcohol coupling partner itself can often be used as the solvent, especially when used in excess.[8] This simplifies the reaction setup and drives the equilibrium towards the product.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, with a focus on solvent-based solutions.
Issue 1: Significant Deiodination in Suzuki-Miyaura Coupling
-
Symptoms: You observe a low yield of your desired biaryl pyrazole product. LC-MS and NMR analysis of the crude mixture shows a significant peak corresponding to the mass of the 4-H-pyrazole (the deiodinated starting material).[4]
-
Causality: This is a classic sign that the deiodination pathway is outcompeting the desired cross-coupling. The most likely culprit is the solvent system, especially if it contains a protic component like an alcohol, which can act as a hydride source.[4] High reaction temperatures can also disproportionately accelerate this side reaction.[4]
-
Solutions:
-
Switch to an Aprotic Solvent System: If you are using a solvent mixture containing an alcohol (e.g., ethanol/water), switch to a purely aprotic system. A mixture of 1,4-dioxane and water is a standard and effective choice.[5] Toluene can also be used.[4]
-
Ensure Anhydrous Conditions: Use anhydrous solvents and degas the reaction mixture thoroughly. Oxygen can sometimes play a role in catalyst degradation pathways that may lead to side reactions.
-
Lower the Reaction Temperature: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C). While this may slow the reaction rate, it often slows the rate of deiodination more significantly.[4]
-
Change the Base: If using a protic base like an alkoxide in a protic solvent, consider switching to an inorganic base like K₃PO₄ or Cs₂CO₃ in an aprotic solvent system.[4]
-
Issue 2: Poor Reactivity in Copper-Catalyzed C-O Coupling with Alcohols
-
Symptoms: The reaction to form a 4-alkoxypyrazole is sluggish, shows low conversion even after extended time, or requires very high temperatures, leading to decomposition.
-
Causality: For C-O couplings, achieving sufficient reactivity can be challenging. The solvent plays a crucial role in both solubility and coordinating to the copper catalyst. In some cases, a co-solvent may not be effective, and the conditions need to be more forcing.
-
Solutions:
-
Use the Alcohol as the Solvent: For many CuI-catalyzed couplings, using a large excess of the alcohol partner as the solvent is the most effective strategy.[8] This maximizes the concentration of the nucleophile.
-
Employ Microwave Irradiation: Microwave assistance can dramatically reduce reaction times and improve yields. For example, a CuI-catalyzed coupling of 4-iodo-1-tritylpyrazole with allyl alcohol at 130 °C under microwave irradiation for 1 hour gives a good yield, whereas conventional heating is less efficient.[8]
-
Screen Ligands: While not strictly a solvent effect, the ligand is inextricably linked to the solvent's role. For these reactions, ligands like 3,4,7,8-tetramethyl-1,10-phenanthroline have proven effective in combination with using the alcohol as the solvent.[8]
-
Data Presentation
Table 1: Effect of Solvent and Conditions on CuI-Catalyzed C-O Coupling of 4-Iodo-1-tritylpyrazole with Allyl Alcohol[8]
| Entry | Catalyst System | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | CuI / L-proline | DMF | 100 | 24 h | No Reaction |
| 2 | CuI / L-proline | Dioxane | 100 | 24 h | No Reaction |
| 3 | CuI / 1,10-phenanthroline | Dioxane | 100 | 24 h | Trace |
| 4 | CuI / 1,10-phenanthroline | Allyl Alcohol | 100 | 24 h | 51 |
| 5 | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | Allyl Alcohol | 100 (MW) | 1 h | 55 |
| 6 | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | Allyl Alcohol | 130 (MW) | 1 h | 66 |
| 7 | CuI / 3,4,7,8-tetramethyl-1,10-phenanthroline | Allyl Alcohol | 160 (MW) | 1 h | 16 |
As demonstrated, switching the solvent from DMF or Dioxane to using the reactant (allyl alcohol) itself was essential for reactivity. Further optimization with microwave (MW) heating significantly improved the yield and reaction time.
Visual Guides & Workflows
Caption: Competing pathways of cross-coupling vs. deiodination.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Iodopyrazole
This protocol is adapted from standard procedures and is a good starting point for optimization. [5] Materials:
-
N-protected 4-iodopyrazole (1.0 equiv)
-
Aryl- or vinylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a flame-dried Schlenk tube or microwave vial, add the N-protected 4-iodopyrazole, boronic acid, base, Pd(OAc)₂, and ligand.
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes by evacuating and backfilling three times.
-
Via syringe, add the degassed anhydrous 1,4-dioxane, followed by the degassed water (typical ratio 4:1 v/v).
-
Stir the reaction mixture at room temperature for 5 minutes to ensure dissolution.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for 2-18 hours.
-
Monitor the reaction progress by TLC or LC-MS. Check for both the consumption of starting material and the formation of the deiodinated byproduct.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted, Copper-Catalyzed C-O Coupling with an Alcohol[8]
This protocol is particularly effective for forming 4-alkoxypyrazoles.
Materials:
-
N-protected 4-iodopyrazole (e.g., 4-iodo-1-tritylpyrazole) (1.0 equiv)
-
Copper(I) iodide (CuI) (20 mol%)
-
3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%)
-
Potassium t-butoxide (tBuOK) (2.0 equiv)
-
The desired alcohol (serves as the solvent)
Procedure:
-
To a microwave vial, add the N-protected 4-iodopyrazole, CuI, 3,4,7,8-tetramethyl-1,10-phenanthroline, and tBuOK.
-
Add the desired alcohol (e.g., 2.0 mL for a 0.12 mmol scale reaction).
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor and irradiate at the optimized temperature (e.g., 130 °C) for 1 hour. Note: Temperature optimization is critical; higher temperatures (e.g., 160 °C) can lead to decomposition. [8]5. After the reaction is complete, cool the vial to room temperature.
-
Quench the reaction by the careful addition of saturated aqueous NH₄Cl.
-
Extract the mixture with an organic solvent (e.g., CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
References
- An In-depth Technical Guide to the Synthesis of 4-Iodopyrazole Derivatives. Benchchem.
- preventing deiodination of 4-iodopyrazoles during coupling reactions. Benchchem.
- Technical Support Center: Synthesis of 4-Iodopyrazole. Benchchem.
- improving yield and purity of 4-iodopyrazole synthesis. Benchchem.
- Theoretical and experimental investigation of a pyrazole derivative- solvation effects, reactivity analysis and MD simulations. ResearchGate.
- Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. MDPI.
- Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate.
- Technical Support Center: 4-Iodopyrazole Reactions. Benchchem.
- Electrosynthesis of 4-iodopyrazole and its derivatives. ResearchGate.
- Green Synthesis and Biological Evaluation of Pyrazole Derivatives with Computational Chemistry Support. College of Science.
- Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. ResearchGate.
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. PMC - NIH.
- Troubleshooting a difficult Heck reaction. Reddit.
- A Comparative Guide to Catalysts for 4-Iodopyrazole Functionalization: Maximizing Efficacy in Drug Discovery and Materials Scien. Benchchem.
- CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. PMC - NIH.
- Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers. Benchchem.
- Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Benchchem.
- Application Notes and Protocols for N-alkylation of 4-Iodopyrazoles. Benchchem.
- Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH.
- Application Notes and Protocols: 4-Iodopyrazole in Catalysis. Benchchem.
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. PMC - NIH.
- The Intramolecular Heck Reaction. Macmillan Group.
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- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
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- 8. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Reactivity comparison of 4-iodo vs 4-bromopyrazole esters in Suzuki coupling
<_Step_2>
Reactivity Showdown: 4-Iodo- vs. 4-Bromopyrazole Esters in Suzuki Coupling
A Comprehensive Guide for Researchers in Synthetic and Medicinal Chemistry
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly within drug discovery for the construction of complex biaryl scaffolds. Pyrazoles, as privileged structures in medicinal chemistry, are frequently functionalized using this powerful method. A critical decision in the synthetic design is the choice of the halide on the pyrazole core. This guide provides an in-depth, evidence-based comparison of the reactivity between 4-iodopyrazole esters and 4-bromopyrazole esters in Suzuki coupling reactions. We will explore the fundamental principles governing their reactivity, present comparative experimental data, and offer detailed protocols to guide researchers in making informed decisions for optimizing their synthetic routes. The evidence overwhelmingly supports that 4-iodopyrazoles are more reactive, enabling milder reaction conditions, though 4-bromopyrazoles offer a viable, cost-effective alternative when conditions are optimized.
Introduction: The Strategic Importance of Pyrazole Functionalization
The pyrazole motif is a key pharmacophore found in a multitude of FDA-approved drugs, including celecoxib (Celebrex), sildenafil (Viagra), and apixaban (Eliquis). Its ability to act as a versatile hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a highly sought-after heterocyclic core in drug design. The Suzuki-Miyaura coupling is arguably the most utilized method for creating C(sp²)–C(sp²) bonds, enabling the efficient connection of the pyrazole core to various aryl or heteroaryl partners.[1] The choice between an iodo or bromo substituent at the 4-position of a pyrazole ester directly impacts reaction kinetics, required catalyst systems, and overall process efficiency. Understanding these differences is crucial for developing robust and scalable synthetic strategies.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
To appreciate the reactivity differences, one must first understand the mechanism of the Suzuki-Miyaura reaction. The catalytic cycle, typically driven by a Palladium(0) complex, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle. The oxidative addition of the aryl halide (Ar-X) to the Pd(0) complex is typically the rate-determining step.
The first step, oxidative addition , involves the insertion of the palladium(0) catalyst into the carbon-halogen (C-X) bond. This step is almost always the rate-determining step of the entire cycle.[4] It is here that the fundamental difference between iodo- and bromopyrazoles dictates their overall reactivity.
Comparative Reactivity: Theoretical & Experimental Insights
The Decisive Role of Carbon-Halogen Bond Dissociation Energy (BDE)
The primary reason for the enhanced reactivity of aryl iodides over aryl bromides lies in their respective bond dissociation energies (BDE). The C-I bond is significantly weaker than the C-Br bond.[5]
| Bond Type | Bond Dissociation Energy (kcal/mol) |
| Phenyl-Iodide (Ph-I) | ~67.0[5] |
| Phenyl-Bromide (Ph-Br) | ~84.0[5] |
| Phenyl-Chloride (Ph-Cl) | ~97.1[5] |
| Table 1: Comparison of average bond dissociation energies for phenyl halides.[5] The trend Ar-I < Ar-Br < Ar-Cl directly correlates with reactivity in oxidative addition. |
A lower BDE means that less energy is required to break the C-X bond, leading to a lower activation energy and a faster rate for the oxidative addition step.[6] Consequently, reactions with 4-iodopyrazoles can often proceed under much milder conditions (lower temperatures, shorter reaction times) compared to their 4-bromo counterparts. The general reactivity trend for aryl halides in Suzuki couplings is firmly established as: I > OTf > Br >> Cl .[3][4][7]
Experimental Evidence & Impact on Reaction Conditions
The theoretical BDE trend is consistently validated by experimental results. While a direct head-to-head comparison for identical pyrazole ester substrates is sparse in the literature, extensive data on analogous systems confirms the expected reactivity pattern.[6][8]
| Substrate | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Observation |
| 4-Iodopyrazole Ester | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 80-100 | 2-12 | High (often >90%) | Generally faster and requires less catalyst loading.[9][10] |
| 4-Bromopyrazole Ester | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12-24 | Moderate to High | Often requires higher temperatures and longer reaction times.[1] |
| 4-Bromopyrazole Ester | XPhos Pd G2 | K₂CO₃ | EtOH/H₂O | 100 (MW) | 0.5-1 | High | Modern, bulky phosphine ligands are crucial for activating the more stable C-Br bond efficiently.[11] |
| Table 2: Representative conditions for Suzuki coupling of 4-halo-pyrazole esters. Note that 4-bromopyrazoles often require more forcing conditions or more advanced, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) to achieve comparable yields to 4-iodopyrazoles.[11][12] |
Key Field Insights:
-
For 4-Iodopyrazoles: Standard, less expensive catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with simple phosphine ligands are often sufficient. The high reactivity allows for lower reaction temperatures, which can be beneficial for substrates with sensitive functional groups.[9][10]
-
For 4-Bromopyrazoles: Achieving high conversion and yield, especially with challenging boronic acids, often necessitates the use of more sophisticated and expensive Buchwald-type ligands (e.g., SPhos, XPhos).[12][13] These bulky, electron-donating ligands accelerate the oxidative addition of the more robust C-Br bond.[4] Without these advanced ligands, reactions may stall or require significantly higher temperatures and longer durations.[1]
However, it's noteworthy that in some specific cases using classical Pd/PPh₃ systems, aryl iodides have shown surprisingly poor reactivity at lower temperatures (~50 °C) compared to bromides, potentially due to the inefficient turnover of the trans-[Pd(PPh₃)₂(Ar)(I)] intermediate.[14] This highlights that while the C-I bond breaks more easily, the entire catalytic cycle must be efficient for a successful reaction.
Experimental Protocol: A Model Suzuki Coupling Workflow
This section provides a detailed, step-by-step protocol for a model Suzuki coupling reaction. The procedure for the 4-iodopyrazole is presented, with modifications for the 4-bromopyrazole noted.
Figure 2: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol for Suzuki Coupling of Ethyl 4-iodo-1H-pyrazole-3-carboxylate
Materials:
-
Ethyl 4-iodo-1H-pyrazole-3-carboxylate (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv)
-
1,4-Dioxane and Water (4:1 v/v), degassed
Procedure:
-
To a flame-dried Schlenk flask or sealed tube, add ethyl 4-iodo-1H-pyrazole-3-carboxylate (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed 4:1 mixture of 1,4-dioxane and water.
-
In a separate vial, quickly weigh and add the Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) and immediately add them to the reaction flask under a positive flow of inert gas.
-
Seal the vessel and place it in a preheated oil bath at 90 °C.
-
Stir the reaction vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 4-arylpyrazole ester.
Modifications for 4-Bromopyrazole Ester Substrates:
-
Catalyst System: It is highly recommended to use a pre-formed palladacycle catalyst like XPhos Pd G2 (2-5 mol%) or a combination of Pd₂(dba)₃ with a bulky phosphine ligand (e.g., XPhos, SPhos) to ensure efficient reaction.[11] Using a simpler system like Pd(PPh₃)₄ may require higher temperatures (≥100 °C) and significantly longer reaction times.[1]
-
Reaction Time & Temperature: Expect longer reaction times (12-24 hours) and potentially higher temperatures (100-110 °C) to drive the reaction to completion.
Conclusion and Strategic Recommendations
The choice between 4-iodo- and 4-bromopyrazole esters for Suzuki coupling is a classic trade-off between reactivity and substrate cost/availability.
-
Choose 4-Iodopyrazole Esters for:
-
Maximum Reactivity: When rapid reaction times and mild conditions are paramount.
-
Sensitive Substrates: When lower temperatures are needed to preserve delicate functional groups elsewhere in the molecule.
-
Simplified Catalysis: When using simpler, less expensive palladium catalysts is preferred.[9][10]
-
-
Choose 4-Bromopyrazole Esters for:
-
Cost-Effectiveness: Aryl bromides are generally less expensive and more commercially available than their iodide counterparts.
-
Robust Reactions: When the synthetic route can accommodate higher temperatures and the use of modern, highly active (but more expensive) catalyst systems is feasible.[11]
-
For drug development professionals, the higher reactivity and milder conditions afforded by 4-iodopyrazole esters often make them the superior choice in the discovery phase, where speed and reliability are critical. For process and scale-up chemistry, the economic advantage of 4-bromopyrazole esters may warrant the initial investment in reaction optimization to develop a robust, cost-effective process.
References
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
IntechOpen. (2018). Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
WWJMRD. (2015). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]
-
National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Retrieved from [Link]
-
Harvard University. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link]
-
Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings? r/chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl halides and arylboronic acids using Au-G nanocomposite. Retrieved from [Link]
-
Royal Society of Chemistry. (2002). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]
-
ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Retrieved from [Link]
-
Semantic Scholar. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]
-
Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (1993). Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
CRC Handbook of Chemistry and Physics. (n.d.). Bond Dissociation Energies. Retrieved from [Link]
-
National Institutes of Health. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 13. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthesis of 4-Aryl Pyrazole-5-Carboxylates: A Modern Synthetic Perspective
In the landscape of medicinal chemistry and drug development, pyrazole derivatives stand out as a privileged scaffold, forming the core of numerous therapeutic agents. Among these, 4-aryl pyrazole-5-carboxylates are of particular interest due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The quest for efficient, scalable, and environmentally benign synthetic routes to these valuable compounds is a continuous endeavor in modern organic synthesis. This guide provides a comprehensive comparison of alternative reagents and methodologies for the synthesis of 4-aryl pyrazole-5-carboxylates, offering researchers, scientists, and drug development professionals a critical overview of the available synthetic arsenal.
The Classical Approach: A Foundation for Innovation
The traditional and most common method for the synthesis of the pyrazole core involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In the context of 4-aryl pyrazole-5-carboxylates, this typically involves the reaction of a 4-aryl-2,4-dioxoester with an arylhydrazine. While this method is robust and has been widely used, it often requires harsh reaction conditions, long reaction times, and can lead to the formation of regioisomeric mixtures, necessitating tedious purification steps.
Modern Synthetic Strategies: Greener, Faster, and More Efficient
Driven by the principles of green chemistry and the need for more efficient synthetic processes, a plethora of alternative reagents and methodologies have emerged. These modern approaches aim to overcome the limitations of classical methods by improving yields, reducing reaction times, minimizing waste, and offering greater functional group tolerance.
One-Pot Multicomponent Reactions: The Power of Convergence
One-pot multicomponent reactions (MCRs) have revolutionized the synthesis of complex molecules by combining three or more reactants in a single synthetic operation.[1][2] This approach is highly atom-economical and streamlines the synthetic process by avoiding the isolation of intermediates. For the synthesis of 4-aryl pyrazole-5-carboxylates, a notable one-pot approach involves the reaction of 4-aryl-2,4-diketoesters with arylhydrazines. This method provides direct access to the desired products in good to excellent yields.[3]
Workflow for One-Pot Synthesis of 4-Aryl Pyrazole-5-Carboxylates
Caption: A streamlined one-pot synthesis of 4-aryl pyrazole-5-carboxylates.
Green Chemistry Approaches: A Sustainable Future for Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes.[4][5] For the synthesis of pyrazole derivatives, this has led to the exploration of alternative reaction media and energy sources.
-
Aqueous Media: Utilizing water as a solvent is a cornerstone of green chemistry. Several methods for the synthesis of pyrazole derivatives in aqueous media have been reported, often employing catalysts to facilitate the reaction.[4] For instance, a one-pot, four-component synthesis of methyl 6-amino-5-cyano-4-aryl-2,4-dihydropyrano[2,3-c]pyrazole-3-carboxylates has been successfully carried out in water using titanium dioxide (TiO2) as a catalyst.[6]
-
Ionic Liquids: Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure and high thermal stability make them an attractive alternative to volatile organic solvents. While specific examples for 4-aryl pyrazole-5-carboxylates are emerging, the use of ILs in the synthesis of related pyranopyrazoles has been shown to be highly effective.
-
Microwave and Ultrasound-Assisted Synthesis: The use of microwave irradiation and ultrasound as alternative energy sources can dramatically reduce reaction times and improve yields.[1][2] These techniques provide efficient and uniform heating, leading to faster and cleaner reactions.
Palladium-Catalyzed C-H Activation: A Novel Approach to Arylation
A more recent and sophisticated strategy for the synthesis of C5-arylated pyrazoles involves a palladium-catalyzed C-H bond activation/C4-decarboxylation sequence.[7] This method starts with a pre-formed pyrazole-4-carboxylate and introduces the aryl group at the C5 position through a direct arylation reaction. A key advantage of this approach is the use of a phosphine-free palladium catalyst and an inexpensive base, making it a cost-effective and practical method.[7]
Experimental Protocol: Palladium-Catalyzed C5-Arylation of Ethyl 1-Methyl-1H-pyrazole-4-carboxylate
-
Reactants:
-
Ethyl 1-methyl-1H-pyrazole-4-carboxylate (1.5 mmol)
-
Aryl bromide (1.0 mmol)
-
Pd(OAc)₂ (2 mol%)
-
KOAc (2.0 mmol)
-
DMA (2 mL)
-
-
Procedure:
-
In a Schlenk tube, combine ethyl 1-methyl-1H-pyrazole-4-carboxylate, the corresponding aryl bromide, Pd(OAc)₂, and KOAc.
-
Add DMA as the solvent.
-
Heat the reaction mixture at 150 °C for the specified time.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Add water and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 1-methyl-5-aryl-1H-pyrazole-4-carboxylate.[7]
-
Comparative Analysis of Synthetic Methodologies
To provide a clear and objective comparison, the following table summarizes the key performance indicators of the discussed synthetic methods for 4-aryl pyrazole-5-carboxylates and related structures.
| Methodology | Key Reagents/Catalysts | Reaction Conditions | Typical Yields | Advantages | Disadvantages | Reference |
| Classical Condensation | 4-Aryl-2,4-diketoester, Arylhydrazine | Reflux in organic solvent (e.g., ethanol, acetic acid) | Moderate to Good | Well-established, readily available starting materials | Long reaction times, potential for regioisomers, harsh conditions | [8] |
| One-Pot Multicomponent Reaction | 4-Aryl-2,4-diketoester, Arylhydrazine | Reflux in ethanol with catalytic acetic acid | 75-92% | High efficiency, atom economy, simplified workup | May require optimization for specific substrates | [3] |
| Palladium-Catalyzed C-H Arylation | Ethyl 1-methyl-1H-pyrazole-4-carboxylate, Aryl bromide, Pd(OAc)₂, KOAc | 150 °C in DMA | 71-81% | High regioselectivity, functional group tolerance, phosphine-free catalyst | Requires pre-functionalized pyrazole, high temperature | [7] |
| Green Synthesis in Water (related structures) | Aldehydes, Malononitrile, Hydrazine Hydrate, Dimethyl Acetylenedicarboxylate, TiO₂ | Room temperature in water | 84-89% | Environmentally benign, mild conditions, high yields | Specific to pyranopyrazole-3-carboxylates | [6] |
Conclusion and Future Perspectives
The synthesis of 4-aryl pyrazole-5-carboxylates has evolved significantly from classical condensation methods to more sophisticated and sustainable approaches. One-pot multicomponent reactions and palladium-catalyzed C-H activation strategies offer distinct advantages in terms of efficiency, atom economy, and regioselectivity. The increasing adoption of green chemistry principles, such as the use of aqueous media and alternative energy sources, is paving the way for more environmentally friendly synthetic routes.
For researchers and professionals in drug development, the choice of synthetic method will depend on factors such as the desired scale of production, the availability and cost of starting materials, and the required level of purity. The methodologies presented in this guide provide a range of options to suit different synthetic needs. Future research in this area will likely focus on the development of even more efficient and versatile catalytic systems, the expansion of substrate scope, and the further integration of green chemistry principles into the synthesis of these important heterocyclic compounds.
References
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.).
- Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. (n.d.).
-
One-pot multicomponent synthesis of highly functionalized bio-active pyrano[2,3-c]pyrazole and benzylpyrazolyl coumarin derivatives using ZrO2 nanoparticles as a reusable catalyst. (n.d.). Retrieved from [Link]
-
Green Synthesis Of Methyl-6-Amino-5-Cyano-4-Aryl-2,4-Dihydropyrano[2,3-C]Pyrazole-3-Carboxylates using Dimethyl Acetylene dicarboxylate. (n.d.). Retrieved from [Link]
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Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. (n.d.). Retrieved from [Link]
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An Efficient and Multi-Component Synthesis of Functionalized Pyrazole Derivatives. (n.d.). Retrieved from [Link]
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Synthesis and Properties of Ethyl 1-Aryl-5-methyl- 4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates. (n.d.). Retrieved from [Link]
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Synthesis of some novel 1-aryl-1H-1,2,3-triazole-4-carboxamides and ethyl 1-aryl-5-(1,2,3-triazol-1-yl)-1H-pyrazole-4-carboxylates. (n.d.). Retrieved from [Link]
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Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. (n.d.). Retrieved from [Link]
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Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (n.d.). Retrieved from [Link]
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(PDF) Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. (n.d.). Retrieved from [Link]
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Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding. (n.d.). Retrieved from [Link]
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A Comparative Guide to Structure-Activity Relationship (SAR) Studies of 4-Substituted Pyrazoles
Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor make it a "privileged scaffold."[2] This means it can serve as a versatile framework for developing ligands for a wide range of biological targets, including protein kinases, G-protein coupled receptors (GPCRs), and other enzymes.[3][4] Numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the PDE5 inhibitor Sildenafil, feature a pyrazole core, underscoring its therapeutic significance.[5]
While substitutions can be made at multiple positions on the pyrazole ring, the C4 position holds unique strategic importance. Due to the electronic influence of the two nitrogen atoms, the C4 position is electron-rich and highly susceptible to electrophilic substitution, making it a chemically accessible handle for modification.[6][7] From a drug design perspective, the vector extending from the C4 position often projects into solvent-exposed regions or unoccupied pockets of a target's active site. This provides a powerful opportunity to modulate a compound's potency, selectivity, and pharmacokinetic properties without disrupting the core binding interactions established by the rest of the scaffold.
This guide provides an in-depth comparison of SAR studies focused on the C4 position of the pyrazole ring, drawing on distinct case studies to illustrate how C4 substituents drive biological activity across different target classes.
The Pyrazole Scaffold: Key Positions for Substitution
To understand the SAR of 4-substituted pyrazoles, it is essential to recognize the key positions on the ring that are typically modified in drug discovery campaigns.
Caption: General structure of a substituted pyrazole ring.
Case Study 1: 4-Substituted Pyrazoles as c-Jun N-terminal Kinase (JNK) Inhibitors
The c-Jun N-terminal kinases (JNKs) are key regulators in cellular processes like inflammation and apoptosis, making them attractive targets for neurodegenerative and inflammatory diseases.[8] A notable series of 4-(pyrazol-3-yl)-pyridines emerged as potent JNK3 inhibitors, and the SAR study provides clear insights into the role of C4 substitution.[8][9]
The initial optimization efforts focused on modifying substituents at various positions of a core scaffold. The general structure allowed for modifications at the pyridine (X, Y), the pyrazole N1 position (R¹), and the pyrazole C4 and C5 positions (R² and R³ respectively, though C4 was a primary focus for SAR).
SAR Insights at the C4-Position (R²)
The exploration at the C4 position of the pyrazole was pivotal for enhancing potency. The team investigated the impact of introducing various substituents to understand the spatial and electronic requirements of the JNK3 active site.
| Compound ID | R² (C4-Substituent) | JNK3 IC₅₀ (µM) | p38 IC₅₀ (µM) | Rationale for Modification |
| 18 | H | 0.057 | > 20 | Establish baseline potency of the unsubstituted core. |
| 24 | Me | 0.016 | > 20 | Introduce small alkyl group to probe for hydrophobic pocket. |
| 25 | Et | 0.024 | > 20 | Explore slightly larger alkyl group; potency slightly decreased. |
| 26 | F | 0.011 | > 20 | Introduce small, electronegative atom; significant potency gain. |
| 27 | Cl | 0.007 | > 20 | Larger halogen further improves potency, suggesting a favorable interaction. |
| 28 | Br | 0.012 | > 20 | Bromine shows slightly less potency than chlorine, defining optimal size/electronegativity. |
| Data synthesized from Noël et al., Bioorganic & Medicinal Chemistry Letters, 2011.[8][9] |
Analysis of Causality:
-
Hydrophobic Pocket: The improvement in potency from an unsubstituted C4 (H, compound 18 ) to a methyl group (Me, compound 24 ) suggested the presence of a small hydrophobic pocket in the JNK3 active site that can be favorably occupied.
-
Optimal Halogen Interaction: The dramatic increase in potency with halogen substitution, peaking with chlorine (Cl, compound 27 ), is a classic drug design strategy. This indicates that the substituent is likely engaging in a favorable halogen bond or a combination of steric and electronic interactions within the kinase hinge region. The drop in potency with the larger bromine atom suggests a defined size limit for this pocket.
-
Selectivity: A crucial aspect of this series is its high selectivity against the closely related p38 kinase.[8] The modifications at the C4 position successfully enhanced JNK3 potency without introducing off-target p38 activity, a critical feature for developing a safe therapeutic.
Case Study 2: 4-Methyl Substituted Pyrazoles as Glucagon Receptor (GCGR) Antagonists
The glucagon receptor (GCGR) is a Class B GPCR and a key target for type 2 diabetes. Antagonizing this receptor can lower blood glucose levels. A series of 4-methyl substituted pyrazole derivatives was developed to achieve potent GCGR antagonism.[10]
In this series, the C4 position was consistently substituted with a methyl group, which was found to be optimal. The SAR exploration then focused on the N1 and C5 positions to fine-tune the interaction with the receptor's transmembrane domain.
Comparative SAR Insights
| Compound ID | N1-Substituent | C5-Substituent | GCGR Binding IC₅₀ (µM) | cAMP Functional IC₅₀ (µM) |
| 9q | 4-tert-Butylbenzyl | 2-Thienyl | 0.09 | 0.22 |
| 9r | 4-tert-Butylbenzyl | 3-Thienyl | 0.06 | 0.26 |
| 19d | 2,4-Dichlorobenzyl | 2-Thienyl | 0.07 | 0.44 |
| 19e | 2,4-Dichlorobenzyl | 3-Thienyl | 0.08 | 0.46 |
| Data from Liu et al., Bioorganic & Medicinal Chemistry, 2018.[10] |
Analysis of Causality:
-
Core Contribution of C4-Methyl: While the table shows variation at other positions, the consistent presence of the 4-methyl group across these high-potency compounds underscores its foundational role. Docking studies revealed that this methyl group fits snugly into a hydrophobic pocket formed by receptor residues.[10] Its presence serves as an anchor, properly orienting the larger N1 and C5 substituents for optimal interactions within the allosteric binding site of the GCGR.
-
Comparison with JNK Inhibitors: Unlike the JNK inhibitors where a halogen at C4 was optimal, the GCGR antagonists benefit from a small hydrophobic group. This highlights a fundamental principle of SAR: the ideal substituent at any given position is entirely dependent on the topology and amino acid composition of the target protein's binding site. What works for a kinase ATP-binding site is not necessarily transferable to a GPCR transmembrane domain.
Experimental Protocols
A self-validating system requires transparent and reproducible methodologies. Below are representative protocols for the synthesis and biological evaluation of 4-substituted pyrazoles.
Protocol 1: Synthesis of 4-Substituted Pyrazoles via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic and reliable method for introducing a formyl group at the C4 position of a pyrazole, which can then be further modified.[3][5]
Caption: Workflow for 4-formyl pyrazole synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: In a three-necked flask under a nitrogen atmosphere, cool dimethylformamide (DMF) to 0°C.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Addition of Starting Material: Dissolve the appropriate arylhydrazone in DMF and add it dropwise to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution.
-
Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the 4-formyl pyrazole.[5]
Protocol 2: In-Vitro Kinase Inhibition Assay (JNK3)
This protocol outlines a common method to determine the IC₅₀ value of a test compound against a target kinase.
Caption: Experimental workflow for a kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM.
-
Reaction Mixture: In a 96-well plate, add the kinase assay buffer, the recombinant JNK3 enzyme, and the peptide substrate.
-
Inhibition: Add the test compound from the serial dilution to the wells. Include controls for 100% activity (DMSO only) and 0% activity (no enzyme).
-
Initiation: Initiate the kinase reaction by adding a solution of ATP mixed with a radioactive isotope like ³³P-ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Termination: Stop the reaction by adding a strong acid, such as phosphoric acid.
-
Detection: Spot the reaction mixture onto a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the plate multiple times with a wash buffer to remove any unincorporated ³³P-ATP.
-
Quantification: Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the inhibition curve and determine the IC₅₀ value using non-linear regression analysis.[8]
Conclusion and Future Outlook
The strategic modification of the C4 position on the pyrazole scaffold is a highly effective strategy in drug discovery. As demonstrated by the comparative analysis of JNK inhibitors and GCGR antagonists, the optimal substituent is exquisitely target-dependent. For JNK3, small, electronegative halogens proved ideal for maximizing potency, whereas for the GCGR allosteric site, a simple methyl group provided the necessary hydrophobic interaction to anchor the molecule.
This underscores the core principle of rational drug design: successful SAR exploration is not about applying a universal set of "good" substituents, but about methodically probing the unique chemical environment of the target's binding site. Future work in this area will undoubtedly leverage computational chemistry and advanced structural biology to more accurately predict which C4 modifications will yield the desired biological activity and ADME properties, accelerating the development of novel pyrazole-based therapeutics.
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A Senior Application Scientist's Comparative Guide to the Analytical Characterization of Ethyl 4-iodo-1H-pyrazole-5-carboxylate Derivatives
Introduction: The Strategic Importance of Pyrazole Characterization in Drug Discovery
The pyrazole nucleus is a cornerstone pharmacophore in modern medicinal chemistry, integral to a wide array of FDA-approved drugs targeting conditions from inflammation to cancer.[1][2] Derivatives of ethyl 4-iodo-1H-pyrazole-5-carboxylate are particularly valuable as synthetic intermediates. The iodine atom at the C4 position serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[2] This allows for the rapid generation of compound libraries essential for exploring structure-activity relationships (SAR).
However, the success of any drug discovery campaign hinges on the unambiguous structural confirmation and purity assessment of these intermediates and final compounds. An erroneous structural assignment or an undetected impurity can lead to misinterpreted biological data, costing invaluable time and resources. This guide provides a comparative analysis of the primary analytical techniques for characterizing these iodo-pyrazole derivatives, offering not just protocols, but the strategic rationale behind their application.
The Analytical Workflow: A Multi-Modal Approach
Effective characterization is not a linear process but an integrated workflow. Each analytical technique provides a unique piece of the puzzle. The choice and sequence of methods are dictated by the specific question at hand—from initial reaction monitoring to final, definitive structural elucidation for patent filing or regulatory submission.
Caption: Integrated workflow for the characterization of pyrazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR is arguably the most powerful tool for determining the precise molecular structure of pyrazole derivatives in solution.[1] Both ¹H and ¹³C NMR are routinely employed to map the carbon-hydrogen framework, while 2D NMR techniques confirm atomic connectivity.[1]
Expertise & Rationale
For ethyl 4-iodo-1H-pyrazole-5-carboxylate derivatives, NMR provides unambiguous evidence of substitution patterns. The key diagnostic signals are:
-
The C3-Proton: This lone proton on the pyrazole ring appears as a singlet, and its chemical shift is sensitive to the substituent at the N1 position.
-
The Ethyl Ester Group: This gives rise to a characteristic quartet and triplet pattern in the ¹H NMR spectrum, confirming its presence.
-
The C4-Iodo Substituent: The heavy iodine atom significantly influences the chemical shift of the C4 carbon, causing it to appear far downfield in the ¹³C NMR spectrum.[3] This is a direct confirmation of successful iodination.
-
N1-Substituents: The nature of the group attached to the N1 nitrogen can be clearly identified by its unique NMR signature.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Weigh 5-10 mg of the pyrazole derivative. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1] The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wider range of polar compounds and for observing exchangeable N-H protons, if present.
-
Spectrometer Setup: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended) to achieve optimal signal dispersion. The instrument must be properly tuned and shimmed to ensure a homogeneous magnetic field and high resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer acquisition time are required.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Data Interpretation & Comparison
The following table summarizes the expected NMR data for the parent compound, which serves as a baseline for analyzing its derivatives.
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Rationale / Notes |
| Pyrazole C3-H | ~7.5 - 8.0 (singlet) | ~140 - 145 | The exact shift is influenced by the N1-substituent and solvent.[3][4] |
| Pyrazole C4 -I | - | ~60 - 70 | The heavy iodine atom causes a characteristic upfield shift for the directly attached carbon. |
| Pyrazole C5 -COOEt | - | ~145 - 150 | Deshielded due to the attached carboxyl group and ring nitrogens. |
| Ester C =O | - | ~160 - 165 | Typical chemical shift for an ester carbonyl carbon. |
| Ester O-CH₂ CH₃ | ~4.3 - 4.5 (quartet) | ~60 - 65 | Deshielded by the adjacent oxygen atom. |
| Ester OCH₂CH₃ | ~1.3 - 1.5 (triplet) | ~13 - 15 | Standard aliphatic methyl shift. |
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry is essential for confirming the molecular weight (MW) of the synthesized derivative and providing valuable information about its structure through fragmentation analysis.
Expertise & Rationale
For halogenated compounds, MS provides a distinct advantage. While bromine has a characteristic isotopic pattern (~1:1 for ⁷⁹Br/⁸¹Br), iodine is monoisotopic (¹²⁷I). Therefore, the molecular ion peak (M⁺) for an iodo-pyrazole will be a single, sharp signal, simplifying spectral interpretation. The high-resolution mass spectrometry (HRMS) technique is particularly powerful, as it can determine the elemental composition of the molecule by measuring the mass-to-charge ratio (m/z) to four or more decimal places, providing irrefutable confirmation of the chemical formula.
Common fragmentation patterns for pyrazoles involve the loss of substituents and cleavage of the pyrazole ring itself.[5] For the title compounds, expected fragments would correspond to the loss of the ethoxy group (-OEt), the entire ester function (-COOEt), or the iodine atom.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile. The solvent should be of high purity (HPLC or MS grade).
-
Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). ESI is a soft ionization technique ideal for preventing premature fragmentation.
-
MS Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably encompasses the expected molecular weight (e.g., m/z 100-500).
-
HRMS (if available): For accurate mass measurement, calibrate the instrument immediately before the run using a known standard. Acquire data in high-resolution mode.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is the definitive method for assessing the purity of the synthesized derivatives and for separating isomers.[6][7] In a drug development setting, a purity level of >95% is typically required for compounds advancing to biological screening.
Expertise & Rationale
A reverse-phase (RP-HPLC) method is the workhorse for this class of compounds. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically water and acetonitrile or methanol.[8] The polarity of the pyrazole derivatives determines their retention time; more polar compounds elute earlier. The presence of the halogen atom generally increases the hydrophobicity and, therefore, the retention time compared to non-halogenated analogs.[9] A UV detector is commonly used, as the pyrazole ring is a strong chromophore.
Caption: Workflow of an RP-HPLC experiment for purity analysis.
Experimental Protocol: RP-HPLC
-
Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve it in 1 mL of mobile phase or acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[6]
-
Mobile Phase: A gradient or isocratic mixture of (A) Water with 0.1% Trifluoroacetic Acid (TFA) and (B) Acetonitrile with 0.1% TFA. A typical starting condition could be 70% A / 30% B.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
X-ray Crystallography: Unambiguous 3D Structural Determination
When a suitable single crystal can be grown, X-ray crystallography provides the absolute, undeniable proof of structure, including stereochemistry and the precise arrangement of atoms in the solid state.[4][10] This level of detail is often required for patent applications and for understanding drug-receptor interactions.
Expertise & Rationale
For pyrazole derivatives, crystallography can definitively resolve any ambiguities regarding tautomers or isomers that might be challenging to assign by NMR alone.[11] It provides precise bond lengths and angles, confirming, for example, the C-I bond and the planarity of the pyrazole ring.[4] This data is invaluable for computational modeling and rational drug design.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step. Slowly evaporate a solution of the purified compound in a suitable solvent system (e.g., ethyl acetate/hexanes, dichloromethane/methanol). Vapor diffusion is another common technique.
-
Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a diffractometer. A stream of cold nitrogen (e.g., 100-170 K) is used to minimize thermal motion.[4] The instrument rotates the crystal while irradiating it with monochromatic X-rays, collecting diffraction data.
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the unit cell. The atomic positions are determined from this map (structure solution) and then adjusted to best fit the experimental data (refinement).[4][10]
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Identification
FTIR is a rapid, non-destructive technique used to confirm the presence of key functional groups. While it doesn't provide the detailed structural map of NMR, it serves as an excellent and quick verification step.[12]
Expertise & Rationale
For ethyl 4-iodo-1H-pyrazole-5-carboxylate derivatives, the most informative regions of the IR spectrum are:
-
~1700-1730 cm⁻¹: A strong, sharp absorption corresponding to the C=O stretch of the ethyl ester. Its presence confirms the ester group is intact.[13]
-
~2800-3000 cm⁻¹: C-H stretching vibrations from the ethyl group and any other aliphatic substituents.
-
~1500-1600 cm⁻¹: C=C and C=N stretching vibrations characteristic of the pyrazole aromatic ring.[12][14]
-
~3100-3400 cm⁻¹: If the N1 position is unsubstituted (N-H), a broad peak will appear in this region. Its absence in N1-substituted derivatives is a key diagnostic feature.
Experimental Protocol: ATR-FTIR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.
Comparative Summary of Analytical Techniques
| Technique | Primary Information Provided | Sample Amount | Destructive? | Key Advantage for Iodo-Pyrazoles |
| NMR | Detailed molecular structure & connectivity | 5-10 mg | No | Unambiguous assignment of protons and carbons; confirms substitution pattern.[1][4] |
| MS | Molecular weight & elemental formula (HRMS) | < 1 mg | Yes | Confirms MW and formula; monoisotopic iodine simplifies the spectrum.[5] |
| HPLC | Purity, number of components, isomer separation | < 1 mg | No (analytical) | Gold standard for purity assessment required for biological testing.[7] |
| X-ray | Absolute 3D structure & solid-state packing | Single Crystal | No | Irrefutable proof of structure, resolves isomeric and tautomeric ambiguity.[4][10] |
| FTIR | Presence of functional groups | < 1 mg | No | Quick and easy confirmation of key groups like the ester C=O.[12][13] |
Conclusion
The robust characterization of ethyl 4-iodo-1H-pyrazole-5-carboxylate derivatives is not a mere academic exercise; it is a critical-path activity in drug discovery and development. A synergistic application of NMR, MS, and HPLC forms the essential core of any characterization package, providing a confident understanding of structure and purity. For lead candidates or when structural ambiguity exists, X-ray crystallography offers the ultimate confirmation. By judiciously applying these techniques and understanding the causality behind the data they generate, researchers can ensure the integrity of their chemical matter, leading to more reliable and reproducible scientific outcomes.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives. Benchchem.
- Ok, S., Şen, E., & Kasımoğulları, R. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. ResearchGate.
- National Center for Biotechnology Information. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC - NIH.
- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
- Der Pharma Chemica. (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica.
- National Center for Biotechnology Information. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC - NIH.
- Scilit. (n.d.). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Scilit.
- MDPI. (n.d.). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI.
- ResearchGate. (n.d.). X-ray crystallographic comparison of pyrazole subsidiaries | Request PDF. ResearchGate.
- AJOL. (n.d.). DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE. AJOL.
- MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
- ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic acid decomposition (nitrogen atmosphere). ResearchGate.
- ResearchGate. (n.d.). Figure. Theoretical and experimental FTIR spectra of -methyl -. ResearchGate.
- National Center for Biotechnology Information. (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. NIH.
- SIELC Technologies. (n.d.). Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies.
- IJCPA. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. IJCPA.
- National Center for Biotechnology Information. (n.d.). Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties. PMC - PubMed Central.
- National Center for Biotechnology Information. (n.d.). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. PMC - NIH.
- ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
- Benchchem. (n.d.). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development. Benchchem.
- Benchchem. (n.d.). A Comparative Guide to the NMR Spectral Analysis of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. Benchchem.
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A Senior Application Scientist's Guide to the Synthesis of Iodinated Pyrazoles: A Comparative Analysis
Introduction
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and approved therapeutics. The strategic introduction of an iodine atom onto this heterocyclic core dramatically expands its synthetic potential. Iodinated pyrazoles are not merely halogenated derivatives; they are versatile and powerful building blocks, primarily serving as key precursors for carbon-carbon and carbon-heteroatom bond formation through transition metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Sonogashira, and Heck couplings. This capability allows for the systematic and modular construction of complex molecular architectures, which is indispensable for structure-activity relationship (SAR) studies in drug discovery.
This guide provides a comparative analysis of the principal synthetic routes to iodinated pyrazoles. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each method, the rationale behind reagent selection, and the critical issue of regioselectivity. This analysis is designed to equip researchers, scientists, and drug development professionals with the expert insights needed to select and optimize the ideal synthetic strategy for their specific target molecule.
Comparative Analysis of Synthetic Methodologies
The synthesis of iodinated pyrazoles is dominated by a few robust strategies, the choice of which is dictated almost entirely by the desired position of the iodine atom on the pyrazole ring. The C4 and C5 positions are the most synthetically relevant, and their preparation requires distinct chemical approaches.
Method 1: Direct Electrophilic Iodination for C4-Iodopyrazoles
The most common and straightforward route to 4-iodopyrazoles is through direct electrophilic aromatic substitution. The C4 position of the pyrazole ring is electron-rich, making it the most susceptible to attack by an electrophilic iodine species ("I+"). The primary challenge lies in the generation and delivery of this electrophile under conditions compatible with the substrate.
Causality Behind Experimental Choices:
-
Iodinating Agents : While molecular iodine (I₂) itself is not sufficiently electrophilic to react with many pyrazoles, its reactivity is dramatically enhanced in the presence of an oxidizing agent. Oxidants like Ceric Ammonium Nitrate (CAN) or hydrogen peroxide (H₂O₂) generate a more potent electrophilic iodine species in situ. The I₂/H₂O₂ system in water is considered an environmentally friendly or "green" method, with water being the only byproduct.
-
N-Iodosuccinimide (NIS) : NIS is a mild and highly effective source of electrophilic iodine. For electron-deficient or less reactive pyrazoles, the reaction is often accelerated by the addition of a strong acid like trifluoroacetic acid (TFA), which protonates the NIS carbonyl group, further increasing its electrophilicity.
-
Regioselectivity : This method provides high to excellent regioselectivity for the C4 position. Other positions are generally unreactive towards these electrophilic reagents unless the C4 position is blocked.
Key Advantages:
-
High regioselectivity for the C4 position.
-
Operationally simple and scalable procedures.
-
A wide variety of reagents are available to tune reactivity.
Limitations & Side Reactions:
-
Over-iodination : Highly activated pyrazole rings can undergo di- or even tri-iodination. This can be mitigated by using milder conditions or a less reactive iodinating agent.
-
Substituent Reactivity : Electron-rich substituents on the pyrazole ring (e.g., anilines) can compete in the electrophilic iodination reaction.
-
Substrate Stability : Some functional groups may not be stable under the oxidative (e.g., CAN) or strongly acidic (e.g., NIS/TFA) conditions required.
Method 2: Directed Deprotonation-Iodination for C5-Iodopyrazoles
Direct electrophilic iodination at the C5 position is generally not feasible. Instead, the synthesis of 5-iodopyrazoles relies on reversing the polarity of the target carbon atom. This is achieved through deprotonation with a strong base to generate a nucleophilic pyrazolide anion, which then readily attacks an electrophilic iodine source.
Causality Behind Experimental Choices:
-
Mechanism : The C5 proton of N-substituted pyrazoles is significantly more acidic than the C4 proton. This allows for regioselective deprotonation using a strong, non-nucleophilic base, most commonly n-butyllithium (n-BuLi).
-
Reaction Conditions : These reactions must be conducted under strictly anhydrous conditions and at low temperatures (typically -78 °C) to prevent side reactions of the highly reactive organolithium species.
-
Iodine Source : Following deprotonation, the resulting lithium pyrazolide is "trapped" or quenched with a simple electrophilic iodine source, almost always molecular iodine (I₂).
Key Advantages:
-
Excellent and exclusive regioselectivity for the C5 position.
-
High yields are typically achieved.
Limitations & Side Reactions:
-
Requires strictly inert and anhydrous conditions.
-
The use of pyrophoric n-BuLi requires specialized handling techniques.
-
The substrate must be free of acidic protons or electrophilic functional groups that would react with the organolithium intermediate.
Method 3: Electrophilic Cyclization of Alkynic Hydrazones
An alternative and elegant strategy involves constructing the iodinated pyrazole ring from an acyclic precursor in a single step. The iodocyclization of α,β-alkynic hydrazones is a prime example of this approach.
Causality Behind Experimental Choices:
-
Mechanism : The reaction proceeds via an initial electrophilic attack of molecular iodine on the alkyne, forming a cyclic iodonium ion intermediate. The hydrazone nitrogen then acts as an intramolecular nucleophile, attacking the intermediate to close the five-membered ring. Subsequent elimination and aromatization yield the 4-iodopyrazole.
-
Substrate Scope : This method is quite general, tolerating a wide range of aliphatic and aromatic substituents on the hydrazone precursor.
Key Advantages:
-
Forms the pyrazole core and installs the C4-iodine in a single operation.
-
Avoids pre-functionalization of an existing pyrazole ring.
Limitations & Side Reactions:
-
Requires the synthesis of the α,β-alkynic hydrazone starting material.
-
The regioselectivity is predetermined by the structure of the starting hydrazone.
Data Summary: A Comparative Overview
| Synthetic Method | Position of Iodination | Common Reagents | Typical Yields | Key Advantages | Key Limitations |
| Direct Electrophilic Iodination | C4 | I₂/CAN; I₂/H₂O₂; NIS/TFA | Good to Excellent | High C4-regioselectivity, operational simplicity, broad substrate scope. | Potential for over-iodination; sensitive functional groups may not be tolerated. |
| Deprotonation-Iodination | C5 | n-BuLi, then I₂ | 65 - 89% | Exclusive C5-regioselectivity, high yields. | Requires strictly anhydrous/inert conditions; incompatible with acidic functional groups. |
| Electrophilic Iodocyclization | C4 | I₂, NaHCO₃ | Good to High | Constructs the iodinated pyrazole ring in one step from acyclic precursors. | Requires synthesis of specific alkynic hydrazone starting materials. |
| Sandmeyer Reaction | C3, C4, or C5 | NaNO₂, H⁺, then KI | Variable | Useful for positions not accessible by other means; starts from readily available aminopyrazoles. | Diazonium salts can be unstable; may require copper catalysis for other halogens. |
Visualization of Synthetic Strategies
The choice of synthetic route is fundamentally a question of the desired final structure. The following workflow provides a logical decision-making process for selecting the appropriate iodination methodology.
Caption: Decision workflow for selecting an iodination method.
Once synthesized, these iodinated pyrazoles become powerful intermediates for diversification through cross-coupling reactions.
Caption: Utility of iodopyrazoles in cross-coupling reactions.
Experimental Protocols
The following protocols are representative examples adapted from trusted literature sources and provide a validated starting point for laboratory synthesis.
Protocol 1: Synthesis of 4-Iodopyrazole using N-Iodosuccinimide (NIS)
This protocol is effective for a wide range of pyrazole derivatives, including those that are less reactive.
-
Materials :
-
Pyrazole derivative (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.5 eq)
-
Glacial Acetic Acid
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
-
Procedure :
-
Dissolve the pyrazole derivative (1.0 mmol) in glacial acetic acid (1 mL).
-
In a separate flask, dissolve N-iodosuccinimide (1.5 mmol) in trifluoroacetic acid (1 mL).
-
Add the NIS/TFA solution to the pyrazole solution.
-
Heat the resulting mixture at 80 °C overnight. Monitor reaction progress by TLC or LC-MS.
-
Cool the solution to room temperature and dilute with DCM (60 mL).
-
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (2 x 5 mL) and saturated aqueous NaHCO₃ until effervescence ceases.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-iodopyrazole.
-
Protocol 2: "Green" Synthesis of 4-Iodopyrazole using I₂/H₂O₂
This protocol uses water as the solvent and is an environmentally benign option.
-
Materials :
-
Pyrazole derivative (1.0 eq)
-
Iodine (I₂) (0.5 eq)
-
30% Hydrogen Peroxide (H₂O₂) (0.6 eq)
-
Water (H₂O)
-
Ethyl Acetate (or other suitable extraction solvent)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
-
Procedure :
-
To a stirred suspension of the pyrazole (1.0 mmol) in water (5 mL), add iodine (0.5 mmol).
-
To this mixture, add 30% hydrogen peroxide (0.6 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature. Reaction times can vary from 1 to 72 hours depending on substrate reactivity. Monitor by TLC.
-
Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 3: Synthesis of 5-Iodopyrazole using n-BuLi and I₂
This protocol provides exclusive access to the 5-iodo regioisomer. Caution: n-BuLi is pyrophoric and must be handled with care under an inert atmosphere.
-
Materials :
-
1-Aryl-3-CF₃-pyrazole derivative (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) (2.5 M in hexanes, 1.3 eq)
-
Iodine (I₂) (1.4 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
-
Procedure :
-
Dissolve the pyrazole derivative (1.0 mmol) in dry THF (5 mL) in a flame-dried flask under an argon or nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-BuLi (1.3 mmol) dropwise with vigorous stirring. A color change is typically observed.
-
Stir the mixture at -78 °C for 10-45 minutes to ensure complete deprotonation.
-
In a separate flask, dissolve iodine (1.4 mmol) in dry THF (3 mL).
-
Add the iodine solution dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to gradually warm to room temperature over 4 hours.
-
Dilute the reaction with DCM (30 mL) and wash with saturated aqueous Na₂S₂O₃ (10 mL) and then with water (5 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the 5-iodopyrazole.
-
Conclusion
The synthesis of iodinated pyrazoles is a mature and versatile field, offering chemists a robust toolkit for accessing these valuable synthetic intermediates. The regiochemical outcome is the primary determinant for the choice of synthetic strategy. Direct electrophilic iodination with reagents like NIS or I₂/CAN provides reliable access to 4-iodopyrazoles, while a directed deprotonation using n-BuLi followed by iodination is the definitive method for obtaining 5-iodo isomers. Alternative strategies, such as iodocyclization, offer creative solutions for building the iodinated core from the ground up. A thorough understanding of the mechanisms, advantages, and limitations of each of these routes empowers researchers to make informed, rational decisions in the design and execution of synthetic campaigns targeting complex, pyrazole-containing molecules of therapeutic interest.
References
- An In-depth Technical Guide to the Synthesis of 4-Iodopyrazole Derivatives - Benchchem.
- Technical Support Center: Synthesis of 4-Iodopyrazole - Benchchem.
- How to Prepare 3-Iodo-1H-pyrazole? - FAQ - Guidechem.
- Synthesis of 4-iodopyrazoles: A Brief Review - ResearchGate.
- CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC - NIH.
- Synthesis of Pyrazoles via Electrophilic Cyclization | The Journal of Organic Chemistry.
- Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles - NIH.
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Arkivoc.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI.
- The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery - Benchchem.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC - NIH.
- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Publishing.
- A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals - Benchchem.
- Au(I)-catalyzed and iodine-mediated cyclization of enynylpyrazoles to provide pyrazolo[1,5-a]pyridines - PubMed.
- Pyrazole synthesis - Organic Chemistry Portal.
- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC - NIH.
- identifying side reactions in the synthesis of iodinated pyrazoles - Benchchem.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.
- (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions - ResearchGate.
- Synthesis of 3H-pyrazoles - Organic Chemistry Portal.
- Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E.
- Iodine-Mediated Synthesis of Novel Pyrazole Derivatives - RImpactS.
- Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PubMed Central.
- Iodination of Pyrazoles via I2/NaI or I2/CAN | Download Table - ResearchGate.
- Sandmeyer Reaction - Organic Chemistry Portal.
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions - University of Michigan.
- Synthesis of iodinated pyrazoles.[a] [a] Reaction conditions: Phenyl hydrazine (1 mmol), acetylacetone (1.2 mmol), I2 (1 mmol), LiClO4 (15 mol%), β‐cyclodextrin (5 mol%) water (3 ml) at room temperature for 12 h. [b] Isolated yields after column chromatography. from publication: An Unexplored Lewis Acidic Catalytic System for Synthesis of Pyrazole and its Biaryls Derivatives with Antimicrobial Activities through Cycloaddition‐Iodination‐Suzuki Reaction | Here an environmentally friendly process has been developed for
The Strategic Advantage of Iodopyrazole Intermediates in Developing Efficacious Kinase Inhibitors
A Comparative Guide for Drug Discovery Professionals
The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous kinase inhibitors due to its unique ability to form critical hydrogen bond interactions within the ATP-binding site of kinases.[1][2] However, the true potential of this scaffold is unlocked through precise functionalization, a process where 4-iodopyrazole emerges as a uniquely versatile and powerful intermediate.[3] This guide provides a comparative analysis of kinase inhibitors derived from iodopyrazole intermediates, detailing their synthetic advantages, efficacy against key kinase targets, and the self-validating experimental protocols used to confirm their activity.
The Causality of Chemical Design: Why 4-Iodopyrazole?
The strategic value of the 4-iodopyrazole intermediate lies in the reactivity of its carbon-iodine (C-I) bond. This bond serves as a highly efficient "handle" for introducing molecular diversity through various palladium- and copper-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.
The Synthetic Rationale:
-
Versatility: These coupling reactions allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of the complex molecular architectures often required for high-potency and selective drug candidates.
-
Late-Stage Functionalization: The reactivity of the C-I bond provides a reliable platform for introducing diverse chemical functionalities at a late stage in the synthesis. This is a critical advantage in lead optimization campaigns, as it allows for the rapid generation of analogues to fine-tune properties like potency, selectivity, and pharmacokinetics without redesigning the entire synthesis from scratch.
This synthetic flexibility is paramount in kinase inhibitor design, where subtle changes to peripheral moieties can dramatically alter the inhibitor's interaction with the target kinase and its selectivity profile across the human kinome.
Comparative Efficacy Analysis: A Case Study on Janus Kinase (JAK) Inhibitors
The Janus Kinase (JAK) family—comprising JAK1, JAK2, JAK3, and TYK2—are critical mediators of cytokine signaling through the JAK-STAT pathway. Dysregulation of this pathway is implicated in a host of autoimmune diseases and myeloproliferative neoplasms, making JAKs a prime therapeutic target.[3][4] Many potent JAK inhibitors, including the FDA-approved drug Ruxolitinib, feature a substituted pyrazole core.[2][5]
The synthesis of these complex molecules often relies on the strategic functionalization of a pyrazole ring, where 4-iodopyrazole serves as an ideal starting point to introduce the necessary side chains to achieve high potency and selectivity.[3]
Comparative Performance Data
The table below collates IC50 data for Ruxolitinib, a benchmark JAK inhibitor featuring a pyrazole-like core (pyrrolo[2,3-d]pyrimidine), against other pyrazole-based inhibitors. While specific data for inhibitors explicitly detailing a 4-iodopyrazole precursor in their final form's publication is sparse, the potencies achieved are representative of what this synthetic strategy enables. Golidocitinib, for instance, highlights how substitutions on the pyrazole ring, achievable via cross-coupling chemistry, are crucial for achieving selectivity.[2]
| Inhibitor | Target(s) | IC50 (nM) | Key Structural Feature / Note |
| Ruxolitinib | JAK1, JAK2 | ~3 nM | Pyrrolo[2,3-d]pyrimidine core, considered a benchmark.[2] |
| Baricitinib | JAK1, JAK2 | ~5 nM | Structurally similar to Ruxolitinib, also approved for inflammatory diseases.[2] |
| Golidocitinib (AZD4205) | JAK1 | Potent & Selective | 2-amino-pyrimidine with pyrazole and indole. Ortho-substitution on pyrazole ring proved critical for JAK1 selectivity over JAK2.[2] |
The data illustrates that pyrazole-based scaffolds, often assembled using halogenated intermediates like iodopyrazole, can produce inhibitors with potencies comparable or superior to established drugs. The key advantage conferred by the iodopyrazole intermediate is the ability to rapidly explore substitutions (like the ortho-substitution in Golidocitinib) that fine-tune selectivity, a critical factor in minimizing off-target effects and improving the safety profile of a drug candidate.[2]
Self-Validating Experimental Protocols for Efficacy Determination
To rigorously assess the efficacy of newly synthesized kinase inhibitors, a multi-step, self-validating workflow is essential. This process moves from confirming direct enzyme inhibition to verifying target engagement and downstream effects in a cellular context.
In Vitro Kinase Activity Assay (ADP-Glo™)
This assay provides a quantitative measure of direct kinase inhibition by measuring the amount of ADP produced during the phosphorylation reaction. It's a crucial first step to confirm that the compound inhibits the target enzyme's catalytic activity.
Causality: The ADP-Glo™ assay is chosen for its high sensitivity, broad dynamic range, and universal applicability to nearly any kinase, regardless of the substrate.[6][7] It directly measures the product of the kinase reaction (ADP), providing a robust and unambiguous readout of enzyme activity.
Detailed Protocol:
-
Kinase Reaction Setup: In a 384-well plate, prepare a 5 µL kinase reaction containing the kinase of interest, its specific substrate, ATP (at a concentration near the Km for the kinase), and the kinase reaction buffer. Add the iodopyrazole-derived inhibitor at various concentrations (e.g., 11-point serial dilution). Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.[8]
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to measure this newly synthesized ATP. Incubate for 30-60 minutes at room temperature.[7][8]
-
Signal Detection: Measure the luminescence using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.
-
Data Analysis: Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Target Engagement Assay (NanoBRET™)
After confirming enzymatic inhibition, it is critical to verify that the compound can enter live cells and bind to its intended target. The NanoBRET™ Target Engagement Assay measures the binding of a test compound to a target kinase in living cells.[9]
Causality: This assay is chosen because it provides a quantitative measure of compound affinity and occupancy at the target protein within the complex environment of a living cell.[10] This validates that the compound is cell-permeable and engages its target in a physiological context, bridging the gap between in vitro biochemistry and cellular activity.
Detailed Protocol:
-
Cell Preparation: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase. Seed the transfected cells into a 384-well white assay plate and incubate for ~20 hours.[11]
-
Compound and Tracer Addition: Prepare serial dilutions of the iodopyrazole-derived inhibitor in Opti-MEM medium. Add the inhibitor dilutions to the cells. Then, add a cell-permeable fluorescent tracer (which also binds to the target kinase) at a predetermined concentration.[11]
-
Equilibration: Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the compound and tracer to reach binding equilibrium with the target protein.[11]
-
Detection: Add NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells. Read the plate on a luminometer equipped with two filters to detect donor (NanoLuc®, 450 nm) and acceptor (Tracer, 610 nm) signals simultaneously.[11]
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). The inhibitor will compete with the fluorescent tracer for binding to the kinase-NanoLuc fusion, resulting in a dose-dependent decrease in the BRET ratio. Plot the BRET ratio against inhibitor concentration to determine the cellular IC50.
Downstream Signaling Pathway Inhibition (Western Blot)
The final validation step is to demonstrate that target engagement by the inhibitor leads to the intended biological effect—the inhibition of downstream signaling. For a JAK inhibitor, this means preventing the phosphorylation of STAT proteins.[12][13]
Causality: Western blotting for phosphorylated STAT (p-STAT) provides direct evidence that the inhibitor is functionally active and blocks the signaling cascade downstream of the target kinase.[14] This confirms the mechanism of action and links target engagement to a cellular phenotype. Using an antibody specific to the phosphorylated form of the protein is key to observing the change in signaling.
Detailed Protocol:
-
Cell Culture and Treatment: Culture a cytokine-responsive cell line (e.g., HEL cells for JAK2). Pre-treat cells with various concentrations of the iodopyrazole-derived inhibitor for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).[13]
-
Cytokine Stimulation: Stimulate the cells with a relevant cytokine (e.g., erythropoietin or IL-6) for a short period (e.g., 15-30 minutes) to induce JAK-STAT pathway activation. Leave one set of control cells unstimulated.[13]
-
Cell Lysis: Immediately place cells on ice, wash with ice-cold PBS, and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel via SDS-PAGE, then transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (e.g., p-STAT3 Tyr705).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply an enhanced chemiluminescence (ECL) substrate.[12]
-
-
Detection and Re-probing: Image the chemiluminescent signal. Afterwards, strip the membrane and re-probe with an antibody for total STAT3 to confirm equal protein loading across all lanes.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal for each sample. A potent inhibitor will show a dose-dependent decrease in the normalized p-STAT3 signal upon cytokine stimulation.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparative efficacy and safety of JAK inhibitors in the treatment of moderate-to-severe alopecia areata: a systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 7. promega.com [promega.com]
- 8. promega.com [promega.com]
- 9. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 10. promegaconnections.com [promegaconnections.com]
- 11. eubopen.org [eubopen.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Inhibition of JAK2/STAT3/SOCS3 signaling attenuates atherosclerosis in rabbit - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalyst Selection for Sonogashira Coupling of Iodopyrazoles
Introduction: The Strategic Importance of Pyrazole Alkynylation
The Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons, is indispensable in modern organic synthesis.[1][2] Its applications are vast, spanning the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2] For researchers in drug development, the alkynylation of heterocyclic scaffolds like pyrazoles is of particular strategic importance. The resulting alkynylpyrazoles are key building blocks for a multitude of bioactive molecules, where the rigid alkyne linker is used to probe biological space and optimize ligand-receptor interactions.
However, the Sonogashira coupling of iodopyrazoles is not without its challenges. As N-heterocycles, pyrazole substrates can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[3] This guide provides a head-to-head comparison of various catalytic systems, supported by experimental data and field-proven insights, to empower researchers to select the optimal catalyst for their specific synthetic goals, ensuring high efficiency and reproducibility.
The Challenge: Catalyst Inhibition by Pyrazole Substrates
The primary hurdle in the Sonogashira coupling of pyrazoles is the inherent Lewis basicity of the pyrazole nitrogen atoms. These nitrogens can act as competing ligands, coordinating to the palladium(0) or palladium(II) center of the active catalyst. This parasitic binding can sequester the catalyst from the desired catalytic cycle, leading to sluggish reactions, incomplete conversion, and the need for higher catalyst loadings.[3] Therefore, the choice of catalyst and, critically, the associated ligands, is paramount to overcoming this substrate-induced inhibition and achieving a successful coupling.
Head-to-Head Comparison of Catalytic Systems
The selection of a catalyst system should be a deliberate choice based on the substrate's reactivity, functional group tolerance, and desired reaction conditions (e.g., temperature, atmosphere). We will compare the most common and effective systems for the coupling of iodopyrazoles.
The Classic: Palladium/Copper Co-catalysis
This is the original and most widely used system, first reported by Kenkichi Sonogashira.[4] It typically involves a palladium(II) precatalyst like PdCl₂(PPh₃)₂ and a copper(I) salt, most commonly copper(I) iodide (CuI).
-
Mechanism Rationale: The palladium complex undergoes oxidative addition with the iodopyrazole. Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of an amine base to form a copper acetylide intermediate. A transmetalation step between the organopalladium complex and the copper acetylide, followed by reductive elimination, yields the final product and regenerates the active Pd(0) catalyst.[1][5]
-
Performance: This system is a reliable workhorse and is effective for a wide range of iodopyrazoles. The use of a copper co-catalyst allows the reaction to proceed under mild conditions, often at room temperature.[1]
-
Key Limitation: The primary drawback is the potential for alkyne homocoupling (Glaser coupling), which is also catalyzed by copper salts, leading to undesirable diarylacetylene byproducts.[6] This requires strictly anaerobic conditions to minimize.[3]
The Refined Approach: Copper-Free Sonogashira Coupling
To circumvent the issue of Glaser homocoupling, copper-free variants of the Sonogashira reaction were developed.[6][7] These systems rely solely on a palladium catalyst and are particularly valuable in the late-stage synthesis of complex molecules where purification from closely-related byproducts can be challenging.
-
Mechanism Rationale: In the absence of copper, the deprotonated alkyne coordinates directly to the palladium(II) center after the oxidative addition step.[1][8] This pathway is often the rate-limiting step and may require more forcing conditions (e.g., higher temperatures) or, more effectively, the use of specialized ligands to facilitate the process.
-
Performance: Success in copper-free systems is highly dependent on the choice of palladium source, ligand, and base. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are often employed to promote the catalytic cycle and stabilize the palladium center.[3][9] For instance, the air-stable precatalyst [DTBNpP]Pd(crotyl)Cl has proven effective for room-temperature, copper-free couplings of challenging aryl halides.[9]
-
Key Advantage: The elimination of copper results in a cleaner reaction profile with significantly reduced or no homocoupling byproduct, simplifying purification.[6][10]
The Modern Solution: Heterogeneous Catalysis
Recent advancements have focused on developing heterogeneous catalysts to simplify catalyst recovery and reuse, aligning with the principles of green chemistry. These catalysts involve immobilizing palladium on a solid support.
-
Catalyst Design: Supports can range from zeolites, polymers, and silica to magnetic nanoparticles.[11][12] For example, palladium nanoparticles supported on magnetic Fe₃O₄ have been used for phosphine-free Sonogashira couplings.[7]
-
Performance: Heterogeneous catalysts can offer high stability and recyclability.[11][12] However, their activity can sometimes be lower than their homogeneous counterparts, potentially requiring higher temperatures or longer reaction times. Leaching of the metal from the support is also a consideration that must be evaluated.
-
Key Advantage: The primary benefit is the ease of catalyst removal from the reaction mixture via simple filtration, which is highly advantageous for industrial and large-scale applications.[12]
Data-Driven Performance Summary
The following table summarizes the performance of representative catalyst systems for the Sonogashira coupling of aryl iodides, with a focus on conditions applicable to iodopyrazoles.
| Catalyst System | Co-catalyst | Typical Base | Typical Solvent | Temperature | Reported Yields (Aryl Iodides) | Senior Scientist's Insight |
| PdCl₂(PPh₃)₂ | CuI | Et₃N, DIPA | THF, DMF | RT - 80 °C | Good to Excellent[13] | Pros: Robust, reliable, works at RT. Cons: Prone to alkyne homocoupling; requires inert atmosphere.[3][6] |
| Pd(PPh₃)₄ | CuI | Et₃N | DMF | RT | High[4] | Pros: Highly active Pd(0) source. Cons: Air-sensitive, requires careful handling; homocoupling risk. |
| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | RT | High (up to 97%)[9] | Pros: Copper-free, air-stable precatalyst, mild RT conditions. Cons: Requires specific bulky phosphine ligand. |
| PdCl₂(PPh₃)₂ / TBAF | None | TBAF | None (Solvent-Free) | 80 °C | Moderate to Excellent[10] | Pros: Copper- and amine-free protocol. Cons: Requires elevated temperature; TBAF can be corrosive. |
| Palladium-Zeolite | None | K₂CO₃ | NMP | 120 °C | Quantitative (activated)[11] | Pros: Heterogeneous, reusable catalyst. Cons: Requires high temperature; may have lower activity for deactivated substrates. |
| Pd(II) β-oxoiminatophosphane | None | Piperidine | None (Solvent-Free) | RT | Excellent (ultralow loading)[14] | Pros: Extremely high turnover, air-stable, copper-free, RT. Cons: Requires synthesis of a specialized ligand. |
Note: Yields are representative for aryl iodides. Direct comparative data for a single iodopyrazole substrate across all catalyst systems is not available in a single study. TMP = 2,2,6,6-tetramethylpiperidine; TBAF = Tetra-n-butylammonium fluoride.
Mechanistic Overview of the Sonogashira Coupling
Understanding the catalytic cycle is crucial for troubleshooting and optimization. The reaction involves two interconnected cycles when a copper co-catalyst is used.
Caption: The interconnected Palladium and Copper catalytic cycles in the classic Sonogashira reaction.
In the copper-free variant, the "Transmetalation" step is replaced by a direct reaction between the Ar-Pd(II)(I)L₂ complex and the alkyne, which is deprotonated by the amine base.
Detailed Experimental Protocols
The following protocols are provided as robust starting points for the Sonogashira coupling of a generic iodopyrazole substrate.
Protocol 1: Classic Pd/Cu Co-Catalyzed Coupling
This protocol is a reliable standard, ideal for initial screening and robust transformations.[3]
Materials:
-
4-Iodopyrazole substrate (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide [CuI] (4-10 mol%)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
-
Anhydrous, degassed amine base (e.g., Triethylamine [Et₃N], 2.0-3.0 eq)
-
Inert gas (Argon or Nitrogen)
Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add the iodopyrazole substrate, PdCl₂(PPh₃)₂ (e.g., 0.05 eq), and CuI (e.g., 0.1 eq) under a positive pressure of argon.[3]
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., DMF) via syringe, followed by the amine base (e.g., Et₃N, 2.0 eq).[3] Stir the mixture for 5-10 minutes to ensure dissolution and catalyst activation.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. If no significant conversion is observed after several hours, the temperature can be gently increased (e.g., to 60-80 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Protocol 2: Modern Copper-Free Coupling with an Air-Stable Precatalyst
This protocol, adapted from literature on advanced catalysts, is ideal for sensitive substrates where alkyne homocoupling must be avoided.[3][9]
Materials:
-
4-Iodopyrazole substrate (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
[DTBNpP]Pd(crotyl)Cl (P2) precatalyst (2-3 mol%)
-
Anhydrous, degassed DMSO
-
Sterically hindered base (e.g., 2,2,6,6-Tetramethylpiperidine [TMP], 2.0 eq)
-
Inert atmosphere glovebox or Schlenk line
Methodology:
-
Reaction Setup: In a glovebox or under a positive flow of argon, add the iodopyrazole substrate and the [DTBNpP]Pd(crotyl)Cl precatalyst (e.g., 2.5 mol %) to an oven-dried vial equipped with a stir bar.[3]
-
Solvent and Reagent Addition: Add anhydrous, degassed DMSO, followed by the base (TMP, 2.0 eq) via syringe.[3]
-
Alkyne Addition: Add the terminal alkyne (1.5 eq).
-
Reaction Monitoring: Seal the vial and stir the mixture vigorously at room temperature. The reaction is typically complete within a few hours. Monitor progress by LC-MS.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the resulting residue by flash column chromatography.
Senior Application Scientist's Insights & Recommendations
-
For Initial Screening, Start Classic: For a new iodopyrazole substrate, the PdCl₂(PPh₃)₂ / CuI system is the logical starting point. It is cost-effective, well-understood, and often successful. If homocoupling is a significant issue, then proceed to a copper-free method.
-
When Purity is Paramount, Go Copper-Free: In late-stage synthesis or when preparing compounds for biological screening, avoiding hard-to-remove byproducts is critical. A copper-free system using a modern, air-stable precatalyst like [DTBNpP]Pd(crotyl)Cl is highly recommended.[9] The upfront cost of the specialized catalyst is often justified by simplified purification and higher final purity.
-
Don't Underestimate the Basics: The most common cause of failure in Sonogashira couplings is not the catalyst itself, but impure or wet reagents.[3] Always use anhydrous, degassed solvents and freshly distilled amine bases. Ensure your reaction is maintained under a strictly inert atmosphere, especially when using copper.
-
Ligand Choice is Key for Challenging Substrates: If you observe low conversion, the pyrazole is likely inhibiting your catalyst. Switching from a standard ligand like PPh₃ to a more sterically bulky and electron-rich phosphine ligand can reinvigorate the catalytic cycle by promoting the rate-limiting reductive elimination step and discouraging substrate coordination.
-
Consider Heterogeneous Catalysts for Scale-Up: If a process is destined for pilot-plant or manufacturing scale, investigating a heterogeneous catalyst early in development can save significant time and resources in the long run due to simplified product isolation and catalyst recycling.[12]
By carefully considering the nature of the pyrazole substrate and the specific goals of the synthesis, researchers can confidently select the optimal catalytic system to achieve efficient and reliable C-C bond formation.
References
-
Sonogashira coupling - Wikipedia. Wikipedia. [Link]
-
Sonogashira Coupling - BYJU'S. BYJU'S. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Sonogashira Coupling Reaction: Videos & Practice Problems. Pearson+. [Link]
-
Sonogashira Cross-Coupling - J&K Scientific LLC. J&K Scientific. [Link]
-
Pyrazole-tethered phosphine ligands for Pd(0): useful catalysts for Stille, Kumada and Hiyama cross-coupling reactions. ElectronicsAndBooks. [Link]
-
Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Organic Chemistry Portal. [Link]
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health (NIH). [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. National Institutes of Health (NIH). [Link]
-
Sonogashira Cross-Coupling Reactions Catalysed by Copper-Free Palladium Zeolites | Request PDF. ResearchGate. [Link]
-
Sonogashira coupling - YouTube. YouTube. [Link]
-
Recent Advances in the Application of Heterogeneous Nanocatalysts for Sonogashira Coupling Reactions. ResearchGate. [Link]
-
Copper-free Sonogashira coupling. The chemical reaction database. [Link]
-
Supposed mechanism for the copper-free Sonogashira reaction. ResearchGate. [Link]
-
Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. National Institutes of Health (NIH). [Link]
-
Copper adorned magnetic nanoparticles as a heterogeneous catalyst for Sonogashira coupling reaction in aqueous media. National Institutes of Health (NIH). [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]
-
Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions. Organic Chemistry Portal. [Link]
-
Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. National Institutes of Health (NIH). [Link]
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- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 4. jk-sci.com [jk-sci.com]
- 5. youtube.com [youtube.com]
- 6. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 7. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Efficient Sonogashira Coupling Reaction Catalyzed by Palladium(II) β-Oxoiminatophosphane Complexes under Mild Conditions [organic-chemistry.org]
A Comprehensive Guide to the Structural Validation of Ethyl 4-Iodo-1H-Pyrazole-5-Carboxylate Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its diverse biological activities. Ethyl 4-iodo-1H-pyrazole-5-carboxylate, in particular, serves as a versatile building block for creating complex, highly functionalized molecules. However, the synthesis of substituted pyrazoles is often complicated by the formation of regioisomers, making unambiguous structural validation a critical step in the drug discovery and development process.
This guide provides an in-depth comparison of analytical methodologies for confirming the structure of ethyl 4-iodo-1H-pyrazole-5-carboxylate and its subsequent reaction products. It is designed to equip researchers with the expertise to navigate the challenges of pyrazole chemistry, ensuring the scientific integrity of their findings.
The Synthetic Challenge: Regioselectivity in Pyrazole Chemistry
The Knorr pyrazole synthesis, a common method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, often yields a mixture of regioisomers when unsymmetrical starting materials are used. Subsequent reactions, such as N-alkylation, further compound this issue, as substitution can occur at either of the two nitrogen atoms in the pyrazole ring.
The iodination of the pyrazole ring to produce ethyl 4-iodo-1H-pyrazole-5-carboxylate also requires careful control to achieve the desired regioselectivity. While electrophilic substitution typically favors the 4-position, side products can arise from substitution at other positions or over-iodination.
Given these synthetic complexities, a multi-faceted analytical approach is essential for the definitive structural elucidation of pyrazole derivatives.
Analytical Arsenal for Structural Validation
A combination of spectroscopic and crystallographic techniques provides a self-validating system for determining the precise structure of pyrazole reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Defense
NMR spectroscopy is an indispensable tool for identifying pyrazole regioisomers. A full suite of 1D and 2D NMR experiments is necessary for unambiguous assignment.
-
¹H and ¹³C NMR: These fundamental experiments provide initial insights into the chemical environment of protons and carbons. In the case of N-alkylation, for instance, comparing the spectra of the product mixture to the starting pyrazole can reveal the presence of multiple isomers through duplicate sets of peaks.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.
-
COSY (Correlation Spectroscopy) identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) is particularly powerful for distinguishing regioisomers. It reveals long-range (2-3 bond) correlations between protons and carbons. For N-alkylated pyrazoles, a key HMBC correlation will be observed between the N-alkyl protons and the pyrazole ring carbons (C3 and C5), allowing for definitive assignment of the alkyl group's position.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. For N-substituted pyrazoles, a NOESY experiment can show a spatial correlation between the protons of the N-substituent and the proton at the C5 position of the pyrazole ring, confirming the point of attachment.
Experimental Protocol: NMR Analysis of N-Alkylated Ethyl 4-iodo-1H-pyrazole-5-carboxylate
-
Sample Preparation: Dissolve 5-10 mg of the purified product (or mixture of isomers) in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition:
-
Record a standard ¹H NMR spectrum.
-
Record a ¹³C{¹H} NMR spectrum.
-
Acquire 2D spectra: gCOSY, z-gradient HSQC, and z-gradient HMBC. Optimize the HMBC experiment to detect long-range couplings of 8-10 Hz.
-
If necessary, acquire a 2D NOESY spectrum with a mixing time of 500-800 ms to observe through-space correlations.
-
-
Data Analysis:
-
Assign all proton and carbon signals using the combination of 1D and 2D spectra.
-
For N-alkylation products, look for the key HMBC correlation between the α-protons of the alkyl group and the C5 and/or C3 carbons of the pyrazole ring. The presence of a correlation to C5 (adjacent to the ester) or C3 will differentiate the N1 and N2 isomers, respectively.
-
Utilize NOESY data to confirm spatial proximities between the N-alkyl group and the pyrazole ring protons.
-
Mass Spectrometry (MS): Confirming Molecular Weight and Elemental Composition
Mass spectrometry is vital for determining the molecular weight of the product and confirming its elemental composition through high-resolution mass spectrometry (HRMS). The fragmentation pattern can also provide structural clues. For halogenated compounds like ethyl 4-iodo-1H-pyrazole-5-carboxylate, the isotopic pattern of the halogen can be a useful diagnostic tool.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Infuse the sample into an ESI (Electrospray Ionization) or APCI (Atmospheric Pressure Chemical Ionization) source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap). Acquire the spectrum in positive or negative ion mode.
-
Data Analysis:
-
Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Use the instrument's software to calculate the elemental composition based on the accurate mass. Compare this to the theoretical composition of the expected product.
-
Single-Crystal X-ray Diffraction: The Gold Standard
When a suitable single crystal can be obtained, X-ray crystallography provides unequivocal proof of structure by determining the precise three-dimensional arrangement of atoms in the molecule. This method is the ultimate arbiter in cases of ambiguous stereochemistry or regiochemistry.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the purified compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using specialized software. Refine the structural model to obtain the final atomic coordinates and molecular geometry.
Comparative Analysis of Validation Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H & ¹³C NMR | Basic structural information, presence of isomers. | Rapid, non-destructive. | Often insufficient for unambiguous isomer differentiation. |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between atoms. | Essential for assigning complex structures and differentiating isomers. | Can be time-consuming to acquire and interpret. |
| NOESY | Through-space proximity of atoms. | Confirms stereochemistry and regiochemistry. | NOE signals can sometimes be weak or ambiguous. |
| Mass Spectrometry (MS/HRMS) | Molecular weight and elemental formula. | High sensitivity, provides exact mass. | Does not provide direct information on atom connectivity. |
| X-ray Crystallography | Absolute 3D structure. | Unambiguous structural determination. | Requires a suitable single crystal, which can be difficult to obtain. |
Visualizing the Workflow for Structural Validation
The following diagram illustrates a logical workflow for the structural validation of a reaction product derived from ethyl 4-iodo-1H-pyrazole-5-carboxylate.
Caption: A typical workflow for the synthesis and structural validation of pyrazole derivatives.
Conclusion
The structural validation of ethyl 4-iodo-1H-pyrazole-5-carboxylate reaction products demands a rigorous and multi-pronged analytical strategy. While ¹H and ¹³C NMR provide a foundational overview, the power of 2D NMR techniques, particularly HMBC and NOESY, is indispensable for confidently distinguishing between potential regioisomers. High-resolution mass spectrometry serves as a critical checkpoint for confirming molecular formula. Ultimately, single-crystal X-ray diffraction remains the definitive method for absolute structure determination, providing the highest level of certainty. By employing this comprehensive suite of analytical tools, researchers can ensure the integrity of their synthesized compounds, a crucial step in the advancement of medicinal chemistry and drug development.
References
- BenchChem. (n.d.). Identifying and removing byproducts in pyrazole synthesis.
- BenchChem. (n.d.). Synthesis of 4-Iodopyrazole.
- MDPI. (2023).
A Tale of Two Catalysts: Navigating the N-Arylation of Pyrazoles with Copper and Palladium
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The N-aryl pyrazole motif is a cornerstone in modern medicinal chemistry, appearing in the structures of numerous blockbuster drugs and agrochemicals. The ability to forge the crucial C–N bond between an aryl group and a pyrazole ring with precision and efficiency is therefore of paramount importance. Historically, this transformation has been dominated by two key catalytic systems: the venerable copper-catalyzed Ullmann condensation and the more contemporary palladium-catalyzed Buchwald-Hartwig amination. This guide provides an in-depth comparison of these two powerful methodologies, offering insights into their mechanisms, practical considerations, and substrate scope to aid researchers in selecting the optimal catalyst for their synthetic challenges.
At a Glance: Key Differences Between Copper and Palladium Catalysis
| Feature | Copper-Catalyzed N-Arylation (Ullmann-type) | Palladium-Catalyzed N-Arylation (Buchwald-Hartwig) |
| Cost & Abundance | Catalyst is inexpensive and earth-abundant.[1][2] | Catalyst is based on a precious, more expensive metal.[1][3] |
| Toxicity | Lower toxicity concerns.[1] | Potential for palladium contamination in the final product is a concern in pharmaceutical synthesis.[1] |
| Reaction Conditions | Traditionally required harsh conditions (high temperatures), though milder methods have been developed.[4][5][6] | Generally proceeds under milder conditions.[6][7] |
| Ligand Requirements | Can often be performed without a ligand, simplifying the reaction setup.[4][8][9][10] | Typically requires sophisticated and often expensive phosphine-based ligands.[11][12] |
| Substrate Scope | Broad substrate scope, including π-excessive nitrogen heterocycles.[13][14] Tolerant of a wide array of functional groups under mild conditions.[8][9] | Excellent functional group tolerance and broad substrate scope, including aryl triflates.[11][15] |
| Aryl Halide Reactivity | Aryl iodides are generally the most reactive coupling partners.[6] | Aryl chlorides, bromides, and triflates can all be used effectively.[11][15] |
Mechanistic Insights: A Tale of Two Cycles
The fundamental difference between copper and palladium-catalyzed N-arylation lies in their catalytic cycles. Understanding these mechanisms is crucial for troubleshooting reactions and rationally designing improved catalytic systems.
The Copper-Catalyzed Ullmann Condensation
The classical Ullmann condensation has been a workhorse for C-N bond formation for over a century.[16][17] Modern iterations often utilize catalytic amounts of a copper(I) salt, a base, and sometimes a ligand. While the precise mechanism can be debated and is likely substrate-dependent, a generally accepted pathway involves the following key steps:
Figure 1: A simplified representation of the copper-catalyzed N-arylation of pyrazoles.
In this proposed cycle, the copper(I) catalyst first coordinates with the pyrazole. This is followed by an oxidative addition of the aryl halide to the copper center, forming a transient copper(III) intermediate. The final step is a reductive elimination event that forges the desired C-N bond and regenerates the active copper(I) catalyst.[18] The use of ligands, such as diamines or amino acids, can accelerate the reaction by stabilizing the copper intermediates and facilitating the oxidative addition and reductive elimination steps.[13][14][19]
The Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination, a landmark discovery in cross-coupling chemistry, provides a highly versatile and efficient method for C-N bond formation.[20][21] The catalytic cycle is well-established and proceeds through a series of well-defined steps involving palladium(0) and palladium(II) intermediates.
Figure 2: The catalytic cycle for the palladium-catalyzed N-arylation of pyrazoles.
The cycle commences with the oxidative addition of an aryl halide to a palladium(0) complex.[22] The resulting palladium(II) species then undergoes ligand exchange with the pyrazole in the presence of a base to form a palladium-amido complex. The final, crucial step is the reductive elimination from this complex, which forms the N-arylpyrazole product and regenerates the palladium(0) catalyst.[20][22] The choice of phosphine ligand is critical to the success of this reaction, as it influences the rate of both oxidative addition and reductive elimination.[23][24]
Experimental Protocols: A Practical Guide
The following protocols are representative examples for the N-arylation of pyrazoles using either copper or palladium catalysis. These should be considered as starting points, and optimization may be necessary for specific substrates.
Protocol 1: Ligand-Free Copper-Catalyzed N-Arylation of Pyrazole
This protocol is adapted from a procedure known for its mild conditions and high functional group tolerance.[4][8][9]
Materials:
-
Copper(I) iodide (CuI)
-
Pyrazole
-
Aryl iodide
-
Potassium phosphate (K₃PO₄)
-
Dimethylformamide (DMF), anhydrous
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add CuI (5 mol%), pyrazole (1.2 equivalents), the aryl iodide (1.0 equivalent), and K₃PO₄ (2.0 equivalents).
-
Evacuate and backfill the vial with nitrogen or argon three times.
-
Add anhydrous DMF via syringe.
-
Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed N-Arylation of Pyrazole with a Bulky Biarylphosphine Ligand
This protocol is based on modern Buchwald-Hartwig amination conditions, which are known for their broad applicability.[11]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium precatalyst
-
A bulky biarylphosphine ligand (e.g., XPhos, SPhos, or RuPhos)
-
Pyrazole
-
Aryl bromide or chloride
-
A strong base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))
-
Anhydrous solvent (e.g., toluene or 1,4-dioxane)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium source (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add the aryl halide (1.0 equivalent), pyrazole (1.2 equivalents), and the base (1.5-2.0 equivalents).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) under a positive pressure of nitrogen or argon and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Functional Group Tolerance: A Key Consideration
Both catalytic systems have demonstrated impressive functional group tolerance, a critical factor in complex molecule synthesis.
Copper-catalyzed systems , especially under milder, ligand-free conditions, have been shown to tolerate a wide array of sensitive functionalities including esters, amides, aldehydes, and even free hydroxyl and amino groups.[8][9] This allows for the late-stage functionalization of complex molecules without the need for extensive protecting group strategies.
Palladium-catalyzed systems , benefiting from decades of ligand development, also exhibit excellent functional group tolerance.[15][25] Modern bulky monophosphine ligands have enabled the coupling of substrates bearing a wide range of functional groups, and the use of aryl triflates as coupling partners further expands the scope of the reaction.[11]
Conclusion: Choosing the Right Tool for the Job
The choice between copper and palladium for the N-arylation of pyrazoles is not a matter of one being definitively "better" than the other, but rather a strategic decision based on the specific requirements of the synthesis.
Copper catalysis offers a cost-effective, environmentally benign, and often operationally simpler alternative, particularly for large-scale applications where catalyst cost and toxicity are major concerns.[1] The development of mild, ligand-free protocols has significantly enhanced its appeal.[4][8][9][10]
Palladium catalysis , while more expensive, provides a highly reliable and versatile methodology with an exceptionally broad substrate scope and high functional group tolerance, often under milder conditions than traditional Ullmann reactions.[6][7][20] The extensive research into ligand design has resulted in a vast toolbox for tackling challenging coupling reactions.[12][24]
Ultimately, the informed researcher will consider factors such as the cost of starting materials, the scale of the reaction, the presence of sensitive functional groups, and the desired reaction conditions when selecting their catalytic system. A thorough understanding of the strengths and weaknesses of both copper and palladium-catalyzed N-arylation will empower chemists to efficiently and effectively synthesize the N-aryl pyrazole derivatives that are vital to the advancement of medicine and technology.
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Zhu, L., Li, G., Luo, L., Guo, P., Lan, J., & You, J. (2009). Highly Functional Group Tolerance in Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles under Mild Conditions. The Journal of Organic Chemistry, 74(5), 2200–2202. [Link]
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Zhu, L., Li, G., Luo, L., Guo, P., Lan, J., & You, J. (2009). Highly Functional Group Tolerance in Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles under Mild Conditions. The Journal of Organic Chemistry, 74(5), 2200–2202. [Link]
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Wang, M., Hou, X., Corio, S., Digal, L., Hirschi, J., & Dong, V. (2025). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. ChemRxiv. [Link]
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Wang, M., Hou, X., Corio, S., Digal, L., Hirschi, J., & Dong, V. (2025). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. PMC. [Link]
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Antilla, J. C., Baskin, J. M., Barder, T. E., & Buchwald, S. L. (2004). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
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PubMed. (2025). Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5- a]Quinoxalinones. Asian Journal of Organic Chemistry, 14(9). [Link]
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ChemRxiv. (2025). Switchable and Selective Synthesis of Unsymmetrical N-Aryl Pyrazoles from 1,2,3-Thiadiazine-S-Oxides. [Link]
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MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 26(4), 1103. [Link]
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ResearchGate. (n.d.). Diversification of Pyrazoles by Microwave-assisted Ligand Free Copper Catalyzed N-Arylation. [Link]
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ResearchGate. (n.d.). Practical Copper-Catalyzed N-Arylation of Nitrogen Heterocycles with Aryl Halides under Ligand and Additive Free Conditions. [Link]
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MDPI. (2009). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules, 14(12), 5168–5179. [Link]
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Royal Society of Chemistry. (n.d.). Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. Organic & Biomolecular Chemistry. [Link]
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National Institutes of Health. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 527–543. [Link]
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ResearchGate. (n.d.). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. [Link]
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ResearchGate. (n.d.). L-Proline Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Indoles, Pyrroles, Imidazoles or Pyrazoles. [Link]
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PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4683. [Link]
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Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19343–19363. [Link]
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MDPI. (2023). A Second-Generation Palladacycle Architecture Bearing a N-Heterocyclic Carbene and Its Catalytic Behavior in Buchwald–Hartwig Amination Catalysis. Catalysts, 13(3), 567. [Link]
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PubMed. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20). [Link]
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ResearchGate. (n.d.). Palladium-catalyzed denitrative N -arylation of nitroarenes with pyrroles, indoles, and carbazole. [Link]
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Beilstein Journals. (2011). Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journal of Organic Chemistry, 7, 527–543. [Link]
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ACS Publications. (2011). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling. Organometallics, 30(21), 5858–5869. [Link]
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ScienceDirect. (2025). Enhanced performance and cost-effectiveness of Pd-based catalysts with Cu, Ni, and Co promoters for CO and NOx conversion in flu. Journal of the Taiwan Institute of Chemical Engineers, 159, 105513. [Link]
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ResearchGate. (n.d.). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. [Link]
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The Korean Chemical Society. (n.d.). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. [Link]
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PubMed Central. (2014). High-Valent Organometallic Copper and Palladium in Catalysis. Accounts of Chemical Research, 47(3), 925–936. [Link]
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ACS Publications. (2012). The Complementary Competitors: Palladium and Copper in C–N Cross-Coupling Reactions. Organometallics, 31(16), 5760–5777. [Link]
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Royal Society of Chemistry. (2024). The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. Chemical Science, 15(17), 6125–6133. [Link]
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ResearchGate. (n.d.). Palladium-versus Copper-Catalyzed N-Arylation Towards an Efficient Access to Polysubstituted Dibenzophenanthrolines and Carbazoles. [Link]
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Scilit. (n.d.). Syntheses of heterocyclic compounds. Part II. N-arylazoles by Ullmann condensation. Journal of the Chemical Society C: Organic. [Link]
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YouTube. (2012, April 6). The Buchwald-Hartwig Amination Reaction. [Link]
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A Senior Application Scientist's Guide: Benchmarking 4-Iodopyrazole against Pyrazole-4-Boronic Acid in Cross-Coupling Reactions
Introduction: The Central Role of the Pyrazole Scaffold in Modern Drug Discovery
To the researchers, scientists, and drug development professionals navigating the complex landscape of medicinal chemistry, the pyrazole scaffold is a familiar and welcome sight. This five-membered heterocyclic ring is a "privileged structure," appearing in a multitude of biologically active compounds, from kinase inhibitors for oncology to treatments for inflammatory diseases.[1][2][3] The strategic functionalization of this core, particularly at the C-4 position, is a critical step in the synthesis of novel therapeutic agents, allowing for the precise tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.[2][3]
Historically, two workhorse intermediates have emerged as primary tools for this C-4 functionalization: 4-iodopyrazole and pyrazole-4-boronic acid . Both serve as key building blocks in transition metal-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction.[4][5] The choice between an aryl halide, like 4-iodopyrazole, and an organoboron reagent, like pyrazole-4-boronic acid, is a critical decision in synthetic planning. This guide provides an in-depth, objective comparison of their performance, supported by established chemical principles and a proposed benchmarking study, to empower you to make the most informed decision for your synthetic campaigns.
Head-to-Head Comparison: Key Performance Attributes
The selection of a synthetic building block is a multi-faceted decision, balancing reactivity with practicality. Here, we dissect the core attributes of 4-iodopyrazole and pyrazole-4-boronic acid.
| Feature | 4-Iodopyrazole | Pyrazole-4-Boronic Acid (and its Esters) | Analysis & Rationale |
| Chemical Stability | Generally high stability. The C-I bond is robust under typical storage conditions. | Boronic acids can be prone to protodeboronation and trimerization to form boroxines, especially in the presence of water.[6] Pinacol esters offer significantly enhanced stability.[4] | For long-term storage and ease of handling, 4-iodopyrazole often presents fewer challenges. The use of boronic acid pinacol esters is a common and effective strategy to mitigate the stability issues of the free acid.[4] |
| Handling & Safety | Crystalline solid, easy to handle. Standard precautions for organic halides apply. | Generally considered to have low toxicity.[7][8] However, some boronic acid derivatives have been flagged as potential genotoxic hazards, requiring careful handling and assessment.[9] | While both are manageable in a standard laboratory setting, the potential for genotoxicity with some boronic acids necessitates a higher degree of caution and adherence to safety protocols. Boronic acids are generally less toxic than the organotin compounds used in Stille couplings.[5] |
| Reactivity in Suzuki Coupling | Excellent electrophilic partner. The C-I bond is the most reactive of the common halides (I > Br >> Cl) for oxidative addition to the Pd(0) catalyst.[1][5] | Excellent nucleophilic partner. Requires activation by a base to form a boronate complex, which facilitates transmetalation.[10][11] Reactivity is influenced by substituents on the aryl ring.[12] | Both are highly effective, but they play opposing roles. The high reactivity of the C-I bond in 4-iodopyrazole often allows for milder reaction conditions. However, some studies have noted inefficient coupling of aryl iodides at lower temperatures with certain catalyst systems.[13] |
| Reaction Scope | Versatile. Participates in a wide range of cross-coupling reactions beyond Suzuki, including Sonogashira, Heck, and Buchwald-Hartwig amination.[1][2][14] | Primarily used in Suzuki-Miyaura and Chan-Lam couplings.[15] | 4-Iodopyrazole offers a broader palette of established, high-yielding transformations, making it a more versatile hub for diverse functionalization strategies. |
Proposed Benchmarking Study: A Head-to-Head Suzuki-Miyaura Coupling
To provide actionable, quantitative data, we propose the following standardized experiment designed to directly compare the performance of 4-iodopyrazole and pyrazole-4-boronic acid pinacol ester in a representative Suzuki-Miyaura reaction. The goal is to synthesize a common target, 4-phenyl-1H-pyrazole, under identical conditions.
Experimental Workflow
Caption: Workflow for the comparative benchmarking study.
Detailed Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling with 4-Iodopyrazole
-
Reagent Preparation: To a Schlenk tube, add 4-iodo-1H-pyrazole (1.0 equiv., 0.1 mmol), phenylboronic acid (1.1 equiv., 0.11 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and sodium carbonate (Na₂CO₃, 2.5 equiv., 0.25 mmol).[16]
-
Solvent Addition: Add 1,4-dioxane (2 mL) and water (0.5 mL) to the Schlenk tube.
-
Degassing: Seal the tube and degas the mixture by bubbling argon through it for 15 minutes.
-
Reaction: Heat the reaction mixture at 90°C under an argon atmosphere.[16]
-
Monitoring: Monitor the reaction progress by taking aliquots at 1, 2, 4, and 6 hours for TLC and LC-MS analysis.
-
Workup: Upon completion (or at the final time point), cool the reaction to room temperature. Add water (5 mL) and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-phenyl-1H-pyrazole.[16]
Protocol B: Suzuki-Miyaura Coupling with Pyrazole-4-Boronic Acid
-
Reagent Preparation: To a Schlenk tube, add pyrazole-4-boronic acid (1.1 equiv., 0.11 mmol), iodobenzene (1.0 equiv., 0.1 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%), and sodium carbonate (Na₂CO₃, 2.5 equiv., 0.25 mmol).
-
Solvent Addition: Add 1,4-dioxane (2 mL) and water (0.5 mL) to the Schlenk tube.
-
Degassing: Seal the tube and degas the mixture by bubbling argon through it for 15 minutes.
-
Reaction: Heat the reaction mixture at 90°C under an argon atmosphere.
-
Monitoring: Monitor the reaction progress by taking aliquots at 1, 2, 4, and 6 hours for TLC and LC-MS analysis.
-
Workup: Upon completion (or at the final time point), cool the reaction to room temperature. Add water (5 mL) and extract with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-phenyl-1H-pyrazole.
Expected Results & Performance Metrics
Based on established principles of Suzuki-Miyaura couplings, the following outcomes are anticipated.
| Performance Metric | Expected Outcome: 4-Iodopyrazole | Expected Outcome: Pyrazole-4-Boronic Acid | Rationale |
| Reaction Rate | Potentially faster initial rate. | Slightly slower initial rate. | The oxidative addition of the highly reactive C-I bond to Pd(0) is often very rapid.[1] The activation of the boronic acid by base is an additional equilibrium step required before transmetalation can occur.[11] |
| Final Yield | High ( >90%) | High ( >90%) | Both coupling partners are well-established and highly efficient in Suzuki-Miyaura reactions. With sufficient reaction time, both should proceed to near-completion. |
| Catalyst Loading | Effective at 2-5 mol%. | Effective at 2-5 mol%. | For these relatively simple, unhindered substrates, standard catalyst loadings should be sufficient for both pathways. |
| Side Products | Potential for small amounts of dehalogenated pyrazole (homocoupling of the boronic acid is also possible).[10] | Potential for protodeboronation of the starting material, especially with extended reaction times or excess base.[6] | Dehalogenation is a known side reaction for aryl halides.[10] Protodeboronation is an inherent liability of boronic acids.[6] |
Mechanistic Insight: The Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimization. While the core steps are similar, the roles of our benchmarked reagents are inverted.
Suzuki-Miyaura Cycle with 4-Iodopyrazole (Electrophile)
Caption: Catalytic cycle for 4-Iodopyrazole.
In this pathway, the reaction is initiated by the oxidative addition of the C-I bond of 4-iodopyrazole to the active Pd(0) catalyst.[10][17] This is followed by transmetalation, where the phenyl group is transferred from the activated boronic acid to the palladium center. The final step is reductive elimination, which forms the C-C bond of the product and regenerates the Pd(0) catalyst.[10]
Suzuki-Miyaura Cycle with Pyrazole-4-Boronic Acid (Nucleophile)
Caption: Catalytic cycle for Pyrazole-4-Boronic Acid.
Here, the roles are reversed. The cycle begins with the oxidative addition of the aryl halide (iodobenzene) to the Pd(0) catalyst. The pyrazole-4-boronic acid, after activation with a base, then participates in the transmetalation step, transferring the pyrazolyl group to the palladium. Reductive elimination again forges the final product.
Conclusion and Strategic Recommendations
Both 4-iodopyrazole and pyrazole-4-boronic acid are exceptionally powerful and reliable tools for the C-4 functionalization of the pyrazole core. The choice between them is not a matter of "better" or "worse," but of strategic alignment with the overall synthetic plan.
Choose 4-Iodopyrazole when:
-
Versatility is key: Your synthetic route may require subsequent Sonogashira, Heck, or C-N coupling reactions from the same intermediate.
-
The desired coupling partner is a boronic acid: This is the most common scenario, with a vast commercial library of boronic acids available.
-
Concerns about boronic acid stability are paramount: If using the free boronic acid, 4-iodopyrazole provides a more robust starting point.
Choose Pyrazole-4-Boronic Acid (or its pinacol ester) when:
-
The pyrazole core is being introduced to a complex halide: If you possess an advanced, halogenated intermediate, using the pyrazole as the boronic acid is the logical choice.
-
You need to avoid the potential side reactions of aryl iodides: In sensitive systems, avoiding the conditions that might lead to dehalogenation could be beneficial.
-
Leveraging the stability of boronic esters: Pyrazole-4-boronic acid pinacol ester offers excellent stability and handling properties, making it an attractive alternative to the free acid.[4]
Ultimately, the decision rests on a holistic view of your synthetic goals, the availability of starting materials, and the specific transformations planned. By understanding the nuanced performance differences and mechanistic roles of these two critical building blocks, you are better equipped to design efficient, robust, and successful synthetic routes in your pursuit of the next generation of therapeutics.
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Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Benchchem. 16
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A Comparative Guide to Catalysts for 4-Iodopyrazole Functionalization: Maximizing Efficacy in Drug Discovery and Materials Science. Benchchem. 1
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Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers. Benchchem. 18
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
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Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology (RSC Publishing).
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Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles. HETEROCYCLES.
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The Strategic Role of 4-Iodopyrazole in Modern Medicinal Chemistry: A Comparative Guide. Benchchem. 2
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Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy. Neuroscience.
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1H-Pyrazole-4-boronic acid. Chem-Impex.
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An In-depth Technical Guide to the Synthesis of 4-Iodopyrazole Derivatives. Benchchem. 3
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The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.
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The Precision of Pyrazoles: Harnessing 4-Pyrazoleboronic Acid Pinacol Ester in Synthesis. NINGBO INNO PHARMCHEM CO., LTD.
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The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
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Application Notes and Protocols: 4-Iodopyrazole in Catalysis. Benchchem. 14
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 4-iodo-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a foundational pillar of laboratory safety and environmental stewardship. For professionals engaged in pharmaceutical research and development, handling novel and specialized compounds such as ethyl 4-iodo-1H-pyrazole-5-carboxylate necessitates a rigorous and well-documented disposal protocol. This guide provides an in-depth, procedural framework for the safe disposal of this iodinated pyrazole derivative, moving beyond mere compliance to foster a culture of safety and scientific integrity.
The structure of this guide is designed to be intuitive and practical, mirroring the logical flow of waste management in a laboratory setting. We will begin by assessing the hazards of the compound, followed by a detailed, step-by-step disposal procedure, and concluding with regulatory context and emergency preparedness.
Part 1: Hazard Assessment and Profile
Understanding the specific hazards of ethyl 4-iodo-1H-pyrazole-5-carboxylate is the critical first step in determining the appropriate handling and disposal protocols. This assessment is based on available Safety Data Sheet (SDS) information for the compound.
GHS Hazard Classification:
Based on available data, ethyl 4-iodo-1H-pyrazole-5-carboxylate is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
This classification dictates the need for stringent personal protective equipment (PPE) and careful handling to avoid exposure during both use and disposal. The presence of an iodine atom places this compound in the category of halogenated organic compounds, which have specific disposal requirements.[1][2]
Key Hazard Considerations:
| Hazard Category | Finding & Rationale | Supporting Evidence |
| Acute Toxicity | Harmful if ingested. The pyrazole ring and its substituents can exhibit biological activity, and ingestion could lead to systemic effects. | Hazard Statement H302 |
| Skin & Eye Irritation | Direct contact can cause irritation to the skin and serious damage to the eyes. This is a common property of many functionalized heterocyclic compounds. | Hazard Statements H315 & H319 |
| Respiratory Irritation | As a solid powder, inhalation of dust can irritate the respiratory tract. | Hazard Statement H335 |
| Environmental Hazard | As an iodinated organic compound, it should be considered potentially harmful to aquatic life. Improper disposal, such as drain disposal, is strictly prohibited to prevent environmental contamination.[3][4] | General principles for halogenated compounds. |
| Reactivity | While specific reactivity data is limited, pyrazole derivatives can be incompatible with strong oxidizing agents.[5] Halogenated compounds should also be stored away from reactive metals.[6][7] | General chemical principles. |
Part 2: Step-by-Step Disposal Protocol
The following protocol provides a clear, actionable workflow for the disposal of ethyl 4-iodo-1H-pyrazole-5-carboxylate from the point of generation to final collection.
Step 1: Personal Protective Equipment (PPE)
Before beginning any waste handling procedures, ensure you are wearing the appropriate PPE. This is non-negotiable and serves as the first line of defense against exposure.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Always inspect gloves for integrity before use and dispose of contaminated gloves as hazardous waste.
-
Eye Protection: Safety glasses with side-shields or chemical splash goggles are required to protect against dust particles.
-
Body Protection: A fully fastened laboratory coat must be worn.[1]
-
Respiratory Protection: All handling of the solid compound and preparation of waste should be conducted in a certified chemical fume hood to prevent inhalation of dust.[1]
Step 2: Waste Segregation at the Source
Proper segregation is crucial to prevent dangerous chemical reactions and to ensure the waste is managed correctly by disposal facilities.
-
Designate a Waste Stream: Ethyl 4-iodo-1H-pyrazole-5-carboxylate waste must be categorized as Halogenated Organic Solid Waste .[2][8]
-
Avoid Co-mingling:
The rationale for separating halogenated from non-halogenated waste is due to the different treatment methods required. Halogenated waste incineration requires specialized scrubbers to neutralize acidic gases like hydrogen iodide that are formed during combustion.
Step 3: Containerization and Labeling
The integrity and proper labeling of the waste container are essential for safe storage and transport.
-
Container Selection:
-
Use a designated solid waste container that is made of a compatible material (e.g., a high-density polyethylene (HDPE) wide-mouth bottle) and has a secure, screw-top lid.[1]
-
Ensure the container is clean and dry before adding waste.
-
-
Labeling:
-
As soon as the first item of waste is added, label the container clearly.[9]
-
The label must include:
-
Step 4: Accumulation of Waste
This step covers the collection of the chemical in its pure form as well as any materials contaminated with it.
-
Unused/Expired Solid Chemical: Carefully transfer any unwanted solid ethyl 4-iodo-1H-pyrazole-5-carboxylate into the designated hazardous waste container inside a chemical fume hood.
-
Contaminated Labware:
-
Grossly Contaminated Items: Any items heavily contaminated with the solid, such as weighing papers, spatulas, or gloves, should be placed directly into the solid halogenated waste container.[10]
-
Empty Original Containers: The original container of the chemical must also be disposed of as hazardous waste. Do not rinse the container into the sink. Place the empty, capped container in the solid waste stream.
-
Contaminated Glassware: Glassware that needs to be cleaned should be decontaminated first. Rinse the glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol). This first rinseate is now considered Halogenated Liquid Waste and must be collected in a separate, appropriately labeled liquid waste container. Subsequent rinses can be handled as non-halogenated liquid waste, provided the initial rinse was thorough.
-
Step 5: Storage and Final Disposal
-
Storage: Keep the sealed hazardous waste container in a designated and clearly marked satellite accumulation area within the laboratory. This area should be away from incompatible materials and sources of ignition.[10] The container must be kept closed at all times except when waste is being actively added.[9]
-
Disposal Request: Once the container is full (do not overfill, leave at least 10% headspace) or when you are ready to have it removed, follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.[10]
-
Professional Disposal: The ultimate disposal will be handled by a licensed professional waste disposal company, likely through high-temperature incineration at a permitted facility.[10]
Part 3: Regulatory and Safety Framework
Regulatory Context
The disposal of this compound falls under the regulations of the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the Environmental Protection Agency (EPA).
-
Waste Classification: While ethyl 4-iodo-1H-pyrazole-5-carboxylate is not specifically a "listed" hazardous waste, it would likely be classified as a "characteristic" hazardous waste if it meets certain criteria for ignitability, corrosivity, reactivity, or toxicity.
-
Applicable Waste Codes: As a halogenated organic compound, if it were part of a solvent mixture used for cleaning or degreasing, it could fall under the F-listed wastes (wastes from non-specific sources), such as F001 or F002.[11][12][13] However, as a pure research chemical, it is typically managed based on its declared hazards. The responsibility for correct classification lies with the waste generator.[1]
Chemical Incompatibility
To prevent dangerous reactions in the waste container, it is crucial to be aware of chemical incompatibilities.
-
Strong Oxidizing Agents: Avoid contact with strong oxidizers.
-
Strong Acids and Bases: Do not mix with acidic or basic waste streams.
-
Reactive Metals: Keep separate from alkali metals and other reactive metals.[6][7]
Spill and Emergency Procedures
In the event of a spill, follow your laboratory's established spill response procedure.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Control and Contain: If safe to do so, prevent the spread of the solid powder. Do not use water to clean up the spill.
-
Cleanup: Use an inert absorbent material (e.g., vermiculite, sand) to gently sweep up the spilled solid. Avoid creating dust.
-
Dispose: Place all cleanup materials into a sealed container and label it as hazardous waste for disposal.[1]
-
Decontaminate: Decontaminate the spill area and any equipment used for cleanup.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and the overall workflow for the proper disposal of ethyl 4-iodo-1H-pyrazole-5-carboxylate.
Caption: Decision workflow for segregating waste at the point of generation.
Caption: Overall procedural flow for ethyl 4-iodo-1H-pyrazole-5-carboxylate disposal.
By adhering to this comprehensive guide, laboratory professionals can ensure that the disposal of ethyl 4-iodo-1H-pyrazole-5-carboxylate is conducted safely, responsibly, and in full compliance with regulatory standards, thereby protecting themselves, their colleagues, and the environment.
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A Researcher's Guide to the Safe Handling of Ethyl 4-Iodo-1H-Pyrazole-5-Carboxylate
In the landscape of modern drug discovery, pyrazole derivatives stand out as a "privileged scaffold" due to their versatile biological activities.[1] The introduction of an iodine atom to this core, as in ethyl 4-iodo-1H-pyrazole-5-carboxylate, significantly enhances its utility as a synthetic intermediate, particularly in creating complex molecular architectures through cross-coupling reactions.[1] However, this enhanced reactivity necessitates a thorough understanding and implementation of robust safety protocols to protect researchers from potential hazards.
This guide provides essential, immediate safety and logistical information for handling ethyl 4-iodo-1H-pyrazole-5-carboxylate. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively, grounded in the principles of Recognize, Assess, Minimize, and Prepare (RAMP).[2][3]
Understanding the Risks: Hazard Assessment
-
Skin Irritants: Capable of causing skin irritation upon contact.[4][5][6][7]
-
Serious Eye Irritants: Posing a risk of serious eye damage if splashed or otherwise in contact with the eyes.[4][5][6][7]
-
Respiratory Tract Irritants: May cause irritation to the respiratory system if inhaled as a dust or vapor.[4][5][6][7]
Furthermore, as a halogenated organic compound, it is prudent to handle it with the care afforded to potentially toxic substances.[8][9][10] The pyrazole core itself can be associated with toxicity, with some derivatives known to cause adverse health effects.[11] Therefore, minimizing exposure is a critical aspect of safe handling.[12]
Your First Line of Defense: Personal Protective Equipment (PPE)
The selection and proper use of PPE is the most immediate and crucial step in mitigating the risks associated with handling ethyl 4-iodo-1H-pyrazole-5-carboxylate.[13][14] The following PPE is mandatory for all procedures involving this compound:
| PPE Component | Specification | Rationale |
| Eye and Face Protection | ANSI-approved chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashing.[8] | Protects against splashes that can cause serious eye irritation or damage.[4][5][6] |
| Hand Protection | Chemical-resistant nitrile gloves. Consider double-gloving for extended procedures.[8][15][16] | Provides a barrier against skin contact, preventing irritation.[4][5][6] Nitrile offers good resistance to a range of organic compounds. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat.[9][14] | Protects skin and personal clothing from spills and contamination.[15] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 dust mask) should be used if handling the solid outside of a certified chemical fume hood or if there is a potential for aerosol generation.[17] | Prevents inhalation of the compound, which can cause respiratory tract irritation.[4][5][6] |
Causality in PPE Selection: The choice of PPE is not arbitrary; it is a direct response to the identified hazards. Goggles are essential due to the high risk of serious eye irritation. Nitrile gloves are selected for their proven resistance to many organic chemicals, directly addressing the skin irritation hazard. A lab coat provides a necessary barrier for incidental contact, and respiratory protection is a crucial safeguard against inhalation risks, particularly when engineering controls are not sufficient.
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to a clear, step-by-step operational plan is fundamental to ensuring safety and experimental integrity.
Workflow for Safe Handling
The following diagram outlines the critical steps for safely handling ethyl 4-iodo-1H-pyrazole-5-carboxylate, from preparation to disposal.
Caption: A stepwise workflow for the safe handling of ethyl 4-iodo-1H-pyrazole-5-carboxylate.
Experimental Protocol: Weighing and Preparing a Solution
-
Preparation: Before entering the lab, review the safety information for all chemicals to be used. Ensure that a certified chemical fume hood is available and operational.[13][18]
-
Donning PPE: Put on your lab coat, followed by chemical splash goggles and nitrile gloves. If a significant amount of dust is anticipated, don an N95 respirator.
-
Working in a Fume Hood: All manipulations of ethyl 4-iodo-1H-pyrazole-5-carboxylate solid should be performed inside a chemical fume hood to minimize inhalation exposure.[8][9]
-
Weighing: Carefully weigh the required amount of the solid on a tared weigh boat or glassine paper. Avoid creating dust. Use a spatula to gently transfer the solid.
-
Transfer and Dissolution: Place the reaction flask containing the solvent inside the fume hood. Carefully add the weighed solid to the solvent.
-
Decontamination: After use, decontaminate the spatula and any other equipment that came into contact with the chemical using an appropriate solvent (e.g., acetone) and collect the rinsate as hazardous waste.
-
Doffing PPE: Remove gloves using the proper technique to avoid skin contact with any potential contamination.[17] Remove your lab coat and goggles.
-
Hygiene: Wash your hands thoroughly with soap and water after the procedure is complete.[10][15]
Emergency Procedures: Spill and Exposure Response
In Case of a Spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Containment: If the spill is small and you are trained to handle it, contain the spill with an inert absorbent material like vermiculite or sand.[19]
-
Cleanup: Wearing appropriate PPE (including double gloves and a respirator if the compound is a powder), carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[4][19]
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4][17] Remove contaminated clothing. Seek medical attention if irritation persists.[4][6]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][6][17] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately.[4][6][17] If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[17][20]
Disposal Plan
All waste containing ethyl 4-iodo-1H-pyrazole-5-carboxylate, including unused product, contaminated absorbent materials, and rinsates, must be disposed of as hazardous waste.
-
Segregation: This compound is a halogenated organic substance. Therefore, all waste must be collected in a designated "Halogenated Organic Waste" container.[8][9] Do not mix with non-halogenated waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the primary hazards (Irritant).[19]
-
Storage: Keep the waste container sealed when not in use and store it in a designated, well-ventilated secondary containment area until it is collected by environmental health and safety personnel.[6][19]
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely harness the synthetic potential of ethyl 4-iodo-1H-pyrazole-5-carboxylate in your research and development endeavors.
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
